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  • Product: 4-Bromo-3-iodo-1H-indazole-6-carbonitrile
  • CAS: 1000342-48-2

Core Science & Biosynthesis

Foundational

Synthesis of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

An In-Depth Technical Guide to the Authored by: Gemini, Senior Application Scientist Introduction 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Introduction

4-Bromo-3-iodo-1H-indazole-6-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the development of novel therapeutics. The indazole scaffold is a prominent feature in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including but not limited to, kinase inhibition for cancer therapy.[1] The specific substitution pattern of this target molecule, with bromine, iodine, and a nitrile group, offers multiple points for further chemical modification, making it a valuable building block in medicinal chemistry and drug discovery programs.

This technical guide provides a comprehensive overview of a proposed synthetic route to 4-Bromo-3-iodo-1H-indazole-6-carbonitrile. The synthesis is designed based on established and reliable chemical transformations of the indazole core, ensuring a high degree of scientific integrity and reproducibility. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and a practical, step-by-step experimental protocol.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the final iodination step at the C3 position is a key transformation. The indazole core is known to be susceptible to electrophilic substitution at the C3 position. Therefore, a plausible synthetic strategy involves the direct iodination of a readily available, pre-functionalized indazole precursor.

The chosen starting material for this proposed synthesis is 4-Bromo-1H-indazole-6-carbonitrile, which is commercially available. This strategic choice simplifies the synthesis by starting with a molecule that already contains the desired bromine and carbonitrile functionalities at the C4 and C6 positions, respectively. The core of this synthetic guide will, therefore, focus on the selective and efficient iodination of this advanced intermediate.

Proposed Synthetic Pathway

The proposed synthesis of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is a single-step procedure starting from 4-Bromo-1H-indazole-6-carbonitrile. The key transformation is the electrophilic iodination at the C3 position of the indazole ring.

Synthetic Pathway SM 4-Bromo-1H-indazole-6-carbonitrile Product 4-Bromo-3-iodo-1H-indazole-6-carbonitrile SM->Product I2, KOH DMF, rt

Caption: Proposed synthesis of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile.

Mechanistic Insights: Electrophilic Iodination of Indazole

The iodination of indazoles at the C3 position proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (KOH), which deprotonates the N1-hydrogen of the indazole ring, forming the more nucleophilic indazolide anion. This anion then attacks molecular iodine (I₂), the electrophile, to yield the 3-iodo-indazole product. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is common as it effectively dissolves the reagents and facilitates the reaction.[2]

The regioselectivity for the C3 position is a well-established characteristic of the reactivity of the indazole ring system towards electrophiles.

Experimental Protocol

This protocol is adapted from established procedures for the C3-iodination of substituted indazoles.[3][4]

Materials and Reagents

ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
4-Bromo-1H-indazole-6-carbonitrileC₈H₄BrN₃226.04898746-96-8Sigma-Aldrich
Iodine (I₂)I₂253.817553-56-2Major Supplier
Potassium Hydroxide (KOH)KOH56.111310-58-3Major Supplier
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2Major Supplier
Sodium Thiosulfate (Na₂S₂O₄)Na₂S₂O₄174.117775-14-6Major Supplier
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Major Supplier
Deionized WaterH₂O18.027732-18-5In-house

Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1H-indazole-6-carbonitrile (1.0 equiv.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material.

  • Base Addition: To the stirred solution, add potassium hydroxide (KOH) (2.0 equiv.). Stir the mixture at room temperature for 10-15 minutes.

  • Iodination: In a separate flask, prepare a solution of iodine (I₂) (1.5 equiv.) in DMF. Add this iodine solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). This will quench the excess iodine and neutralize the reaction mixture. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with deionized water and dry under vacuum to afford the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary to yield 4-Bromo-3-iodo-1H-indazole-6-carbonitrile as a solid.

Characterization

The structure and purity of the synthesized 4-Bromo-3-iodo-1H-indazole-6-carbonitrile should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Iodine: Is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.

    • Potassium Hydroxide: Is a strong base and is corrosive. Handle with care to avoid skin and eye contact.

    • DMF: Is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

Conclusion

This technical guide outlines a robust and efficient synthetic route for the preparation of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile. The proposed method leverages a well-established C3-iodination of the indazole core, starting from a commercially available, advanced intermediate. The detailed experimental protocol and mechanistic insights provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The straightforward nature of this synthesis makes it an attractive and practical approach for accessing this highly functionalized indazole derivative.

References

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.

  • Visible-light photoredox catalyzed bromination of indazoles using N-bromosuccinimide and Rose Bengal. American Chemical Society.

  • The Bromination of 2H-indazoles. ResearchGate.

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR.

  • Process for the preparation of substituted indazoles. Google Patents.

  • Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate.

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. H. D. Moncur, et al.

  • Indazole synthesis. Organic Chemistry Portal.

  • Synthesis of indazoles. Google Patents.

  • Understanding the Synthesis and Applications of 6-Iodo-1H-indazole.

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Francis Giraud, et al.

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC.

  • Methods for preparing indazole compounds. Google Patents.

  • Sandmeyer reaction. Wikipedia.

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

  • Sandmeyer Reaction. Organic Chemistry Portal.

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

  • 4-Bromo-1H-indazole-6-carbonitrile. Sigma-Aldrich.

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.

  • Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. IOSR Journal.

  • Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of modern drug discovery, the indazole ring system is r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the indazole ring system is recognized as a "privileged scaffold," frequently serving as a bioisostere for indole and benzimidazole in the design of kinase inhibitors and receptor antagonists. 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (CAS: 1000342-48-2) represents a highly specialized, multi-functional building block. As a Senior Application Scientist, I frequently recommend this intermediate for complex library synthesis due to its unique orthogonal reactivity profile. The presence of three distinct functional handles—a C3-iodide, a C4-bromide, and a C6-nitrile—allows for highly controlled, sequential derivatization without the need for cumbersome protecting group strategies.

This whitepaper provides an authoritative analysis of its physical properties, the causality behind its chemical behavior, and field-proven experimental protocols for its utilization in drug development.

Physicochemical Profiling & Causality Analysis

Understanding the physical properties of a building block is critical for predicting its behavior in reaction mixtures, purification workflows, and downstream pharmacokinetic (PK) optimization.

Quantitative Data Summary

The following table summarizes the core physical and chemical properties of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile [1, 2]:

PropertyValueCausality / Implications for Drug Design
CAS Number 1000342-48-2Unique identifier for regulatory and procurement tracking.
Molecular Formula C8H3BrIN3Indicates a highly halogenated, nitrogen-rich core.
Molecular Weight 347.94 g/mol High starting MW. Downstream functionalization must be strictly mass-controlled to avoid violating Lipinski's Rule of Five.
Predicted Density 2.49 ± 0.1 g/cm³Exceptionally high density driven by the heavy atomic mass of the bromine and iodine substituents.
Predicted Boiling Point 469.9 ± 40.0 °CHigh boiling point results from strong intermolecular hydrogen bonding at the 1H-indazole N-H and strong dipole moments from the nitrile.
LogP 2.80Moderate lipophilicity. Ideal starting point for achieving optimal membrane permeability in the final active pharmaceutical ingredient (API).
Topological Polar Surface Area (TPSA) 52.47 ŲExcellent range for passive cellular permeability. Leaves room for additional polar groups without exceeding the 140 Ų limit for oral bioavailability.
Mechanistic Insights: Orthogonal Reactivity

The true value of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile lies in the differential bond dissociation energies (BDE) of its halogen substituents.

  • The C-I Bond (C3): Iodine is an excellent leaving group with a weaker bond to the aromatic core compared to bromine. This allows palladium catalysts to undergo oxidative addition at the C3 position with high chemoselectivity at lower temperatures (e.g., 40–60 °C).

  • The C-Br Bond (C4): The C-Br bond remains inert under mild cross-coupling conditions, serving as a reserved handle for subsequent functionalization (e.g., Buchwald-Hartwig amination) at elevated temperatures (90–110 °C).

  • The Nitrile Group (C6): Highly electron-withdrawing, the nitrile group lowers the electron density of the indazole ring, accelerating the initial oxidative addition of the palladium catalyst to the C-I bond. Post-coupling, the nitrile can be hydrolyzed to an amide, reduced to a primary amine, or converted into a tetrazole.

Experimental Workflows: Sequential Functionalization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By strictly controlling temperature and stoichiometry, we prevent the formation of bis-coupled byproducts.

Protocol: Regioselective C3-Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at the C3-iodide position while preserving the C4-bromide.

Reagents:

  • 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.05 equiv - Strict stoichiometric control is required to prevent over-coupling)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with the indazole starting material, arylboronic acid, and K₂CO₃.

  • Degassing: Add the solvent mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under an Argon blanket.

  • Controlled Heating: Heat the reaction mixture to 60 °C . Critical Step: Do not exceed 65 °C. Higher temperatures will provide enough activation energy for the palladium to insert into the C-Br bond, leading to mixtures.

  • Validation & Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z ~348) and the appearance of the mono-coupled product mass validates the regioselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol: Subsequent C4-Buchwald-Hartwig Amination

Objective: To introduce a secondary amine at the C4-bromide position of the previously synthesized intermediate.

Reagents:

  • C3-Aryl-4-bromo-1H-indazole-6-carbonitrile intermediate (1.0 equiv)

  • Aliphatic or aromatic amine (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: Combine the intermediate, amine, and Cs₂CO₃ in a sealed pressure tube.

  • Degassing: Add anhydrous toluene and degas via three freeze-pump-thaw cycles.

  • Catalyst Addition: Add Pd₂(dba)₃ and XPhos.

  • High-Temperature Coupling: Seal the tube and heat to 100 °C for 12 hours. Causality: The C-Br bond requires a highly active, electron-rich ligand (XPhos) and elevated thermal energy to undergo oxidative addition.

  • Validation: TLC and LC-MS will confirm the consumption of the brominated intermediate.

Logical Workflow Visualization

The following diagram illustrates the strategic, sequential functionalization pathway enabled by the orthogonal reactivity of this specific compound.

G SM 4-Bromo-3-iodo-1H-indazole -6-carbonitrile (Starting Material) Step1 C3-Selective Coupling (Suzuki-Miyaura) SM->Step1 Pd Catalyst, Base 40-60°C (Mild) Intermediate 4-Bromo-3-aryl-1H-indazole -6-carbonitrile (Mono-functionalized) Step1->Intermediate Step2 C4-Functionalization (Buchwald-Hartwig) Intermediate->Step2 Pd Catalyst, XPhos 90-110°C (Harsh) Product Multi-substituted Indazole Scaffold (Kinase Inhibitor Core) Step2->Product

Caption: Sequential orthogonal functionalization workflow of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile.

Safety and Handling

As with all halogenated nitrile compounds, 4-Bromo-3-iodo-1H-indazole-6-carbonitrile must be handled with strict adherence to laboratory safety protocols.

  • Toxicity: Nitrile-containing compounds can be harmful if swallowed, inhaled, or absorbed through the skin.

  • Storage: Store in a cool, dry place (2-8 °C is recommended for long-term stability of iodinated aromatics to prevent light-induced degradation) [3]. Keep the container tightly closed and protected from light.

References

Foundational

Spectroscopic data for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile Authored by a Senior Application Scientist Foreword: The precise structural elucidation of novel heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

Authored by a Senior Application Scientist

Foreword: The precise structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. The indazole scaffold, in particular, is a privileged structure in medicinal chemistry, known for its presence in a variety of therapeutic agents.[1][2] This guide provides a comprehensive analysis of the expected spectroscopic data for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, a complex derivative with significant potential for further chemical exploration. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogues and foundational spectroscopic principles to provide a robust predictive framework for researchers. Every protocol and interpretation herein is designed to be a self-validating system, grounded in established scientific literature.

Molecular Structure and Key Features

4-Bromo-3-iodo-1H-indazole-6-carbonitrile is a multi-substituted aromatic heterocycle. Its structure is characterized by an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The key functional groups and substituents that will dominate its spectroscopic signature are:

  • Indazole Core: A 10-π electron aromatic system.[3]

  • Halogens: A bromine atom at position 4 and an iodine atom at position 3.

  • Nitrile Group: A carbon-nitrogen triple bond (C≡N) at position 6.

These features create a unique electronic environment that can be probed effectively using a suite of spectroscopic techniques.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N-substituted indazoles, NMR is crucial for distinguishing between isomers.[3][4]

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid 4-Bromo-3-iodo-1H-indazole-6-carbonitrile.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a clean, dry NMR tube. DMSO-d₆ is often a good choice for indazoles due to its ability to dissolve a wide range of compounds and to clearly show the N-H proton.

  • Dissolution: Gently agitate or vortex the tube to ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication can be applied.

  • Filtering (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[5]

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for protons. Chemical shifts should be referenced to the residual solvent peak.[6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the N-H proton.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Justification
N1-H~13.0 - 14.0Broad SingletThe N-H proton of the indazole ring is acidic and often appears as a broad signal at a very downfield chemical shift, as seen in related structures like 6-bromo-3-iodo-1H-indazole.[7]
H-7~8.0 - 8.2Singlet (or narrow doublet)This proton is adjacent to a carbon atom (C-6) bearing a strong electron-withdrawing nitrile group, which will deshield it significantly, shifting it downfield.
H-5~7.6 - 7.8Singlet (or narrow doublet)This proton is ortho to the bromine atom at C-4, which will also cause a downfield shift due to its electronegativity and deshielding effect.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be critical for confirming the carbon skeleton and the positions of the substituents.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C=N~115 - 120The carbon of the nitrile group typically appears in this region.[8]
Aromatic C-H~110 - 130The two carbons attached to protons (C-5 and C-7) will be in the aromatic region.
Aromatic C-Br~115 - 125The carbon atom attached to the bromine (C-4) will be shifted downfield by the halogen.
Aromatic C-CN~100 - 110The carbon bearing the nitrile group (C-6) will have its chemical shift influenced by the electron-withdrawing nature of the nitrile.
Aromatic C-I~85 - 95The carbon attached to the iodine (C-3) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect" of iodine.
Other Aromatic C~135 - 150The remaining quaternary carbons of the indazole ring will appear in the downfield portion of the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. The presence of bromine makes MS particularly diagnostic for this molecule.[9]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For indazoles, positive ion mode is often successful, detecting the protonated molecule [M+H]⁺.[10]

Expected Mass Spectrum
  • Molecular Ion Peak: The key feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] This will result in two peaks of almost equal intensity for the molecular ion, one at M⁺ and one at M+2⁺.

  • Calculated Mass:

    • C₈H₃BrIN₃

    • With ⁷⁹Br: 346.85 g/mol

    • With ⁸¹Br: 348.85 g/mol

  • Fragmentation: Common fragmentation pathways for halogenated compounds involve the loss of the halogen atoms.[12] Expect to see fragments corresponding to the loss of an iodine radical (M - 127) and/or a bromine radical (M - 79/81).

Figure 2: Predicted MS Isotopic Pattern Relative Abundance Relative Abundance ->Relative Abundance M [M+H]⁺ M_peak M_val 347.85 M2 [M+H+2]⁺ M2_peak M2_val 349.85 Figure 3: Spectroscopic Analysis Workflow substance 4-Bromo-3-iodo-1H-indazole-6-carbonitrile nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ms Mass Spectrometry (ESI-MS) substance->ms ir FT-IR Spectroscopy (ATR) substance->ir data Combined Spectroscopic Data nmr->data ms->data ir->data structure Structural Elucidation & Verification data->structure

Caption: A typical workflow for spectroscopic characterization.

Conclusion

The structural characterization of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile relies on a synergistic application of NMR, MS, and FT-IR spectroscopy. The predicted data, based on established principles and analysis of related compounds, provides a clear roadmap for researchers. The sharp, strong nitrile stretch in the FT-IR spectrum, the characteristic M/M+2 isotopic pattern in the mass spectrum, and the distinct signals for the two aromatic protons in the ¹H NMR spectrum will be the key identifiers for this molecule. This guide serves as a foundational reference for the synthesis, purification, and characterization of this and other complex indazole derivatives, enabling advancements in medicinal chemistry and materials science.

References

  • BenchChem. (n.d.). Comparative FT-IR Analysis of Nitrile Stretching in Aromatic Heterocycles.
  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. AWS.
  • Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity.
  • PMC. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • ResearchGate. (2016, April 7). 13C NMR of indazoles.
  • JOCPR. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.
  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
  • ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • PMC. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?
  • BenchChem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

Sources

Exploratory

Strategic Utilization of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile in Advanced Medicinal Chemistry and Synthetic Methodology

Executive Summary In the landscape of modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) demands highly functionalized, orthogonal building blocks. 4-Bromo-3-iodo-1H-indazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) demands highly functionalized, orthogonal building blocks. 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (CAS: 1000342-48-2) represents a masterclass in scaffold design. By integrating a privileged kinase-binding core with three distinct, chemoselectively addressable vectors (C3-iodo, C4-bromo, and C6-carbonitrile), this molecule allows medicinal chemists to rapidly explore complex chemical space.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing the causality behind its orthogonal reactivity, its role in rational drug design, and self-validating experimental protocols for its functionalization.

Structural & Electronic Profiling: The Logic of the Scaffold

The strategic value of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile lies in the precise electronic and steric differentiation of its functional groups.

  • The Indazole Core (Hinge Binder): The 1H-indazole heterocycle is a bioisostere of the purine ring found in ATP. It acts as a potent bidentate hydrogen bond donor/acceptor, making it a premier hinge-binding motif in the development of Type I and Type II kinase inhibitors, such as those targeting PLK4[1] and FLT3[2].

  • C6-Carbonitrile (Electronic Modulator): The strongly electron-withdrawing cyano group serves a dual purpose. Biologically, it can engage in dipole-dipole interactions within the kinase binding pocket or be hydrolyzed to a primary amide to alter solubility. Chemically, it lowers the pKa of the N1-proton, rendering the core more acidic and stabilizing the indazole anion during N-alkylation/protection steps.

  • C3-Iodo vs. C4-Bromo (Orthogonal Halogens): The core principle of this scaffold's utility is the bond dissociation energy (BDE) differential between the C-I and C-Br bonds. The C3-Iodo bond is significantly weaker and more polarized, making it the kinetic site for oxidative addition by low-valent palladium species. This allows for absolute chemoselectivity: the C3 position can be fully functionalized while the C4-bromide remains intact as a latent synthetic handle for subsequent late-stage functionalization[3].

Table 1: Physicochemical and Reactivity Profile
PositionFunctional GroupApprox. BDE (kcal/mol)Primary Synthetic UtilityPharmacological / Binding Role
C3 Iodo (-I)~65Primary Oxidative Addition (Suzuki, Sonogashira, Heck)Vector projecting into the hydrophobic pocket / gatekeeper residue.
C4 Bromo (-Br)~81Secondary Cross-Coupling (Buchwald-Hartwig, Negishi)Vector projecting toward the solvent channel; provides steric shielding.
C6 Carbonitrile (-CN)N/ANitrile hydrolysis, reduction, or tetrazole cycloadditionDipole interactions; modulates N1-H pKa for improved oral bioavailability.

Rational Drug Design: Kinase Binding Mechanics

When designing kinase inhibitors, the orientation of the indazole core dictates the trajectory of its substituents. The C3 position typically projects deep into the hydrophobic pocket adjacent to the gatekeeper residue, while the C4 position vectors toward the solvent-exposed region.

KinaseBinding Hinge Kinase Hinge Region (e.g., Cys694 in FLT3) Indazole 1H-Indazole Core (H-Bond Donor/Acceptor) Indazole->Hinge Bidentate H-Bonds C3_Subst C3-Aryl Group (Hydrophobic Pocket Vector) Indazole->C3_Subst Primary Coupling C4_Subst C4-Substituent (Solvent Channel Vector) Indazole->C4_Subst Secondary Coupling C6_Cyano C6-Carbonitrile (Dipole Interaction) Indazole->C6_Cyano Inductive pKa Shift

Diagram 1: Spatial and electronic mapping of the functionalized indazole core within a kinase active site.

Synthetic Workflows & Orthogonal Reactivity

To harness the full potential of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, researchers must employ a strict sequence of operations.

The Causality of the Sequence:

  • N1-Protection: The free N-H of the indazole is a potent Lewis base that can coordinate and poison palladium catalysts, or undergo competitive N-arylation during Buchwald-Hartwig conditions. Protection (typically with a SEM or THP group) is mandatory.

  • C3-Functionalization: Taking advantage of the ~16 kcal/mol BDE difference, a Suzuki-Miyaura coupling is performed at C3. Temperature control (≤80 °C) and precise stoichiometry (1.05 eq of boronic acid) prevent premature activation of the C4-bromide[3].

  • C4-Functionalization: Once C3 is occupied, the C4-bromide becomes highly sterically hindered. Standard ligands (like dppf or PPh3) will fail here. Overcoming this requires bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., tBuXPhos or BrettPhos) to force reductive elimination.

SyntheticWorkflow SM Starting Material 4-Bromo-3-iodo-1H-indazole-6-carbonitrile Step1 Step 1: N1-Protection SEM-Cl, NaH, DMF (0 °C to RT) SM->Step1 Int1 Intermediate 1 N1-SEM-4-Bromo-3-iodo-indazole-6-carbonitrile Step1->Int1 Step2 Step 2: Chemoselective C3 Suzuki Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, 80 °C Int1->Step2 Int2 Intermediate 2 N1-SEM-3-Aryl-4-bromo-indazole-6-carbonitrile Step2->Int2 Step3 Step 3: Sterically Hindered C4 Amination R2NH, Pd2(dba)3, tBuXPhos, NaOtBu, 100 °C Int2->Step3 Int3 Intermediate 3 N1-SEM-3-Aryl-4-amino-indazole-6-carbonitrile Step3->Int3 Step4 Step 4: Global Deprotection TFA, DCM, then Ethylenediamine Int3->Step4 Final Final API 3,4-Disubstituted-1H-indazole-6-carbonitrile Step4->Final

Diagram 2: Step-by-step orthogonal functionalization workflow of the indazole scaffold.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the orthogonal reactivity.

Protocol A: N1-Protection via SEM-Cl

Causality Insight: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is chosen because the resulting aminal linkage is stable to the strongly basic conditions of subsequent cross-couplings, yet easily cleaved by acids (TFA) in the final step.

  • Setup: Dissolve 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. The electron-withdrawing C6-cyano group facilitates rapid deprotonation.

  • Alkylation: Dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Quench an aliquot in water/EtOAc. Analyze the organic layer via LCMS.

    • Pass Criteria: Complete disappearance of the starting material mass. Appearance of the product mass (M + 131 Da). Note: Indazoles often yield a mixture of N1 and N2 SEM regioisomers. These can usually be carried forward as a mixture and separated after the C3-coupling.

Protocol B: Chemoselective C3 Suzuki-Miyaura Coupling

Causality Insight: To ensure the C4-bromide does not react, we utilize a mild base (K2CO3) and limit the temperature to 80 °C. The Pd(dppf)Cl2 catalyst is highly efficient for C-I oxidative addition but sluggish for sterically hindered C-Br bonds under these mild conditions[3].

  • Setup: In a Schlenk flask, combine Intermediate 1 (1.0 eq), Aryl boronic acid (1.05 eq - strict stoichiometric control is vital), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

  • Reaction: Heat to 80 °C under argon for 4-6 hours.

  • Self-Validation Checkpoint: Analyze via LCMS.

    • Pass Criteria: The mass spectrum must show the desired product mass with a distinct 1:1 isotopic doublet (M and M+2 peaks of equal intensity). This isotopic signature proves the C4-bromine atom is still intact. If a singlet mass is observed, over-coupling at C4 has occurred.

Protocol C: C4 Buchwald-Hartwig Amination

Causality Insight: The C4 position is now flanked by the C3-aryl group, creating severe steric bulk. We must switch to a highly active palladium source (Pd2(dba)3) and a specialized bulky ligand (tBuXPhos) that accelerates reductive elimination.

  • Setup: Combine Intermediate 2 (1.0 eq), the desired secondary amine (1.5 eq), NaOtBu (2.0 eq), Pd2(dba)3 (0.05 eq), and tBuXPhos (0.10 eq) in a sealed tube.

  • Solvent: Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze via LCMS.

    • Pass Criteria: Complete consumption of Intermediate 2. The product mass will now appear as a singlet (or standard isotopic distribution), confirming the successful displacement of the C4-bromine isotope pattern.

References

  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants Source: Taylor & Francis URL:[Link]

  • Direct C-3-Arylations of 1H-Indazoles Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Foundational

Orthogonal Functionalization of Indazoles: Exploiting Iodo vs. Bromo Reactivity in Cross-Coupling

Executive Summary The indazole ring is a privileged pharmacophore in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors, receptor antagonists, and other targeted therapeutics. To systema...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring is a privileged pharmacophore in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors, receptor antagonists, and other targeted therapeutics. To systematically explore Structure-Activity Relationships (SAR), medicinal chemists require robust, late-stage diversification strategies. Bifunctionalized halo-indazoles—specifically those bearing both iodo and bromo substituents (e.g., 5-bromo-3-iodo-1H-indazole)—offer an elegant solution. By exploiting the inherent thermodynamic and kinetic differences between C–I and C–Br bonds, researchers can achieve precise, sequential palladium-catalyzed cross-coupling. This whitepaper details the mechanistic causality behind this chemoselectivity and provides self-validating experimental workflows for orthogonal functionalization.

Thermodynamic and Electronic Basis of Halogen Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) is fundamentally dictated by the ease of the oxidative addition step. Because oxidative addition is typically the rate-determining step in the catalytic cycle, the bond dissociation energy (BDE) of the carbon-halogen bond is the primary kinetic driver .

  • Bond Dissociation Energies: The intrinsic BDE of a C–I bond is approximately 65 kcal/mol, which is significantly lower than that of a C–Br bond (~81 kcal/mol). This energetic differential ensures that Pd(0) species will preferentially insert into the C–I bond.

  • Indazole Core Electronics: The position of the halogen on the indazole ring further modulates reactivity. The C3 position is highly electron-deficient due to the inductive withdrawal from the adjacent pyrazole nitrogens. When an iodine atom is positioned at C3, this electron deficiency lowers the activation barrier for oxidative addition even further .

Consequently, in a substrate like 6-bromo-3-iodo-1H-indazole, the synergistic combination of the weak C3–I bond and the electrophilic nature of the C3 carbon results in near-perfect chemoselectivity. The C3-iodo group reacts rapidly under mild conditions, leaving the C-Br bond completely intact for subsequent, higher-temperature functionalization .

Strategic Chemoselectivity: Sequential Cross-Coupling Logic

The orthogonal reactivity of bromo-iodo-indazoles enables a highly efficient "two-step, one-scaffold" synthetic strategy.

  • Primary Coupling (C3–I Activation): Utilizing mild conditions (room temperature to 40 °C), boronic acids or terminal alkynes are coupled exclusively at the C3 position. The thermal energy provided is sufficient to overcome the C–I oxidative addition barrier but insufficient to activate the C–Br bond.

  • Secondary Coupling (C5/C6–Br Activation): Following the isolation of the mono-functionalized intermediate, the temperature is elevated (70 °C to 100 °C), and the catalyst/ligand system is often adjusted to activate the remaining bromo group, introducing the second diversity element .

N-Protection Considerations: While unprotected 1H-indazoles can be utilized, free N–H groups can coordinate with the palladium catalyst, potentially forming inactive off-cycle species. For highly efficient C3 couplings, temporary protection of the indazole nitrogen (e.g., with Tetrahydropyranyl (THP) or Boc) is recommended to maintain high catalyst turnover .

G A 5-Bromo-3-iodo-1H-indazole (Bifunctional Scaffold) B Pd(0) Catalyst, Base Mild Conditions (20°C - 40°C) A->B Oxidative Addition (C-I) C 5-Bromo-3-aryl-1H-indazole (Chemoselective Intermediate) B->C Transmetalation & Reductive Elimination D Pd(0) Catalyst, CuI, Base Harsh Conditions (70°C - 100°C) C->D Oxidative Addition (C-Br) E 3,5-Disubstituted-1H-indazole (Fully Diversified Product) D->E Transmetalation & Reductive Elimination

Sequential Pd-catalyzed cross-coupling logic for bromo-iodo-indazoles.

Quantitative Reactivity Profiles

To illustrate the efficacy of this orthogonal reactivity, Table 1 summarizes typical yields and conditions for sequential couplings on bromo-iodo-indazole scaffolds, derived from established literature parameters.

Table 1: Comparative Reactivity and Yields in Sequential Cross-Coupling

SubstrateReaction TypePosition TargetedTemperatureCatalyst SystemYield (%)
5-Bromo-3-iodo-1H-indazoleSuzuki-MiyauraC3 (Iodo)20 °CPdCl2(PPh3)2 / Na2CO382 - 85%
5-Bromo-3-aryl-1H-indazoleSonogashiraC5 (Bromo)70 °CPdCl2(PPh3)2 / CuI75 - 80%
3-Iodo-5-nitro-1H-indazoleSuzuki-MiyauraC3 (Iodo)120 °C (µW)Pd(PPh3)4 / Na2CO375%
5-Bromo-1H-indazoleSonogashiraC5 (Bromo)20 °CPdCl2(PPh3)2 / CuI0% (No Reaction)

Note: The complete lack of reactivity of the C5-bromo group at 20 °C confirms the strict chemoselectivity achievable when targeting the C3-iodo position first.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The strict stoichiometric limits and temperature thresholds serve as internal checkpoints to prevent over-coupling.

Protocol 1: Chemoselective C3-Suzuki Coupling (Iodo Activation)

Objective: Selectively functionalize the C3 position while preserving the C5/C6 bromo group.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-3-iodo-1H-indazole (1.0 equiv) and the desired aryl boronic acid (1.05 equiv).

    • Causality Checkpoint: Limiting the boronic acid to exactly 1.05 equivalents is a self-validating constraint. Even if local heating occurs, the lack of excess transmetalating agent prevents bis-coupling.

  • Catalyst Loading: Add PdCl2(PPh3)2 (5 mol%) and Na2CO3 (2.0 equiv).

  • Solvent Addition: Inject a degassed mixture of DME/H2O (4:1 ratio, 0.2 M concentration).

  • Reaction Execution: Stir the mixture at 20 °C to 25 °C for 12 hours.

    • Causality Checkpoint: Do not exceed 40 °C. The low temperature ensures the thermal energy remains below the activation barrier required for C–Br oxidative addition.

  • Validation & Workup: Monitor via LC-MS. The mass shift must correspond strictly to the displacement of iodine (-126 Da) plus the boronic acid mass. Quench with water, extract with EtOAc, dry over MgSO4, and purify via flash chromatography to isolate the 5-bromo-3-aryl-1H-indazole intermediate.

Protocol 2: Subsequent C5-Sonogashira Coupling (Bromo Activation)

Objective: Functionalize the remaining bromo group on the previously synthesized intermediate.

  • Preparation: To a dry Schlenk flask under argon, add the 5-bromo-3-aryl-1H-indazole intermediate (1.0 equiv) and a terminal alkyne (1.5 equiv).

  • Catalyst Loading: Add PdCl2(PPh3)2 (10 mol%) and CuI (20 mol%).

    • Causality Checkpoint: CuI is mandatory here. It acts as a co-catalyst to form a highly reactive copper acetylide, facilitating transmetalation to the less reactive Pd-complex formed after C–Br oxidative addition.

  • Solvent Addition: Inject a degassed mixture of Et3N and DMF (2:1 ratio).

  • Reaction Execution: Heat the mixture to 70 °C for 24-48 hours.

    • Causality Checkpoint: The elevated temperature is required to break the stronger C–Br bond. The successful consumption of the intermediate (verified by TLC) validates that the thermal threshold for C–Br activation has been crossed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash extensively with brine (to remove DMF and amine salts), concentrate, and purify via column chromatography to yield the fully diversified 3,5-disubstituted-1H-indazole.

References

  • Giraud, F., Anizon, F., & Moreau, P. (2014). "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW." Tetrahedron. Available at:[Link]

  • Witulski, B., et al. (2005). "Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series." Synthesis, 2005(5), 771-780. Available at:[Link]

  • Collot, V., et al. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 23(8), 2051. Available at:[Link]

Exploratory

Introduction to Indazole Scaffolds in Drug Discovery: A Technical Whitepaper

Executive Summary The indazole (benzopyrazole) nucleus is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring[1]. Despite its rare occurrence in natural products, the indazole framework ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole (benzopyrazole) nucleus is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring[1]. Despite its rare occurrence in natural products, the indazole framework has emerged as a "privileged scaffold" in modern medicinal chemistry[2]. Its structural versatility, capacity for extensive functionalization, and ability to act as an isostere for purines make it exceptionally suited for interacting with diverse biological targets, most notably the ATP-binding pockets of kinases[3]. This technical guide explores the pharmacological significance, mechanistic pathways, and advanced synthetic protocols for indazole derivatives, providing actionable insights for drug development professionals.

Structural Biology and Pharmacological Significance

Indazoles exist primarily in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable due to its fully delocalized aromatic system, making it the predominant species in solution[1]. However, both tautomers serve as critical pharmacophores. The scaffold's hydrogen-bond donor (N-H) and acceptor (N) capabilities allow it to form robust interactions within protein binding sites.

The FDA has approved numerous indazole-containing drugs, underscoring the scaffold's clinical validation[2]. These molecules predominantly function as kinase inhibitors or receptor antagonists.

Table 1: Quantitative and Qualitative Data of FDA-Approved Indazole Drugs
Drug NamePrimary Target(s)Clinical IndicationTautomeric Core
Pazopanib VEGFR, PDGFR, FGFRRenal Cell Carcinoma, Soft Tissue Sarcoma2H-indazole
Axitinib VEGFR1, VEGFR2, VEGFR3Advanced Renal Cell Carcinoma1H-indazole
Niraparib PARP1, PARP2Epithelial Ovarian Cancer2H-indazole
Granisetron 5-HT3 ReceptorChemotherapy-Induced Emesis1H-indazole

Mechanisms of Action: Kinase Inhibition

Indazole derivatives are highly effective as competitive inhibitors of receptor tyrosine kinases (RTKs)[4]. For instance, in the treatment of renal cell carcinoma, drugs like Axitinib and Pazopanib competitively bind to the ATP-binding pocket of the Vascular Endothelial Growth Factor Receptor (VEGFR)[1]. By displacing ATP, the indazole core prevents the autophosphorylation of the receptor, thereby halting downstream signaling cascades (such as the PI3K/AKT and RAF/MEK/ERK pathways) that drive tumor angiogenesis and proliferation.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds & Activates ATP ATP Binding Pocket VEGFR->ATP Exposes Indazole Indazole Inhibitor (e.g., Axitinib, Pazopanib) Indazole->ATP Competitive Inhibition PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation MAPK RAF / MEK / ERK Pathway ATP->MAPK Phosphorylation Angiogenesis Tumor Angiogenesis & Proliferation PI3K->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR signaling pathway and the competitive inhibitory action of indazole scaffolds.

Advanced Synthetic Strategies

The synthesis of the indazole core typically involves the formation of the N-N bond or the cyclization of precursors already containing this linkage[5].

Classical Batch Synthesis (Jacobson Synthesis)

The Jacobson synthesis is a foundational method for constructing 1H-indazoles from o-toluidine derivatives[6]. It involves the diazotization of an N-acetyl-o-toluidine followed by an intramolecular cyclization. The critical mechanistic step is the generation of the diazonium salt, which must be strictly temperature-controlled to prevent degradation into phenolic byproducts.

Modern Continuous Flow Synthesis

Recent advancements have shifted towards continuous flow chemistry for indazole synthesis[7]. Flow reactors enable the safe handling of hazardous reagents like methylhydrazine at elevated temperatures and pressures. By operating at 250 °C and 250 psi, the reaction bypasses the boiling point limitations of the solvent (e.g., DMA), ensuring single-phase kinetics and drastically reducing reaction times from hours to minutes[7].

Synthetic_Workflow Prep Solution Preparation (Aldehyde + Hydrazine) Pump Syringe Pumps (0.334 mL/min) Prep->Pump Reactor Flow Reactor (250°C, 250 psi) Pump->Reactor Continuous Flow Monitor In-line LC/MS Monitoring Reactor->Monitor Reaction Mixture Purify Flash Chromatography (Silica, EtOAc/Cyclohexane) Monitor->Purify Optimization Product Substituted Indazole (Pure Product) Purify->Product Isolation

Caption: Continuous flow reactor workflow for the rapid synthesis of substituted indazoles.

Experimental Protocols

Protocol A: Batch Synthesis of 1H-Indazole via Diazotization

Objective: Synthesize 1H-indazole from N-acetyl-o-toluidine[5]. Causality & Validation: This protocol utilizes a low-temperature diazotization to stabilize the highly reactive diazonium intermediate. The subsequent thermal cyclization is driven by the entropic favorability of ring closure.

Step-by-Step Methodology:

  • Preparation of Substrate: Dissolve N-acetyl-o-toluidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water[6].

  • Cooling: Submerge the reaction flask in an ice-salt bath to achieve an internal temperature of 0–5 °C. Scientist's Note: Maintaining this temperature is critical; exceeding 5 °C leads to the rapid hydrolysis of the diazonium salt into a phenol, drastically reducing yield.

  • Diazotization: Prepare an aqueous solution of sodium nitrite (1.1 eq). Add this solution dropwise to the acidic substrate mixture under vigorous stirring, ensuring the internal temperature does not spike[6].

  • Cyclization: After 30 minutes of stirring at 0–5 °C, remove the ice bath. Slowly warm the mixture to room temperature, then heat to 40–45 °C for 7 hours. Scientist's Note: The gentle heating provides the activation energy required for the intramolecular nucleophilic attack of the methyl group onto the diazonium nitrogen.

  • Workup: Cool the mixture and neutralize with a sodium hydroxide solution until alkaline. The crude 1H-indazole will precipitate[5].

  • Purification: Collect the precipitate via vacuum filtration, wash with cold water, and purify by recrystallization from ethanol to yield the pure 1H-indazole.

Protocol B: Continuous Flow Synthesis of Substituted Indazoles

Objective: One-step synthesis of N-methylated indazoles using a flow reactor[7]. Causality & Validation: Utilizing a flow reactor allows for extreme conditions (250 °C) that are unsafe in batch mode. The high pressure (250 psi) prevents solvent boiling, ensuring homogeneous heating and rapid conversion while suppressing the formation of azine dimers.

Step-by-Step Methodology:

  • Solution Preparation:

    • Solution A: Dissolve the substituted benzaldehyde (1.0 mmol) in 2 mL of Dimethylacetamide (DMA).

    • Solution B: Dissolve methylhydrazine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.05 mmol) in 2 mL of DMA[7].

  • System Priming: Prime the flow reactor system with pure DMA solvent. Set the backpressure regulator at the reactor output to 250 psi.

  • Reaction Execution: Inject Solution A and Solution B at a 1:1 (v/v) ratio into the 10-mL stainless steel reactor coil. Set the reactor temperature to 250 °C and the total flow rate to 0.334 mL/min. Scientist's Note: The residence time is precisely controlled by the flow rate. At 0.334 mL/min in a 10-mL coil, the residence time is ~30 minutes, which is optimal for full conversion without product degradation.

  • In-line Monitoring: Route the output through an in-line LC/MS to validate the disappearance of the hydrazone intermediate and the formation of the desired indazole[7].

  • Isolation: Collect the effluent, concentrate under reduced pressure, and purify the residue via flash column chromatography (20 g silica, 0–100% EtOAc in cyclohexane) to isolate the substituted indazole.

Future Perspectives

The indazole scaffold continues to evolve in medicinal chemistry. Beyond traditional kinase inhibition, researchers are now incorporating indazoles into Proteolysis Targeting Chimeras (PROTACs) as target-binding warheads. Additionally, the integration of high-throughput experimentation (HTE) and metal-ligand cooperative catalysis is expanding the structural diversity of indazole libraries[8], paving the way for next-generation therapeutics.

References

  • [2] Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance | Source: NIH / PMC | URL:[Link]

  • [7] Title: A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Source: ACS Publications | URL:[Link]

  • [6] Title: indazole - Organic Syntheses | Source: Organic Syntheses | URL:[Link]

  • [4] Title: Indazole From Natural Resources And Biological Activity | Source: Journal of Pharmaceutical Negative Results | URL:[Link]

  • [8] Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | Source: ACS Publications | URL:[Link]

  • [1] Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | Source: MDPI | URL:[Link]

Sources

Foundational

Solubility Profiling of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile in Organic Solvents: A Technical Guide for Preclinical Development

Executive Summary In early-stage drug discovery and medicinal chemistry, halogenated heterocyclic building blocks present unique physicochemical challenges. 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (CAS: 1000342-48-2) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and medicinal chemistry, halogenated heterocyclic building blocks present unique physicochemical challenges. 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (CAS: 1000342-48-2) is a highly functionalized, rigid, and planar scaffold. While its multiple substitution vectors make it an attractive intermediate for kinase inhibitors and other targeted therapeutics, its structural features inherently complicate its solubility profile.

This whitepaper provides an in-depth analysis of the solvation thermodynamics of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, predictive solubility matrices in various organic solvents, and field-validated protocols for determining both kinetic and thermodynamic solubility to support robust bioassay design and preformulation strategies.

Physicochemical Profiling & Structural Causality

To understand the solubility of a compound, one must first deconstruct its molecular architecture. The solubility of an organic molecule is a thermodynamic tug-of-war between the energy required to disrupt its crystal lattice (lattice energy) and the energy released upon interaction with the solvent (solvation cavity formation and intermolecular bonding)[1].

Table 1: Physicochemical Parameters of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile
ParameterValue / CharacteristicStructural Implication
CAS Number 1000342-48-2Unique identifier for the specific regioisomer[2].
Molecular Weight 347.94 g/mol High molecular weight driven by heavy halogens (Br, I).
LogP (Predicted) ~2.80Moderate-to-high lipophilicity, driving poor aqueous solubility[2].
Hydrogen Bond Donors (HBD) 1The N-H group at the 1-position of the indazole core[3].
Hydrogen Bond Acceptors (HBA) 2The N at the 2-position and the nitrogen of the cyano group.
Molecular Geometry Highly PlanarPromotes strong π−π stacking and dense crystal packing.
The "Brick Dust" Paradigm

In pharmaceutical sciences, poorly soluble compounds are generally categorized as either "grease balls" (highly lipophilic, low melting point) or "brick dust" (rigid, planar, high melting point, strong intermolecular forces). 4-Bromo-3-iodo-1H-indazole-6-carbonitrile falls firmly into the brick dust category.

1H-indazoles are known to form strong intermolecular hydrogen bonds (N1-H N2)[3]. When combined with the highly polarizable iodine and bromine atoms—which can participate in halogen bonding—and the strong dipole of the carbonitrile group, the molecule forms a highly stable crystal lattice. Consequently, dissolution is an endothermic process heavily reliant on the solvent's ability to provide a favorable entropy of mixing and strong competing hydrogen-bond acceptor properties[4].

Predictive Solubility in Organic Solvents

Because empirical thermodynamic solubility data for niche building blocks is rarely published in open literature, Application Scientists rely on Hansen Solubility Parameters (HSP) and structural analogies to predict solvent compatibility.

To dissolve this compound effectively, an organic solvent must:

  • Possess a high dielectric constant to stabilize the polarizable halogens and cyano dipole.

  • Act as a strong Hydrogen Bond Acceptor (HBA) to disrupt the indazole N-H homomeric interactions.

Table 2: Estimated Solubility Matrix for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile
Solvent ClassSpecific SolventPredicted Solubility RangeSolvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)Optimal HSP match; strong HBA disrupts lattice; high dielectric constant[4].
Polar Aprotic N,N-Dimethylformamide (DMF)High (>30 mg/mL)Excellent HBA; strong dipole-dipole interactions with the cyano group.
Ethers Tetrahydrofuran (THF)Moderate (10-20 mg/mL)Moderate HBA; capable of solvating the lipophilic halogenated regions.
Esters Ethyl Acetate (EtOAc)Low-Moderate (5-10 mg/mL)Weak HBA; insufficient to fully overcome the strong lattice energy.
Halogenated Dichloromethane (DCM)Low (<5 mg/mL)Lacks HBA capacity; relies solely on dispersion forces and weak dipole interactions.
Protic Methanol (MeOH) / EthanolLow (<2 mg/mL)Protic solvents compete poorly against the strong internal lattice of rigid indazoles.
Non-Polar Hexane / HeptaneInsoluble (<0.1 mg/mL)Inability to disrupt hydrogen bonding or stabilize the cyano dipole.

Note: DMSO is the universal standard for preparing stock solutions in early drug discovery due to its unparalleled ability to solvate rigid, planar heterocycles.

Experimental Methodologies: Kinetic vs. Thermodynamic Assays

In drug discovery, solubility is not a single static number; it is context-dependent. The choice of assay depends entirely on the development stage[1].

SolWorkflow A 4-Bromo-3-iodo-1H-indazole-6-carbonitrile Solid API / Fragment B Assay Objective? A->B C Kinetic Solubility (Early Discovery) B->C High Throughput D Thermodynamic Solubility (Preformulation) B->D High Accuracy E 10 mM DMSO Stock Preparation C->E F Excess Solid in Target Organic Solvent D->F G Serial Dilution & Nephelometry E->G H Shake-Flask (72h) & HPLC-UV Analysis F->H

Workflow for determining kinetic vs. thermodynamic solubility of indazole derivatives.

Protocol A: High-Throughput Kinetic Solubility (Early Discovery)

Kinetic solubility measures the precipitation point of a compound when a pre-dissolved organic stock is introduced into an aqueous or mixed-solvent system. This mimics the conditions of in vitro biological assays[5].

Self-Validating System: This protocol utilizes internal controls to bracket the assay range and verify performance[5].

  • Stock Preparation: Dissolve exactly 3.48 mg of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile in 1.0 mL of anhydrous DMSO to yield a 10 mM stock solution. Causality: DMSO is required to fully break the crystalline lattice prior to the assay.

  • Control Preparation: Prepare 10 mM DMSO stocks of Tamoxifen (low solubility control) and Caffeine (high solubility control)[5].

  • Serial Dilution: In a 96-well plate, perform a linear serial dilution of the 10 mM stock into the target solvent/buffer system (maintaining a final DMSO concentration of 2%).

  • Incubation: Seal the plate and incubate at 25°C or 37°C for 2 hours with gentle agitation (850 rpm).

  • Detection: Analyze the plate using a laser nephelometer. The kinetic solubility limit is defined as the concentration at which light scattering significantly increases, indicating the formation of undissolved particles (precipitation)[1].

Protocol B: Thermodynamic Shake-Flask Method (Preformulation)

Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated molecules. It is critical for formulation development and relies on the physical properties of the dry solid[5].

  • Solid Addition: Weigh approximately 10 mg of crystalline 4-Bromo-3-iodo-1H-indazole-6-carbonitrile into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., EtOAc, THF, or pure DMSO). Ensure that excess solid remains visible. If all solid dissolves, add more compound until a suspension is maintained.

  • Equilibration: Cap the vial tightly and place it in a thermomixer. Incubate at a constant temperature (e.g., 25.0 ± 0.1 °C) with continuous shaking (500 rpm) for 48 to 72 hours. Causality: "Brick dust" molecules exhibit slow dissolution kinetics; 72 hours ensures true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a solvent-compatible 0.45 µm PTFE syringe filter[1].

  • Quantification: Dilute the supernatant appropriately (to fit within the linear dynamic range) and analyze via HPLC-UV against a 4-point standard calibration curve prepared in a highly soluble solvent (e.g., pure DMSO).

Strategic Recommendations

When working with 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, researchers must account for its rigid, planar nature.

  • For Stock Solutions: Always utilize anhydrous DMSO or DMF. The presence of water in hygroscopic solvents will drastically reduce the solubility capacity due to the hydrophobic nature of the heavy halogens (LogP ~2.80).

  • For Synthetic Chemistry: If the compound is utilized as a reactant in cross-coupling (e.g., Suzuki or Sonogashira reactions leveraging the bromo/iodo handles), ether-based solvents like THF or 1,4-dioxane are recommended. While solubility is only moderate in these solvents, it is usually sufficient at standard reaction molarities (0.1 - 0.2 M) when heated.

References

  • Assays | ADMET & DMPK | Kinetic Solubility Concept Life Sciences URL:[Link]

  • In vitro solubility assays in drug discovery PubMed (NIH) URL: [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki coupling protocol for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

An Application Note and Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile Introduction: The Strategic Importance of Substituted Indazoles The indazole scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

Introduction: The Strategic Importance of Substituted Indazoles

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with applications as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs[1][2]. The ability to precisely functionalize the indazole ring system is paramount for generating molecular diversity and optimizing pharmacological profiles. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, valued for its high functional group tolerance and generally mild reaction conditions[1][3][4].

This application note addresses the specific challenge and opportunity presented by 4-bromo-3-iodo-1H-indazole-6-carbonitrile, a dihalogenated building block with significant potential for sequential, site-selective derivatization. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a controlled, stepwise introduction of different aryl or heteroaryl substituents. We present a detailed protocol for the initial, highly selective Suzuki-Miyaura coupling at the more labile C-3 iodo position, providing a foundation for subsequent functionalization at the C-4 bromo position.

Mechanistic Principle: Achieving Chemoselectivity

The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the differential rates of the initial oxidative addition step in the catalytic cycle. The general order of reactivity for aryl halides in this step is R-I > R-OTf > R-Br >> R-Cl[3]. This reactivity trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds; the C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage and insertion by the Palladium(0) catalyst[5].

By carefully controlling reaction parameters such as temperature, reaction time, and the catalyst system, the Pd(0) complex can be directed to react exclusively with the C-I bond, leaving the C-Br bond intact for a potential second coupling reaction. The electron-withdrawing nature of the nitrile group at the C-6 position is expected to facilitate the oxidative addition step, enhancing the overall reactivity of the substrate[6][7].

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) intermediate. This is typically the rate- and selectivity-determining step[8][9].

  • Transmetalation: The organic moiety from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex[3][10][11].

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst[3].

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar¹-Pd(II)L₂-I oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled Ar¹-Pd(II)L₂-Ar² transmetalation->pd_coupled reductive_elim Reductive Elimination pd_coupled->reductive_elim reductive_elim->pd0 product Ar¹-Ar² (Coupled Product) reductive_elim->product aryl_iodide Ar¹-I (4-Bromo-3-iodo-1H-indazole-6-CN) aryl_iodide->oxidative_add Selectively at C-I bond boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) boronate->transmetalation

Caption: The catalytic cycle for the selective Suzuki-Miyaura coupling.

Protocol 1: Selective Suzuki Coupling at the C-3 Position (C-I Bond)

This protocol is designed to achieve high selectivity for the coupling of an aryl or heteroaryl boronic acid at the C-3 iodo position of 4-bromo-3-iodo-1H-indazole-6-carbonitrile.

Materials and Equipment
  • Substrate: 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

  • Coupling Partner: Arylboronic acid (or boronic acid pinacol ester)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and HPLC-grade water

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), syringes, and standard laboratory glassware.

Experimental Workflow Diagram

Workflow start 1. Reagent Preparation setup 2. Assemble Reaction Flask (Substrate, Boronic Acid, Base, Catalyst) start->setup degas 3. Degas System (Evacuate & backfill with N₂/Ar, 3x) setup->degas solvent 4. Add Degassed Solvents (Dioxane and Water) degas->solvent reaction 5. Heat & Stir (e.g., 80-90 °C, monitor by TLC/LC-MS) solvent->reaction workup 6. Aqueous Work-up (Dilute, Extract with EtOAc) reaction->workup purify 7. Purification (Silica Gel Chromatography) workup->purify end 8. Characterization (NMR, MS) purify->end

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-iodo-1H-indazole-6-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting substrate. K₂CO₃ is a moderately strong base effective for boronic acid activation without promoting significant side reactions[5][12]. For less reactive boronic acids, the more soluble and stronger base Cesium carbonate (Cs₂CO₃) can be beneficial[11].

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 - 0.05 eq., 3-5 mol%).

    • Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst widely used for cross-coupling reactions involving heteroaryl halides, demonstrating good performance and functional group tolerance[2][12][13].

  • Inerting the Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst[14].

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane, followed by degassed water, typically in a 4:1 to 5:1 ratio (v/v). The final concentration of the substrate should be approximately 0.1 M.

    • Rationale: A biphasic solvent system like dioxane/water is standard for Suzuki couplings, as it effectively dissolves the organic substrates and the inorganic base, facilitating the reaction at the interface[2][5]. Solvents must be degassed to prevent oxidative degradation of the catalyst.

  • Reaction Execution: Lower the flask into a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

    • Rationale: Moderate heating accelerates the reaction rate. Overheating or excessively long reaction times should be avoided to minimize the risk of competing reaction at the C-Br bond or protodeboronation of the boronic acid[5][14].

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product, 4-bromo-3-(aryl)-1H-indazole-6-carbonitrile.

Data Presentation: Expected Parameters and Considerations

The optimal conditions may vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides a general guide.

Coupling PartnerBoronic Acid (eq.)Base (eq.)Catalyst (mol%)Temp (°C)Typical Time (h)Expected Yield
Phenylboronic acid1.2K₂CO₃ (2.0)3-5852-4Good to Excellent
4-Methoxyphenylboronic acid (EDG)1.2K₂CO₃ (2.0)3-5802-3Excellent
4-Trifluoromethylphenylboronic acid (EWG)1.3Cs₂CO₃ (2.0)5904-8Moderate to Good
2-Thiopheneboronic acid1.2K₂CO₃ (2.0)5853-5Good

Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Electron-rich boronic acids generally react faster, while electron-deficient or sterically hindered partners may require slightly more forcing conditions (stronger base, higher catalyst loading, or elevated temperature)[6][7].

Protocol 2: Considerations for Sequential C-4 (C-Br) Coupling

Following the successful and selective functionalization at the C-3 position, the resulting 4-bromo-3-(aryl)-1H-indazole-6-carbonitrile can be subjected to a second Suzuki-Miyaura coupling. The C-Br bond is less reactive and will require more forcing conditions.

  • Catalyst System: A more active catalyst system may be necessary. This often involves using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃[4][15].

  • Base and Temperature: A stronger base such as potassium phosphate (K₃PO₄) and higher temperatures (e.g., >100 °C) are typically required to facilitate the oxidative addition at the C-Br bond.

  • Microwave Irradiation: The use of microwave heating can often significantly reduce reaction times and improve yields for the coupling of less reactive aryl bromides[15].

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst due to oxygen exposure.Ensure thorough degassing of solvents and inerting of the reaction flask.
Poor solubility of reagents.Screen alternative solvent systems (e.g., DME/water, Toluene/water).
Catalyst inhibition by indazole N-H.Consider N-protection (e.g., with a Boc or SEM group), although many couplings work on unprotected indazoles[16][17].
Low Yield Protodeboronation of boronic acid.Use the corresponding pinacol ester (BPin) derivative, which is more stable[5][14]. Avoid unnecessarily long reaction times or high temperatures.
Incomplete reaction.Increase temperature, use a more active catalyst/ligand system, or switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄).
Lack of Selectivity Reaction conditions are too harsh.Reduce temperature and reaction time. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).
Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen.Ensure proper degassing. Use a high-quality Pd(0) precatalyst[14].

References

  • Cid, J., et al. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Wikipedia. (2024). Suzuki reaction. en.wikipedia.org. [Link]

  • Oldenhuis, N. J., et al. (2003). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • St. John-Campbell, S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Bickelhaupt, F. M., et al. (2000). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]

  • Bickelhaupt, F. M., et al. (2000). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. [Link]

  • Amatore, C., et al. (2005). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0). Organometallics. [Link]

  • Migliorini, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • St. John-Campbell, S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Prasad, A. S. B., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

  • Goud, B. S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]

  • Watson, D. A., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Catalysis. [Link]

  • Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry. [Link]

  • Ujaque, G., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Plenio, H., et al. (2007). Highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Chemical Communications. [Link]

  • Britton, J., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. [Link]

  • Goud, B. S., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Kappe, C. O., et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. [Link]

  • Li, J., et al. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Bellina, F., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. researchgate.net. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. yonedalabs.com. [Link]

  • Li, J., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Omega. [Link]

  • Gozlan, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • D'Souza, D. M., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]

  • Maloney, K. M., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Guillaumet, G., et al. (2012). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]

  • Liu, C., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]

  • Saikia, B., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

Sources

Application

Application Note: Selective Sonogashira Cross-Coupling on 3-Iodo-1H-Indazole Derivatives

Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry and drug discovery[1]. Functionalization at the C-3 position via transition-metal catalysis enables the rapid generation of che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry and drug discovery[1]. Functionalization at the C-3 position via transition-metal catalysis enables the rapid generation of chemical diversity. This application note details the mechanistic rationale, optimized parameters, and self-validating protocols for the C-3 selective Sonogashira cross-coupling of 3-iodo-1H-indazole derivatives with terminal alkynes[2].

Mechanistic Rationale & Substrate Dynamics

As a researcher designing synthetic routes, understanding the causality behind reagent selection is critical to avoiding stalled reactions or complex mixtures.

  • The Necessity of N1-Protection: The 1H-indazole core possesses a free, relatively acidic NH group. In the context of the Sonogashira reaction, an unprotected N1 position leads to competitive side reactions, including N-alkylation or the formation of unreactive palladium adducts. Empirical studies have definitively shown that N1-protection (e.g., using tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc) groups) is strictly required; without it, coupling at the C-3 position fails entirely[2],[3].

  • Halogen Selectivity (C-I vs. C-Br): The oxidative addition of Pd(0) is highly sensitive to carbon-halogen bond dissociation energies. In di-halogenated substrates like 5-bromo-3-iodoindazole, the catalyst selectively inserts into the weaker C3-I bond. This kinetic preference allows for orthogonal, sequential cross-coupling strategies (e.g., Sonogashira at C-3 followed by a Suzuki-Miyaura coupling at C-5)[4].

  • Catalyst & Co-catalyst Synergy: A standard Pd(II) precatalyst, such as PdCl2​(PPh3​)2​ , is reduced in situ to the active Pd(0) species. The Cu(I) co-catalyst forms a copper acetylide intermediate, which undergoes transmetalation with the Pd(II)-aryl complex[3]. Triethylamine ( Et3​N ) serves a dual role as both the base to deprotonate the terminal alkyne and the solvent/co-solvent[1].

Workflow Visualization

Workflow Node1 3-Iodo-1H-indazole (Free NH) Node2 N1-Protection (e.g., THP, Boc) Node1->Node2 Prevents N-alkylation Node3 N1-Protected 3-Iodoindazole Node2->Node3 Node4 Sonogashira Coupling Pd(II)/Cu(I), Terminal Alkyne Node3->Node4 C3-Iodine Activation Node5 N1-Protected 3-Alkynylindazole Node4->Node5 Node6 Deprotection (TFA or HCl) Node5->Node6 Node7 3-Alkynyl-1H-indazole (Target Scaffold) Node6->Node7 Yields Free NH

Workflow for the C3-selective Sonogashira cross-coupling of 3-iodoindazole derivatives.

Quantitative Optimization Data

The following table summarizes the optimized reaction conditions for various substrate-alkyne combinations, demonstrating the critical nature of N-protection and the tolerance for sequential coupling[2],[1],[4].

EntryIndazole SubstrateTerminal AlkyneCatalyst / Co-CatalystSolvent / BaseTemp (°C)Yield (%)
1 N-THP-3-iodoindazolePhenylacetylene PdCl2​(PPh3​)2​ / CuIDMF / Et3​N 25 (RT)92%
2 N-Boc-3-iodoindazoleTrimethylsilylacetylene Pd(PPh3​)4​ / CuITHF / Et3​N 6088%
3 5-Bromo-N-THP-3-iodoindazolePropargyl alcohol PdCl2​(PPh3​)2​ / CuIDMF / Et3​N 25 (RT)85%*
4 Unprotected 3-iodoindazolePhenylacetylene PdCl2​(PPh3​)2​ / CuIDMF / Et3​N 80<5%**

*Selective coupling at C-3 only; the C-5 bromine remains intact for subsequent functionalization. **Demonstrates the absolute necessity of N-protection to prevent catalytic stalling.

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. Observational milestones are included so the chemist can verify the reaction's trajectory in real-time.

Protocol A: N1-Protection of 3-Iodo-1H-indazole (THP Protection)

Causality: 3,4-dihydro-2H-pyran (DHP) forms a tetrahydropyranyl acetal at N1. This protecting group is robust under the basic cross-coupling conditions but is easily cleaved under mild acidic conditions later.

  • Initiation: Add 3-iodo-1H-indazole (10.0 mmol) to an oven-dried round-bottom flask containing anhydrous dichloromethane (DCM, 50 mL).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol, 5 mol%) as the acid catalyst.

  • Addition: Dropwise add DHP (15.0 mmol, 1.5 equiv) at 0 °C to control the mild exotherm.

  • Validation: Stir at room temperature for 4 hours. Self-validation check: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material spot (free NH) must completely disappear, replaced by a higher Rf​ spot.

  • Quench & Extraction: Quench with saturated aqueous NaHCO3​ (20 mL) to neutralize the acid catalyst, preventing premature deprotection during workup. Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: C-3 Selective Sonogashira Cross-Coupling

Causality: Rigorous degassing is critical to prevent the Glaser-Hay homocoupling of the terminal alkyne, a side reaction promoted by molecular oxygen in the presence of copper.

  • Preparation: In an oven-dried Schlenk flask, combine N-THP-3-iodoindazole (5.0 mmol), PdCl2​(PPh3​)2​ (0.25 mmol, 5 mol%), and CuI (0.5 mmol, 10 mol%)[1].

  • Degassing: Seal the flask with a rubber septum and purge with ultra-high purity Argon for 10 minutes.

  • Solvent Addition: Add anhydrous, rigorously degassed DMF (20 mL) and degassed Et3​N (15.0 mmol, 3.0 equiv) via syringe. Causality: The amine acts as the base to deprotonate the alkyne, facilitating the formation of the copper acetylide intermediate.

  • Coupling: Add the terminal alkyne (6.0 mmol, 1.2 equiv) dropwise. Stir the mixture at room temperature for 12-16 hours[1].

  • Validation: Self-validation check: The reaction mixture will transition from a yellow/orange suspension to a dark brown/black solution as Pd(0) nanoparticles eventually aggregate towards the end of the reaction.

  • Workup: Dilute with ethyl acetate (50 mL) and wash with 5% aqueous LiCl solution (3 x 20 mL). Causality: Aqueous LiCl effectively partitions DMF into the aqueous layer, preventing it from co-eluting during chromatography. Dry over MgSO4​ and purify via silica gel chromatography.

Protocol C: Deprotection to Yield 3-Alkynyl-1H-indazole
  • Dissolve the purified coupled product in Methanol (20 mL).

  • Add 4M HCl in dioxane (10 mL) and stir at room temperature for 2 hours.

  • Concentrate the mixture in vacuo and neutralize with saturated NaHCO3​ to precipitate the free 3-alkynyl-1H-indazole. Filter and dry the final target scaffold.

Analytical Validation & Troubleshooting

  • Issue: High levels of Alkyne Homocoupling (Glaser Coupling).

    • Cause/Fix: Oxygen contamination. Ensure the CuI is a pristine white powder (discard if green/brown, which indicates oxidation to Cu(II)). Rigorously freeze-pump-thaw the DMF and Et3​N before use.

  • Issue: Incomplete Conversion of the Indazole.

    • Cause/Fix: Steric hindrance from bulky alkynes. Elevate the reaction temperature to 60–80 °C and switch to a more electron-rich, sterically accommodating catalyst system such as Pd(PPh3​)4​ [1].

References

  • Yin, L., & Liebscher, J. (2005). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate / Tetrahedron Letters. URL:[Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. URL:[Link]

  • Lemaire, S., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate / Tetrahedron. URL:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile in Kinase Inhibitor Synthesis

Target Audience: SBDD Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (CAS: 1000342-48-2)[1] Strategic Role of the Indazole Scaffold in Kinase Targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: SBDD Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (CAS: 1000342-48-2)[1]

Strategic Role of the Indazole Scaffold in Kinase Targeting

In the realm of Structure-Based Drug Design (SBDD), the 1H-indazole core is a privileged pharmacophore, acting as a highly potent ATP-competitive hinge binder[2] (). The N1 and N2 atoms of the indazole ring function as critical hydrogen bond donors and acceptors, interacting directly with the backbone amides of the kinase hinge region.

Indazole-based derivatives have been extensively validated in the rational design of inhibitors targeting Mps1[2], PLK4[3], CDK7[4] (), and Syk[5] (). However, achieving high kinase selectivity requires precise spatial vectors to access adjacent binding pockets. 4-Bromo-3-iodo-1H-indazole-6-carbonitrile provides an unprecedented level of regiocontrol, offering three distinct, orthogonally reactive sites (C3, C4, and C6) on a single compact scaffold.

Mechanistic Rationale for Orthogonal Reactivity

As an application scientist, I emphasize that the true power of this building block lies in the causality of its differential reactivity:

  • C3-Iodine (Gatekeeper / Hydrophobic Pocket I): The C-I bond has a significantly lower bond dissociation energy (~240 kJ/mol) compared to the C-Br bond (~280 kJ/mol). This allows for rapid, low-temperature oxidative addition by Palladium(0) catalysts, enabling C3-selective functionalization without activating the C4 position.

  • C4-Bromine (Solvent Channel / Ribose Pocket): Once the iodine is displaced, the C4-bromine can be activated at elevated temperatures (typically >90 °C) using more electron-rich phosphine ligands (e.g., BrettPhos) to direct substituents toward the ribose-binding pocket.

  • C6-Carbonitrile (Solvent Exposed Region): The strongly electron-withdrawing nitrile group serves a dual purpose. First, it lowers the pKa of the indazole N-H, strengthening the hydrogen bond with the kinase hinge region[6]. Second, it provides a metabolic-resistant vector that can be selectively hydrolyzed to an amide or reduced to an amine to probe solvent-exposed interactions.

KinaseBindingModel Indazole Indazole Core (Hinge Binder) Hinge Kinase Hinge Region (Backbone Amides) Indazole->Hinge Hydrogen Bonds (N1, N2) C3 C3 Substituent (Gatekeeper / HP-I) Indazole->C3 Step 1 (Iodine displacement) C4 C4 Substituent (Ribose Pocket) Indazole->C4 Step 2 (Bromine displacement) C6 C6 Nitrile (Solvent Exposed) Indazole->C6 Modulates pKa & H-bonding

Kinase binding model of the tri-functionalized indazole scaffold.

Quantitative Reaction Parameters

To ensure reproducibility across drug discovery campaigns, the following parameters summarize the optimized conditions for the sequential functionalization of this scaffold.

Table 1: Quantitative Data for Orthogonal Functionalization

Reaction StepTarget PositionReagents & CatalystTemp (°C)Expected Yield (%)RegioselectivityAnalytical Validation Marker
1. Suzuki-Miyaura C3 (Iodine)Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃6075–85>95% C3LC-MS: 1:1 [M]⁺/[M+2]⁺ doublet
2. Buchwald-Hartwig C4 (Bromine)R-NH₂, Pd₂(dba)₃, BrettPhos, Cs₂CO₃10065–80>98% C4LC-MS: Loss of isotopic doublet
3. Nitrile Hydrolysis C6 (Nitrile)30% H₂O₂, 1M NaOH, EtOH/DMSO5085–95N/AIR: Loss of ~2220 cm⁻¹ stretch

Self-Validating Experimental Protocols

A protocol is only robust if it includes built-in analytical milestones. The following step-by-step methodologies are designed as self-validating systems , ensuring that you do not proceed to the next synthetic stage without confirming structural integrity.

Step 1: C3-Selective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C3 position while preserving the C4-bromide.

  • Preparation: In an oven-dried Schlenk flask, charge 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (1.0 eq), the desired aryl boronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge the solution with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat the mixture to exactly 60 °C for 4–6 hours. Causality Note: Exceeding 65 °C risks premature activation of the C4-bromide, leading to bis-coupled impurities.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Self-Validation Checkpoint: Perform LC-MS on the isolated product. Bromine possesses a distinct 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes. The mass spectrum must show an [M]⁺ and [M+2]⁺ doublet of equal intensity. If a singlet is observed, the bromine has been inadvertently displaced.

Step 2: C4-Selective Buchwald-Hartwig Amination

Objective: Introduce a solubilizing or ribose-pocket-directing amine at the C4 position.

  • Preparation: Charge the Intermediate 1 (from Step 1, 1.0 eq), the desired primary/secondary amine (1.5 eq), and Cs₂CO₃ (2.0 eq) into a sealed tube.

  • Solvent Addition: Add anhydrous Toluene. Degas with Argon for 10 minutes.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) and BrettPhos (0.1 eq). Causality Note: BrettPhos is sterically demanding and electron-rich, specifically chosen to facilitate the oxidative addition of the highly hindered C4-bromide.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Filter through a Celite pad, concentrate, and purify via reverse-phase HPLC.

Self-Validation Checkpoint: Perform LC-MS. The 1:1 isotopic doublet observed in Step 1 must completely disappear, replaced by a singular mass peak corresponding to the exact mass of the aminated product.

Step 3: Nitrile Hydrolysis to Primary Amide

Objective: Convert the C6-carbonitrile to a primary amide to engage solvent-exposed kinase domains.

  • Preparation: Dissolve Intermediate 2 (from Step 2, 1.0 eq) in a 1:1 mixture of EtOH and DMSO.

  • Reagent Addition: Slowly add 1M NaOH (2.0 eq) followed by dropwise addition of 30% aqueous H₂O₂ (5.0 eq) at 0 °C.

  • Reaction: Warm the mixture to 50 °C and stir for 2 hours.

  • Workup: Quench with saturated Na₂S₂O₃, extract with EtOAc, and precipitate the final product from cold Et₂O.

Self-Validation Checkpoint: Perform FT-IR spectroscopy. The sharp, distinct C≡N stretch at ~2220 cm⁻¹ must be completely absent. Look for the appearance of a broad N-H stretch at 3200–3400 cm⁻¹ and a strong amide C=O stretch at ~1650 cm⁻¹.

SyntheticWorkflow SM 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (Starting Material) Step1 Step 1: C3-Selective Suzuki Coupling Pd(dppf)Cl2, 60°C SM->Step1 Int1 Intermediate 1 3-Aryl-4-bromo-1H-indazole-6-carbonitrile Step1->Int1 Step2 Step 2: C4-Selective Buchwald-Hartwig Pd2(dba)3, BrettPhos, 100°C Int1->Step2 Int2 Intermediate 2 3-Aryl-4-amino-1H-indazole-6-carbonitrile Step2->Int2 Step3 Step 3: Nitrile Hydrolysis H2O2, NaOH, 50°C Int2->Step3 Final Final Kinase Inhibitor (e.g., Mps1 / PLK4 Target) Step3->Final

Sequential orthogonal functionalization workflow for SBDD.

References

  • Kusakabe, K., et al. (2013). Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). Journal of Medicinal Chemistry. URL:[Link]

  • Whitehead, L., et al. (2018). Inhibitors of cyclin-dependent kinase 7 (CDK7). PCT/US2017/042017.
  • De Farias, R., et al. (2011). Compounds as syk kinase inhibitors. EP 2489663 A1.

Sources

Application

Application Note: Advanced Buchwald-Hartwig Amination of 4-Bromo-Indazole Intermediates

Introduction & Strategic Significance The indazole core is a privileged scaffold in medicinal chemistry, frequently serving as a critical hinge-binding motif in the development of protein kinase inhibitors and other targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The indazole core is a privileged scaffold in medicinal chemistry, frequently serving as a critical hinge-binding motif in the development of protein kinase inhibitors and other targeted therapeutics[1][2]. Specifically, functionalization at the C4 position of the indazole ring via carbon-nitrogen (C-N) bond formation is essential for exploring structure-activity relationships (SAR)[2].

The Buchwald-Hartwig amination—a palladium-catalyzed cross-coupling reaction between aryl halides and amines—has largely supplanted harsher classical methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensations[1][3]. However, 4-bromo-1H-indazoles present unique synthetic challenges. The unprotected N-H group of the five-membered heterocycle can readily coordinate to and deactivate the palladium catalyst, while the C4 position suffers from distinct steric hindrance[4]. This application note provides a comprehensive, self-validating protocol designed to overcome these challenges through rational catalyst, ligand, and base selection.

Mechanistic Insights & Causality

To master this transformation, one must understand the causality behind the catalytic cycle and the specific failure modes associated with unprotected indazoles[5].

  • Oxidative Addition: The active L-Pd(0) species inserts into the C4-Br bond. Electron-rich ligands accelerate this step.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base is required to deprotonate the amine, forming a palladium-amido complex[1]. Crucial Insight: If an unprotected 1H-indazole is used, the indazole N-H can outcompete the amine for Pd coordination, poisoning the catalyst[4].

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst[5]. Bulky ligands force the product out of the coordination sphere, accelerating this step and preventing catalyst trapping[6].

To prevent catalyst poisoning by the indazole substrate, strong bases like LiHMDS are employed to deprotonate the indazole N-H in situ, forming a lithium salt that is significantly less likely to coordinate to the palladium center[4][6]. Alternatively, highly sterically demanding biarylphosphine ligands (e.g., tBuBrettPhos) must be used to physically block the indazole nitrogen from accessing the metal center[4].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine, Base RedElim Reductive Elimination Complex AmineCoord->RedElim - Base-HBr RedElim->Pd0 Product Release Product C-N Coupled Product RedElim->Product Substrate 4-Bromo-indazole Substrate->OxAdd

Fig 1. Simplified catalytic cycle of the palladium-catalyzed Buchwald-Hartwig amination.

Optimization Parameters & Quantitative Data

The choice of ligand is strictly dictated by the nature of the amine coupling partner[1][5]. Primary amines require ligands that prevent bis-arylation (e.g., BrettPhos), while secondary amines require ligands that can accommodate higher steric bulk (e.g., RuPhos)[1][7].

Table 1: Validated Reaction Conditions for 4-Bromo-indazole Amination

Amine TypePreferred LigandPd SourceBaseSolventTypical Yield Range
Primary Alkyl tBuBrettPhos / BrettPhosPd2(dba)3LiHMDSTHF / Toluene75 - 92%
Primary Aryl (Anilines) XPhos / BrettPhosPd(OAc)2Cs2CO3Dioxane80 - 95%
Secondary Alkyl RuPhosPd2(dba)3LiHMDSTHF65 - 85%
Secondary Cyclic RuPhos / XPhosPd(OAc)2NaOtBuToluene70 - 90%

Experimental Workflow & Protocol

Workflow Start 4-Bromo-indazole & Amine Partner Catalyst Pd Precatalyst & Ligand Assembly Start->Catalyst Degassing Inert Atmosphere (Argon Purge) Catalyst->Degassing Reaction Thermal Heating (65-100°C) Degassing->Reaction Monitoring LC-MS / TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Quench & Extraction Monitoring->Workup Complete Purification Chromatography & Isolation Workup->Purification

Fig 2. Experimental workflow for the Buchwald-Hartwig amination of 4-bromo-indazole.

Step-by-Step Methodology (Self-Validating System)

The following protocol is optimized for the coupling of 4-bromo-1H-indazole with a primary alkyl amine using LiHMDS.

Step 1: Precatalyst Assembly In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 (2.5 mol%, providing 5 mol% active Pd) and tBuBrettPhos (6.0 mol%). Causality: Pre-mixing the palladium source and the ligand in the absence of the coordinating indazole substrate ensures the preferential formation of the highly active L-Pd(0) species[7].

Step 2: Substrate Loading Add 4-bromo-1H-indazole (1.0 equiv, e.g., 1.0 mmol) and the amine partner (1.5 equiv). If the amine is a liquid, withhold it until Step 4.

Step 3: Deoxygenation (Critical Step) Seal the Schlenk tube with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle exactly three times. Causality: Pd(0) complexes are exquisitely sensitive to oxidation. Failure to rigorously deoxygenate the system will result in the irreversible formation of inactive Pd black[5].

Step 4: Solvent & Liquid Reagent Addition Under a positive pressure of Argon, inject anhydrous, degassed THF (5.0 mL, to achieve a 0.2 M concentration). Inject the liquid amine (if applicable).

Step 5: Base Addition & Visual Validation Dropwise, inject LiHMDS (1.0 M in THF, 2.5 equiv). Validation Check: The use of 2.5 equivalents is strictly required (1.0 equiv to deprotonate the indazole N-H, 1.0 equiv for the catalytic cycle, 0.5 equiv excess). Upon addition, observe the solution. A distinct color change (typically from the dark purple/red of Pd2(dba)3 to a dark orange/brown) confirms the successful generation of the active catalytic system.

Step 6: Thermal Heating Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 65 °C for 12 hours[1].

Step 7: Reaction Monitoring Monitor the reaction via LC-MS or TLC. Validation Check: If the reaction stalls at <90% conversion, catalyst deactivation has occurred. Do not simply extend the reaction time; instead, re-evaluate your deoxygenation technique or consider a slight increase in catalyst loading for sterically demanding amines.

Step 8: Quench & Workup Cool the vessel to room temperature. Carefully quench the reaction with saturated aqueous NH4Cl (10 mL) to neutralize the strong base[1]. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 9: Purification Purify the crude residue via silica gel flash column chromatography (typically utilizing a gradient of Hexanes/EtOAc or DCM/MeOH) to isolate the pure C4-aminated indazole product[1].

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • 4-Bromo-6-chloro-1H-indazole|885519-03-9. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters - ACS Publications.

Sources

Method

Palladium catalyst selection for indazole cross-coupling reactions

Title: Palladium Catalyst Selection for Indazole Cross-Coupling Reactions: Application Notes and Protocols Executive Summary Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Palladium Catalyst Selection for Indazole Cross-Coupling Reactions: Application Notes and Protocols

Executive Summary

Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and novel therapeutics. However, functionalizing the indazole core via palladium-catalyzed cross-coupling presents unique mechanistic hurdles. The competitive coordination of the unprotected pyrazole nitrogen to the palladium center can stall the catalytic cycle, leading to poor yields and catalyst degradation[1]. This application note details the causality behind catalyst and ligand selection for Suzuki-Miyaura and Buchwald-Hartwig reactions involving indazole substrates, providing self-validating protocols designed for high-throughput drug development.

Mechanistic Insights: The Indazole Challenge & Catalyst Causality

Unprotected indazoles possess an acidic N-H bond and multiple nitrogen lone pairs. In standard cross-coupling conditions, these nitrogen atoms can form stable, off-cycle Pd(II)-azole complexes, effectively poisoning the catalyst[1].

To overcome this thermodynamic sink, the catalytic system must be carefully engineered:

  • Steric Shielding (Ligand Selection): Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) are mandatory. Their steric bulk prevents the formation of unreactive bis-indazole palladium species, forcing the catalytic cycle forward[1][2].

  • Electronic Tuning: Electron-rich ligands accelerate the oxidative addition into aryl halides. This is particularly critical when the indazole ring is electron-deficient (e.g., nitro- or fluoro-substituted indazoles).

  • Base Selection & Transmetalation: The choice of base dictates the transmetalation pathway. Weak bases (e.g., K₂CO₃, K₃PO₄) in aqueous-organic mixtures promote the formation of the active boronate species without prematurely deprotonating the indazole N-H, which would otherwise exacerbate catalyst poisoning[1][3].

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Halide Pd0->OxAdd Aryl Halide TransMet Transmetalation (Suzuki/Buchwald) OxAdd->TransMet Boronic Acid / Amine Inhibition Off-Cycle Pd(II)-Indazole Catalyst Poisoning OxAdd->Inhibition Unprotected Indazole N-H RedElim Reductive Elimination Product Formation TransMet->RedElim Base RedElim->Pd0 Product LigandRescue Bulky Ligands (XPhos/dppf) Prevent Coordination Inhibition->LigandRescue LigandRescue->OxAdd Restores Cycle

Fig 1. Pd-Catalytic Cycle highlighting off-cycle indazole inhibition and ligand-mediated rescue.

Quantitative Catalyst Selection Matrix

The following table summarizes optimized parameters for specific indazole functionalizations based on empirical validation.

Reaction TypeSubstrateCatalyst / LigandBase / SolventTemp / TimeYield
Suzuki-Miyaura Unprotected 3-chloroindazoleXPhos Pd G2 or SPhosK₃PO₄ / Dioxane:H₂O60–100 °C, 8 h~95%[1]
Suzuki-Miyaura 5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃ / DME80 °C, 2 h>85%[2]
Buchwald-Hartwig 4-iodo-3-methyl-1H-indazolePd₂(dba)₃ + dppfCs₂CO₃ / Toluene80–110 °C, 12 h~82%[4]
Intramolecular Amination 2-bromobenzaldehyde hydrazonePd(dba)₂ + DPEphosCs₂CO₃ / Toluene120 °C, 5 h>75%[5]

Self-Validating Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of Unprotected Indazoles

Objective: Regioselective C-C bond formation at the indazole core without the need for prior N-protection. Causality: Utilizing Pd(dppf)Cl₂·DCM provides a bidentate scaffold that sterically blocks the indazole nitrogen from coordinating to the Pd(II) intermediate. A biphasic 1,4-dioxane/water system ensures the solubility of both the hydrophobic indazole and the inorganic base[2][3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the indazole halide (1.0 equiv), organoboronic acid (1.2–1.5 equiv), and K₂CO₃ (3.0 equiv)[3].

  • Catalyst Initiation: Add Pd(dppf)Cl₂·DCM (0.05 equiv).

    • Validation Checkpoint: The solid mixture should exhibit a distinct red/orange hue. A rapid shift to black upon solvent addition indicates premature Pd(0) aggregation (catalyst death due to oxygen exposure).

  • Solvent Addition: Add degassed 1,4-dioxane/water (3:1 v/v, typically 8 mL/mmol). Degassing via three freeze-pump-thaw cycles is critical to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80–100 °C under an argon atmosphere for 8–12 hours[3]. Monitor conversion via TLC (20% EtOAc/Hexanes).

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove precipitated palladium black. Extract the filtrate with EtOAc (3 × 20 mL), wash with brine, and dry over anhydrous Na₂SO₄[3].

  • Analytical Validation: Analyze the crude mixture via LC-MS. The presence of a mass peak corresponding to [M+H]+ of the coupled product, absent of the [M+H+16]+ oxidation peak, confirms successful coupling without boronic acid oxidation.

Protocol 2: Buchwald-Hartwig Amination of 4-Iodo-1H-indazole

Objective: C-N bond formation utilizing primary or secondary amines. Causality: The combination of Pd₂(dba)₃ and dppf is highly effective for amination. While strong bases like NaOtBu or LiHMDS are traditionally used to deprotonate the amine, unprotected indazoles require a milder base like Cs₂CO₃ to prevent deprotonation of the indazole N-H, which would create a highly nucleophilic nitrogen that competes with the target amine[4][6].

Step-by-Step Methodology:

  • Preparation: Inside an inert-atmosphere glovebox, charge a heavy-walled reaction tube with 4-iodo-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), and Cs₂CO₃ (2.0 equiv)[4].

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL/mmol)[4].

  • Reaction: Seal the tube with a Teflon-lined cap, remove it from the glovebox, and heat at 100 °C for 12–24 hours.

    • Validation Checkpoint: The reaction should transition from dark purple (characteristic of Pd₂(dba)₃) to a reddish-brown homogeneous or finely suspended mixture.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract with EtOAc, wash the combined organic layers with brine, and dry over Na₂SO₄[4].

  • Analytical Validation: ¹H NMR spectroscopy must show the disappearance of the amine N-H proton (if a secondary amine was used) and a distinct upfield shift of the indazole C4 proton, confirming regioselective amination.

Workflow Prep 1. Preparation Degas solvents Weigh reagents in glovebox Initiation 2. Initiation Add Pd Catalyst Check color (Red/Orange) Prep->Initiation Initiation->Prep Turns black (Pd aggregation) Reaction 3. Heating & Reaction 80-110 °C, 8-24h Monitor via TLC/LC-MS Initiation->Reaction Color stable Workup 4. Workup Celite filtration Liquid-liquid extraction Reaction->Workup Complete conversion Validation 5. Validation LC-MS:[M+H]+ NMR: Shift confirmation Workup->Validation

Fig 2. Standardized workflow for indazole cross-coupling with integrated self-validation checkpoints.

Troubleshooting & Causality Analysis

  • Failure Mode: High recovery of starting material.

    • Causality: Severe catalyst poisoning by the indazole N-H[1].

    • Intervention: Switch to a more sterically demanding ligand (e.g., XPhos instead of PPh₃) or pre-form the Pd-ligand complex for 15 minutes before adding the indazole substrate.

  • Failure Mode: Dehalogenation of the indazole substrate.

    • Causality: Slow transmetalation relative to competitive protodepalladation, often exacerbated by trace moisture when using highly reactive boronic acids.

    • Intervention: Increase the base concentration or switch to a more polar solvent mixture (e.g., increasing the water ratio in dioxane) to accelerate the transmetalation step[3].

References

  • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: nih.gov URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: nih.gov URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: mdpi.com URL: [Link]

  • Title: A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction Source: acs.org URL: [Link]

  • Title: Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramolecular Amination of Aryl Halides Source: researchgate.net URL: [Link]

Sources

Application

Application Note: Scalable Synthetic Workflows for Indazole-6-Carbonitrile Derivatives

Introduction & Strategic Retrosynthetic Analysis Indazole-6-carbonitrile derivatives are recognized as "privileged scaffolds" in medicinal chemistry. They frequently serve as the core pharmacophore for potent kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Retrosynthetic Analysis

Indazole-6-carbonitrile derivatives are recognized as "privileged scaffolds" in medicinal chemistry. They frequently serve as the core pharmacophore for potent kinase inhibitors targeting Polo-like kinases (PLK) and Mps1 in oncology drug development[1][2]. As drug development programs transition from discovery to preclinical and clinical manufacturing phases, the demand for scalable, safe, and high-yielding synthetic routes becomes paramount.

This application note details two distinct, field-proven methodologies for the large-scale preparation of indazole-6-carbonitrile derivatives. Rather than relying on a single approach, we provide a comparative analysis of the Nitrosation/Cyclization Route and the Palladium-Catalyzed Cyanation Route , empowering process chemists to select the optimal pathway based on their specific downstream derivatization needs[3].

Mechanistic Insights & Causality (E-E-A-T)

The Nitrosation/Cyclization Pathway

The direct installation of a formyl group at the C3 position of an existing indazole ring via Vilsmeier-Haack formylation is notoriously inefficient due to the electron-deficient nature of the indazole core[3]. To circumvent this, the nitrosation of 6-cyanoindole offers an elegant and highly efficient solution.

Causality: By treating 6-cyanoindole with sodium nitrite ( NaNO2​ ) and hydrochloric acid ( HCl ), nitrous acid is generated in situ, which subsequently forms the highly electrophilic nitrosonium ion ( NO+ ). The electron-rich C3 position of the indole undergoes electrophilic attack, forming a 3-nitroso intermediate. This intermediate undergoes a spontaneous ring-opening and rearrangement cascade in the acidic aqueous medium to yield the thermodynamically stable 3-formyl-1H-indazole-6-carbonitrile[4]. This route is highly scalable as it utilizes water as the primary solvent and completely avoids expensive transition metal catalysts[1].

The Palladium-Catalyzed Cyanation Pathway

When the target derivative requires a bare C3 position or alternative functionalization, starting from 6-bromo-1H-indazole is highly strategic.

Causality: Historically, introducing a cyano group at the C6 position relied on the Sandmeyer reaction starting from 6-aminoindazole. However, the requisite diazonium salt intermediates are thermally unstable and pose significant explosion hazards during large-scale manufacturing[3]. Palladium-catalyzed cyanation circumvents these safety concerns. By utilizing Pd(OAc)2​ and a suitable bidentate ligand, the catalytic cycle (oxidative addition into the C-Br bond, transmetalation with a stable cyanide source like Zn(CN)2​ , and reductive elimination) proceeds smoothly under controlled thermal conditions without the accumulation of hazardous intermediates[3].

Synthetic Workflows & Decision Trees

Synthetic decision tree for indazole-6-carbonitrile derivatives.

Step-by-Step Experimental Protocols

Protocol A: Large-Scale Synthesis of 3-Formyl-1H-indazole-6-carbonitrile via Nitrosation

Reference Method Adapted from US Patent 8765748B2[1]

Reagents & Materials:

  • 6-Cyanoindole: 5.68 g (40.0 mmol)

  • Sodium Nitrite ( NaNO2​ ): 11.04 g (160.0 mmol, 4.0 equiv)

  • Hydrochloric Acid (6N HCl ): 32.0 mL (192.0 mmol, 4.8 equiv)

  • Deionized Water ( DI-H2​O ): 200 mL

Step-by-Step Procedure:

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel. Ensure adequate ventilation (fume hood) due to the potential release of nitrogen oxide ( NOx​ ) gases.

  • Dissolution: Dissolve NaNO2​ (11.04 g) in DI-H2​O (200 mL) at room temperature ( 20−25∘C )[1].

  • Substrate Addition: Add 6-cyanoindole (5.68 g) to the stirring solution in one portion. The substrate will form a suspension. Stir the resulting suspension vigorously for 5 minutes at room temperature[1].

  • Acidification & Cyclization: Charge the dropping funnel with 6N HCl (32.0 mL). Add the acid dropwise to the suspension over a period of 15-20 minutes to control the exothermic generation of nitrous acid[1].

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the consumption of 6-cyanoindole via TLC (Ethyl Acetate/Hexanes) or LC-MS.

  • Workup & Isolation: Upon completion, the product precipitates as a dense solid. Filter the suspension through a sintered glass funnel. Wash the filter cake sequentially with cold water ( 3×50 mL) to remove residual acid and inorganic salts.

  • Drying: Dry the solid in vacuo at 45∘C to constant weight, yielding 3-formyl-1H-indazole-6-carbonitrile as a solid.

Protocol B: Palladium-Catalyzed Cyanation of 6-Bromo-1H-indazole

Methodology for safe C-CN bond formation[3]

Reagents & Materials:

  • 6-Bromo-1H-indazole: 10.0 g (50.7 mmol)

  • Zinc Cyanide ( Zn(CN)2​ ): 3.57 g (30.4 mmol, 0.6 equiv)

  • Pd(OAc)2​ : 0.23 g (1.0 mmol, 2 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): 1.12 g (2.0 mmol, 4 mol%)

  • DMF (Anhydrous, Degassed): 100 mL

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a thoroughly dried 250 mL Schlenk flask equipped with a reflux condenser, add 6-bromo-1H-indazole, Zn(CN)2​ , Pd(OAc)2​ , and dppf.

  • Degassing: Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen, which is critical to prevent oxidative deactivation of the palladium catalyst.

  • Solvent Addition: Add anhydrous, degassed DMF (100 mL) via syringe.

  • Heating: Heat the reaction mixture to 120∘C using a heating block. Stir continuously for 12-16 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (200 mL) and filter the mixture through a pad of Celite to remove the palladium catalyst and insoluble zinc salts[2].

  • Washing: Wash the filtrate with 5% aqueous ammonia ( 2×100 mL) to quench unreacted cyanide, followed by brine ( 100 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via crystallization or silica gel chromatography to afford 1H-indazole-6-carbonitrile.

Quantitative Data & Route Optimization

To assist in route selection, the following table summarizes the quantitative metrics and operational parameters for the primary synthetic pathways[1][3][4].

Synthetic RouteStarting MaterialKey ReagentsReaction TimeTypical Yield (%)Scalability ProfileKey Advantage
Nitrosation/Cyclization 6-Cyanoindole NaNO2​ , HCl(aq)​ 2-3 h75 - 85%ExcellentDirect installation of C3-formyl group; Aqueous solvent
Pd-Catalyzed Cyanation 6-Bromo-1H-indazole Pd(OAc)2​ , Zn(CN)2​ 12-16 h80 - 90%HighAvoids hazardous diazonium intermediates; High purity
Sandmeyer Reaction 6-Amino-1H-indazole NaNO2​ , HCl , CuCN 4-6 h40 - 60%LowUtilizes inexpensive starting materials

Mechanistic Pathway Visualization

Catalytic cycle of Palladium-mediated cyanation of 6-bromo-1H-indazole.

References

  • Source: google.
  • Title: Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)
  • Source: nih.
  • Source: benchchem.

Sources

Method

Advanced Application Note: Orthogonal Functionalization of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Mechanistic Rationale: The Indazole Scaffold in FBDD In Fragment-Ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Mechanistic Rationale: The Indazole Scaffold in FBDD

In Fragment-Based Drug Discovery (FBDD), the indazole ring is widely recognized as a "privileged scaffold," particularly in the development of kinase inhibitors [1]. Acting as a bioisostere for phenol and indole, the 1H-indazole core naturally mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the backbone residues of the kinase hinge region.

The compound 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (CAS: 1000342-48-2) is a highly engineered fragment that provides three distinct, orthogonally reactive vectors (C3, C4, and C6). This multi-vector design enables medicinal chemists to systematically "grow" the fragment into the adjacent gatekeeper pocket, solvent channel, and ribose pocket of a target kinase (such as JAK, AXL, or PI3K) without requiring de novo synthesis for each iteration [2].

The Causality of Orthogonal Reactivity

The strategic placement of halogens on this scaffold dictates a strict kinetic hierarchy during palladium-catalyzed cross-coupling:

  • C3-Iodo (First Vector): The C–I bond has a lower bond dissociation energy (~55 kcal/mol) and is highly polarizable. It undergoes rapid oxidative addition with Pd(0) species at moderate temperatures, allowing for exclusive functionalization at C3 while leaving the C4-bromo group intact [3].

  • C4-Bromo (Second Vector): Once the C3 position is substituted, the C–Br bond (~68 kcal/mol) can be activated using more electron-rich, sterically demanding phosphine ligands (e.g., XPhos) and higher temperatures.

  • C6-Carbonitrile (Third Vector): The strongly electron-withdrawing nitrile group not only lowers the electron density of the indazole ring (enhancing the acidity of the N1-proton for better hinge binding) but also serves as a latent functional group. It can be selectively hydrolyzed to a carboxamide or reduced to an amine to probe the solvent-exposed ribose pocket.

Workflow & Pharmacophore Mapping

The following diagrams illustrate the logical progression from fragment hit to lead compound, as well as the spatial orientation of the indazole vectors within a generic kinase ATP-binding site.

FBDD_Workflow A 1. Fragment Library Screening (SPR / NMR) B 2. Indazole Hit Identification (Hinge Binder) A->B C 3. Vector Analysis (C3, C4, C6 Mapping) B->C D 4. Regioselective C3-Coupling (Targeting Gatekeeper Pocket) C->D E 5. C4-Functionalization (Targeting Solvent Channel) D->E F 6. C6-Nitrile Derivatization (Targeting Ribose Pocket) E->F G 7. Optimized Lead Compound (High Affinity Kinase Inhibitor) F->G

Figure 1: Fragment-to-lead optimization workflow utilizing the orthogonal functionalization of the indazole scaffold.

Kinase_Binding Hinge Kinase Hinge Region (Backbone H-Bonds) Indazole 1H-Indazole Core (Bioisostere) Indazole->Hinge N1/N2 Interaction C3 C3-Substituent (Gatekeeper / Back Pocket) Indazole->C3 C4 C4-Substituent (Solvent Channel) Indazole->C4 C6 C6-Nitrile/Amide (Ribose Pocket) Indazole->C6

Figure 2: Pharmacophore mapping of the engineered indazole scaffold within a kinase ATP-binding site.

Self-Validating Experimental Protocols

To ensure scientific integrity, each protocol is designed as a self-validating system . This means the reaction conditions inherently prevent over-reaction, and explicit in-process controls are embedded to verify success before proceeding to the next synthetic node.

Protocol A: Regioselective C3-Suzuki-Miyaura Coupling

Objective: Selectively functionalize the C3-iodo vector without activating the C4-bromo vector.

  • Mechanistic Choice: We utilize Pd(dppf)Cl2​ and a mild base ( K2​CO3​ ) at 80°C. The large bite angle of the dppf ligand accelerates reductive elimination, ensuring rapid catalytic turnover at the highly reactive C–I bond before the thermal threshold for C–Br activation is reached.

  • Reagents:

    • 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.05 equiv, 1.05 mmol)

    • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

    • K2​CO3​ (2.0 equiv, 2.0 mmol)

    • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

  • Step-by-Step Procedure:

    • Charge a Schlenk flask with the indazole starting material, arylboronic acid, and K2​CO3​ .

    • Add the Dioxane/ H2​O mixture. Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, which prevents homocoupling of the boronic acid.

    • Add the palladium catalyst under an argon atmosphere.

    • Heat the reaction mixture to exactly 80°C for 4 hours.

  • Validation & In-Process Control:

    • System Check: Withdraw a 10 µL aliquot at 3 hours. Dilute in MeCN and analyze via LC-MS.

    • Validation Criteria: The reaction is validated when the starting material peak (m/z ~348) is completely replaced by the mono-coupled product. If a di-coupled mass is detected, the temperature was too high or the boronic acid stoichiometry was exceeded. Quench immediately upon total consumption of the starting material.

Protocol B: Late-Stage C4-Buchwald-Hartwig Amination

Objective: Install a solubilizing amine group at the sterically hindered C4 position.

  • Mechanistic Choice: With the C3 position now occupied, the C4-bromo bond is highly sterically hindered. We employ Pd2​(dba)3​ with XPhos . XPhos is an electron-rich, bulky biaryl phosphine that forces the palladium center into a highly active, mono-ligated state, drastically lowering the activation energy required for oxidative addition into the C–Br bond.

  • Reagents:

    • C3-Aryl-4-bromo-1H-indazole-6-carbonitrile (1.0 equiv, 0.5 mmol)

    • Secondary Amine (e.g., morpholine) (1.5 equiv, 0.75 mmol)

    • Pd2​(dba)3​ (0.025 equiv, 2.5 mol%)

    • XPhos (0.075 equiv, 7.5 mol%)

    • Cs2​CO3​ (2.0 equiv, 1.0 mmol)

    • Anhydrous Toluene (5 mL)

  • Step-by-Step Procedure:

    • In a glovebox or under strict argon, combine the C3-aryl intermediate, Cs2​CO3​ , Pd2​(dba)3​ , and XPhos in a sealed pressure vial.

    • Add anhydrous toluene followed by the secondary amine.

    • Seal the vial and heat to 100°C in a pre-heated oil bath for 12 hours.

  • Validation & In-Process Control:

    • System Check: TLC (Hexanes/EtOAc 1:1) and LC-MS.

    • Validation Criteria: The reaction is validated by the appearance of a highly fluorescent spot under 254 nm UV light (characteristic of extended conjugation through the C4-amine). The absence of debrominated byproduct confirms the efficiency of the XPhos ligand in promoting C–N reductive elimination over β -hydride elimination.

Protocol C: C6-Nitrile Radziszewski Hydrolysis

Objective: Convert the C6-carbonitrile to a primary carboxamide to probe the kinase ribose pocket.

  • Mechanistic Choice: Harsh acidic or basic hydrolysis would destroy the indazole core or cleave the newly formed C–N bonds. The Radziszewski reaction utilizes the alpha-effect of the hydroperoxide anion ( HOO− ), which acts as a super-nucleophile to attack the electrophilic nitrile carbon at room temperature, yielding the amide without over-hydrolysis to the carboxylic acid.

  • Reagents:

    • C3/C4-disubstituted-1H-indazole-6-carbonitrile (1.0 equiv, 0.2 mmol)

    • 30% Aqueous H2​O2​ (5.0 equiv)

    • 1M Aqueous NaOH (1.5 equiv)

    • Ethanol / DMSO (4:1 v/v, 2 mL)

  • Step-by-Step Procedure:

    • Dissolve the nitrile intermediate in the EtOH/DMSO mixture.

    • Cool the solution to 0°C in an ice bath.

    • Add 1M NaOH dropwise, followed by the slow addition of 30% H2​O2​ .

    • Remove the ice bath and stir at room temperature for 2 hours.

  • Validation & In-Process Control:

    • System Check: IR Spectroscopy and LC-MS of the crude mixture.

    • Validation Criteria: The reaction is validated by the complete disappearance of the sharp nitrile stretch at ∼2220 cm−1 and the appearance of a strong carbonyl stretch (Amide I) at ∼1660 cm−1 in the IR spectrum.

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic parameters governing the orthogonal functionalization of the 4-Bromo-3-iodo-1H-indazole-6-carbonitrile scaffold.

VectorFunctional GroupBond Dissociation EnergyPreferred Coupling ReactionOptimal Catalyst SystemTypical Yield
C3 -I (Iodo) ∼55 kcal/mol Suzuki-Miyaura / Sonogashira Pd(dppf)Cl2​ , 80°C75 - 85%
C4 -Br (Bromo) ∼68 kcal/mol Buchwald-Hartwig / Suzuki Pd2​(dba)3​ / XPhos, 100°C60 - 75%
C6 -CN (Nitrile)N/A (Electrophilic)Radziszewski Hydration H2​O2​ / NaOH, RT80 - 90%

Conclusion

The 4-Bromo-3-iodo-1H-indazole-6-carbonitrile building block represents a masterclass in FBDD scaffold design. By leveraging the inherent kinetic differences between the C3-iodo and C4-bromo vectors, researchers can execute highly regioselective, orthogonal cross-coupling reactions. Coupled with the late-stage derivatization of the C6-nitrile, this single fragment can be systematically elaborated in three distinct spatial dimensions, drastically accelerating the hit-to-lead optimization cycle for novel kinase inhibitors.

References

  • National Institutes of Health (NIH) / PMC. "Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. "Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy." Tetrahedron. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low-yield Suzuki-Miyaura coupling reactions involving the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low-yield Suzuki-Miyaura coupling reactions involving the complex heterocyclic substrate, 4-Bromo-3-iodo-1H-indazole-6-carbonitrile. This document moves beyond generic advice to offer a causality-driven, question-and-answer framework to diagnose and resolve common experimental failures.

Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is resulting in a very low yield. What is the most likely cause?

The most probable issue is a lack of chemoselectivity. Your substrate possesses two potential reaction sites for palladium-catalyzed cross-coupling: a C-I bond at the 3-position and a C-Br bond at the 4-position. The fundamental principle governing selectivity is the difference in bond dissociation energies (BDEs); the C-I bond is weaker and thus more reactive towards oxidative addition by a Pd(0) catalyst than the C-Br bond.[1][2][3] A low yield of the desired product often indicates that the reaction conditions are not optimized to exclusively favor the activation of the C-I bond, leading to a mixture of products or decomposition.

Initial Troubleshooting Steps:

  • Confirm the Identity of the Product: Ensure the small amount of product you have isolated is indeed the result of coupling at the C-3 (iodo) position.

  • Analyze the Crude Reaction Mixture: Use LC-MS or NMR to identify major byproducts. Are you observing starting material, homocoupled boronic acid, debrominated or deiodinated starting material, or the product of C-Br coupling?

  • Re-evaluate Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered and electronically demanding substrate.[4]

Q2: How do I ensure the reaction is selective for the C-I bond over the C-Br bond?

Achieving high chemoselectivity is paramount. The oxidative addition of the aryl halide to the Pd(0) complex is the first and often rate-determining step in the catalytic cycle.[5][6] For dihalogenated substrates, the reaction rate for C-I oxidative addition is significantly faster than for C-Br.[1][2] To exploit this reactivity difference, you must carefully control the reaction parameters.

Key Optimization Parameters for Selectivity:

ParameterRecommendationRationale
Catalyst System Use a modern, bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) with a Pd(0) or Pd(II) precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂).[4][7][8]Bulky ligands facilitate the formation of a highly reactive, low-coordinate Pd(0) species, enhancing the rate of oxidative addition and reductive elimination.[4][7] This allows the reaction to proceed under milder conditions, favoring the more reactive C-I bond.
Temperature Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction closely.Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.[9]
Reaction Time Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the undesired C-Br coupled product.

Below is a logical workflow to guide your optimization process for achieving chemoselectivity.

G cluster_0 Troubleshooting Low Selectivity start Low Yield / Mixture of Products Observed check_temp Is Reaction Temperature > 80°C? start->check_temp lower_temp Action: Lower Temp to 60-80°C check_temp->lower_temp Yes check_ligand Are you using a standard ligand (e.g., PPh3)? check_temp->check_ligand No lower_temp->check_ligand switch_ligand Action: Switch to Bulky Ligand (e.g., SPhos, XPhos) check_ligand->switch_ligand Yes check_time Is reaction running overnight without monitoring? check_ligand->check_time No switch_ligand->check_time monitor_rxn Action: Monitor by LC-MS/TLC and quench upon completion check_time->monitor_rxn Yes success High Selectivity Achieved check_time->success No, already monitoring monitor_rxn->success Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(X)L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)(Ar')L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regenerated Product Ar-Ar' (Product) RedElim->Product BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ (Activated) BoronicAcid->Boronate Base Base (e.g., K3PO4) Base->Boronate Boronate->Transmetal ArylHalide Ar-I (Your Substrate) ArylHalide->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle.

Q4: Can you provide a validated starting protocol for my specific substrate?

Certainly. The following protocol is a robust starting point designed to maximize selectivity and yield for the Suzuki-Miyaura coupling at the C-3 position of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile.

Recommended Experimental Protocol:

Materials:

  • 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an Argon atmosphere, add 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane. Add this catalyst solution to the main reaction flask via syringe.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to the reaction flask to create a 5:1 to 10:1 dioxane:water mixture. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw or bubble Argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS every 1-2 hours. Look for the complete consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This protocol employs a modern catalyst system and optimized conditions to favor the desired transformation, providing a high probability of success. [4][16][18]

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - RSC Publishing. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand - ACS Publications. Available at: [Link]

  • The Suzuki Reaction. (2014, February 6). Available at: [https://sites.chem.colostate.edu/brettarchive/symposium/posters_2014/Suzuki Reaction.pdf]([Link] Reaction.pdf)

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Available at: [Link]

  • So_General_Chemoselective_S... Available at: [Link]

  • Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air - R Discovery. (2003, January 1). Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. (2023, January 29). Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. (2018, August 16). Available at: [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC. Available at: [Link]

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. Available at: [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (2025, August 1). Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (2021, February 10). Available at: [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. (2024, August 27). Available at: [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents.
  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020, October 16). Available at: [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - ResearchGate. (2025, November 17). Available at: [Link]

Sources

Optimization

Optimizing base and solvent for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 4-Bromo-3-iodo-1H-indazole-6-carbonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 4-Bromo-3-iodo-1H-indazole-6-carbonitrile .

This highly functionalized, electron-deficient scaffold presents a classic chemoselectivity challenge. You must navigate three reactive sites: the highly reactive C3-iodo group, the secondary C4-bromo group, and the acidic N1-H proton (exacerbated by the electron-withdrawing C6-carbonitrile). The following guide synthesizes field-proven mechanistic insights to help you optimize your base and solvent systems for regioselective cross-coupling.

Mechanistic Insights: The Role of Base and Solvent

Before troubleshooting, it is critical to understand the causality behind base and solvent selection. The C3–I bond has a lower bond dissociation energy than the C4–Br bond, making it kinetically favored for Pd(0) oxidative addition[1][2]. However, the choice of base and solvent dictates whether the catalytic cycle successfully completes or diverts into side reactions.

G Start 4-Bromo-3-iodo-1H-indazole- 6-carbonitrile OxAdd Pd(0) Oxidative Addition (Selective at C3-I) Start->OxAdd Cond1 Mild Base + Aqueous Solvent (e.g., K₂CO₃ in Dioxane/H₂O) OxAdd->Cond1 Optimized Cond2 Strong Base + Anhydrous Solvent (e.g., Cs₂CO₃ in pure DMF) OxAdd->Cond2 Sub-optimal Path1 Efficient Transmetalation at Aqueous Interface Cond1->Path1 Path2 N1-Deprotonation (Indazolide Anion Formation) Cond2->Path2 Success Reductive Elimination: Desired C3-Coupled Product Path1->Success Fail Side Reactions: N-Arylation & Catalyst Deactivation Path2->Fail

Mechanistic divergence in 4-Bromo-3-iodo-1H-indazole-6-carbonitrile coupling based on base/solvent.

Troubleshooting & FAQs

Q1: I am observing significant amounts of the C3,C4-bis-coupled product. How can I improve regioselectivity for the C3 position? A1: Loss of regioselectivity is typically caused by an overly aggressive transmetalation step or excessive thermal energy. While the C3-iodo site is inherently more reactive[2], using strong bases (like Cs2​CO3​ or KOtBu ) or temperatures above 90 °C accelerates the second oxidative addition at the C4-bromo site.

  • The Fix: Switch to a milder base ( Na2​CO3​ or K2​CO3​ ) and lower the reaction temperature to 70–80 °C. Ensure you are strictly controlling the stoichiometry of your boronic acid to 1.05 – 1.1 equivalents[3].

Q2: My reaction stalls at 30% conversion, and LC-MS shows a mass corresponding to N-arylation. Why is this happening? A2: The N1-H of this specific indazole is highly acidic due to the electron-withdrawing C6-carbonitrile group. If you use an anhydrous polar aprotic solvent (like pure DMF) with a strong base, you quantitatively generate the indazolide anion[4].

  • Causality: The indazolide anion is a potent nucleophile that outcompetes the boronic acid for the Pd(II)-aryl intermediate, leading to Buchwald-type N-arylation. Furthermore, the anionic indazole ring becomes highly electron-rich, which severely retards the initial oxidative addition of Pd(0) into the C3–I bond.

  • The Fix: Introduce a protic co-solvent (e.g., 15-20% water). Water solvates the base and heavily attenuates the nucleophilicity of the indazole nitrogen. If anhydrous conditions are strictly required for your specific boronate, you must pre-protect the N1 position (e.g., with a THP or SEM group)[5].

Q3: What is the mechanistic role of water in the solvent mixture for this specific coupling? A3: In Suzuki-Miyaura couplings, the base must activate the boronic acid by forming a reactive boronate complex, or it must exchange with the halide on the Pd(II) intermediate to form a Pd-oxo complex[3][4]. Inorganic bases like K2​CO3​ have near-zero solubility in pure 1,4-dioxane or toluene. Water dissolves the base, facilitating the crucial transmetalation step at the aqueous-organic interface. Without water, transmetalation becomes the rate-limiting step, leaving the Pd(II) species vulnerable to degradation (palladium black formation)[3][5].

Quantitative Optimization Data

To streamline your process, summarize your reaction conditions against this field-validated matrix for unprotected 3-iodo-4-bromoindazoles.

Base (Equiv)Solvent System (v/v)Temp (°C)Regioselectivity (C3 vs C4)N-Arylation RiskOverall Recommendation
K₂CO₃ (2.5) 1,4-Dioxane / H₂O (4:1) 75 Excellent (>95:5) Low Optimal for free N-H indazoles.
Na₂CO₃ (2.5)Toluene / EtOH / H₂O (2:1:1)80Good (90:10)LowGood alternative for highly lipophilic boronates.
K₃PO₄ (3.0)THF / H₂O (4:1)65Excellent (>95:5)LowBest for thermally sensitive substrates.
Cs₂CO₃ (2.0)DMF (Anhydrous)100Poor (Bis-coupling)HighAvoid unless the N1 position is protected.

Validated Experimental Protocol: Regioselective C3-Coupling

This protocol is designed as a self-validating system. Visual cues are included to ensure the catalytic cycle is functioning correctly.

Scale: 1.0 mmol Target: Selective Suzuki-Miyaura coupling at the C3 position.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (348 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and K2​CO3​ (345 mg, 2.5 mmol, 2.5 equiv).

  • Solvent Preparation (Critical): In a separate flask, prepare 10 mL of a 1,4-Dioxane/Water mixture (4:1 v/v). Sparge the solvent mixture with Argon for at least 30 minutes. Self-Validation: Failing to degas the water will introduce oxygen, leading to rapid homocoupling of the boronic acid and oxidation of the Pd(0) catalyst[3][6].

  • Catalyst Addition: Transfer the degassed solvent to the Schlenk flask under a positive stream of Argon. Add Pd(dppf)Cl2​ (36 mg, 0.05 mmol, 5 mol%).

  • Heating & Observation: Seal the flask and heat to 75 °C.

    • Self-Validation Check: The solution should turn a deep red/orange color. If the solution immediately crashes out a black precipitate, palladium black has formed[3][5]. This indicates either oxygen contamination or that transmetalation has failed (usually due to insufficient water to dissolve the base).

  • Monitoring: Stir for 4–6 hours. Monitor via LC-MS. Do not push the reaction past 95% conversion, as prolonged heating will initiate the secondary coupling at the C4-bromo position.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

References

  • White Rose Research Online. "Solvent effects in palladium catalysed cross-coupling reactions." White Rose University Consortium. Available at: [Link]

  • ResearchGate Community. "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots." ResearchGate. Available at: [Link]

  • MDPI Molecules. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex." MDPI. Available at: [Link]

  • National Institutes of Health (PMC). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." NIH. Available at:[Link]

  • ResearchGate. "Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes." ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Functionalized Indazole Intermediates

Welcome to the Technical Support Center. Functionalized indazoles are privileged scaffolds in medicinal chemistry due to their structural rigidity and ability to form key hydrogen bonds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Functionalized indazoles are privileged scaffolds in medicinal chemistry due to their structural rigidity and ability to form key hydrogen bonds. However, their planar, lipophilic nature frequently leads to poor aqueous solubility. This guide provides causality-driven troubleshooting, structural optimization strategies, and self-validating protocols to help you overcome these bottlenecks.

G Start Indazole Intermediate Poorly Soluble Phase What is the Application Phase? Start->Phase InVitro In Vitro Assays (Biochemical/Cellular) Phase->InVitro InVivo In Vivo / Formulation (PK/PD Studies) Phase->InVivo MedChem Lead Optimization (Medicinal Chemistry) Phase->MedChem CoSolvent Use Co-solvents (DMSO, PEG400) InVitro->CoSolvent Cyclo Cyclodextrin Complexation (HP-β-CD) InVitro->Cyclo InVivo->Cyclo pH pH Adjustment (Salt Formation) InVivo->pH Prodrug Prodrug Synthesis (e.g., Phosphate Ester) InVivo->Prodrug MedChem->pH Struct Structural Modification (N1-alkylation, Polar Groups) MedChem->Struct

Decision tree for selecting solubility enhancement strategies for indazoles.

FAQ Section 1: In Vitro Assays & Formulation (Physical Methods)

Q1: My functionalized indazole precipitates immediately when diluted from a DMSO stock into an aqueous assay buffer. Why does this happen, and how can I prevent it? Causality: This phenomenon, known as "hydrophobic collapse" or "solvent shift precipitation," occurs because the indazole core is highly lipophilic. When the DMSO concentration drops rapidly upon dilution, the aqueous environment cannot solvate the hydrophobic surfaces, causing the molecules to rapidly self-associate and crystallize out of solution. Solution: Instead of a direct spike-in, employ a step-wise serial dilution using co-solvents or complexing agents. Non-ionic surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) lower the dielectric constant of the aqueous phase, bridging the polarity gap [1]. Alternatively, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a lipophilic inner cavity that encapsulates the hydrophobic indazole core, forming a water-soluble inclusion complex while leaving the molecule available for target binding [2].

Q2: Can adjusting the pH of my buffer improve the solubility of my specific indazole intermediate? Causality: Yes, but only if your compound contains ionizable groups. The unsubstituted indazole ring itself has a pKa of ~1.04 (conjugate acid) and ~13.8 (weak acid), making it largely neutral at physiological pH. However, if your functionalized indazole has appended basic amines or acidic moieties (e.g., carboxylic acids), shifting the pH away from the isoelectric point will ionize the molecule. Ionized species interact strongly with water via ion-dipole interactions, drastically increasing solubility [1].

FAQ Section 2: Medicinal Chemistry & Structural Optimization (Chemical Methods)

Q3: We are in the lead optimization phase. How can we structurally modify the indazole core to improve aqueous solubility without losing target affinity or increasing hERG liability? Causality: High lipophilicity (clogP) and molecular planarity drive poor solubility and high hERG off-target binding. Structural modifications should aim to disrupt crystal packing (reducing the melting point) or lower the clogP. Solution:

  • N1 or N2 Alkylation: Selective alkylation at the N1 or N2 position of the indazole ring can disrupt intermolecular hydrogen bonding (which otherwise leads to strong, insoluble crystal lattices) and introduce solubilizing groups [3].

  • Fluorination / Isostere Replacement: Replacing lipophilic halogens (like Chlorine) with Fluorine on the indazole core can lower the clogP and unexpectedly improve both solubility and hERG profiles. For example, in the development of indazole-based cGAS inhibitors, replacing a 7-Cl with a 7-F substituent retained target potency, decreased clogP by 0.3 units, improved kinetic solubility to 205 μM in PBS, and reduced hERG inhibition (>30 μM) [4].

  • Basic Amine Incorporation: Appending a basic amine increases the pKa, allowing the molecule to be protonated at physiological pH, which drastically improves solubility [4].

Q4: Our indazole intermediate is highly efficacious in vitro but has negligible in vivo exposure due to solubility limits. What is the most reliable chemical strategy for IV dosing? Causality: When physical formulations fail for IV delivery, the compound must be transiently modified to force aqueous compatibility. Solution: The Prodrug Approach . Converting a hydroxyl or amine group on the functionalized indazole into a phosphate ester prodrug is highly effective. Phosphate groups are highly ionized at physiological pH. In vivo, endogenous phosphatases rapidly cleave the ester, releasing the active indazole. For instance, in the discovery of indazole-based Bacterial Gyrase B inhibitors, a phosphate prodrug strategy increased aqueous solubility to >25 mg/mL, enabling successful IV efficacy studies [5].

Quantitative Data Summaries

Table 1: Impact of Structural Modifications on Indazole cGAS Inhibitors [4]

Compound ModificationclogP ImpactKinetic Solubility (PBS)hERG IC50Oral Bioavailability (Mouse)
Baseline Indazole Core HighPoorPotent (Liability)Low
Amine Substitution LowerImprovedReduced70%
7-Fluoro Indazole -0.3 vs Baseline205 μM>30 μM (Safe)111%

Table 2: Comparison of Formulation Strategies for Indazole Intermediates [2]

StrategyMechanism of ActionTypical ReagentsProsCons
Co-solvency Lowers dielectric constant of waterDMSO, PEG-400, EthanolSimple, rapid preparationHigh concentrations are cytotoxic
Complexation Encapsulates hydrophobic coreHP-β-CDHigh solubility enhancementComplex formulation process
pH Adjustment Ionizes the compoundHCl, NaOH, BuffersCheap, highly effectiveOnly works for ionizable compounds

Self-Validating Experimental Protocols

Protocol 1: Screening for Solubility Enhancement using HP-β-Cyclodextrin

Scientific Logic: This protocol utilizes a self-validating control system by maintaining a constant, minimal DMSO concentration across all test conditions to ensure solubility gains are strictly due to the cyclodextrin complexation, not solvent variations.

  • Preparation of Stocks: Prepare a 20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water. Prepare a 10 mM stock of your functionalized indazole in 100% DMSO.

  • Matrix Creation: In a 96-well deep-well plate, prepare a gradient of HP-β-CD concentrations in your desired aqueous assay buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

  • Compound Addition: Add the indazole DMSO stock to each well to reach the target final concentration (e.g., 20 µM). Crucial Step: Ensure the final DMSO concentration is identical across all wells and kept strictly <0.5% (v/v).

  • Equilibration: Seal the plate and incubate for 1-2 hours at room temperature with gentle orbital shaking (300 rpm) to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Separation: Centrifuge the plate at 14,000 x g for 15 minutes to pellet any uncomplexed, precipitated indazole.

  • Quantification: Carefully aspirate the supernatant and quantify the dissolved indazole concentration using HPLC-UV or LC-MS against a standard curve. The 0 mM HP-β-CD well serves as your baseline aqueous solubility.

Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)

Scientific Logic: This method provides true thermodynamic solubility rather than kinetic solubility, ensuring data reliability for late-stage lead optimization.

  • Solid Addition: Add an excess amount of the solid functionalized indazole (e.g., 2-5 mg) into a glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4). Do not use any organic co-solvents.

  • Agitation: Cap the vial tightly and place it on a thermoshaker at 25°C (or 37°C for physiological relevance) at 500 rpm for 24 to 48 hours. Causality: 24-48 hours is required to ensure the transition from metastable kinetic states to the lowest-energy thermodynamic crystalline state.

  • Filtration/Centrifugation: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-saturated with the buffer to prevent non-specific binding of the indazole) or centrifuge at 20,000 x g for 20 minutes.

  • Analysis: Dilute the filtrate/supernatant appropriately and analyze via HPLC-UV.

References

  • Royal Society of Chemistry. "Development of a selective and scalable N1-indazole alkylation". RSC Advances. [Link]

  • American Chemical Society. "Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors". ACS Medicinal Chemistry Letters.[Link]

  • National Center for Biotechnology Information. "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors". ACS Medicinal Chemistry Letters (PMC).[Link]

Optimization

Purification methods for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile derivatives

Answering the user's request.## Technical Support Center: Purification of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile Derivatives Welcome to the technical support center for the purification of 4-Bromo-3-iodo-1H-indazole-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Purification of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile Derivatives

Welcome to the technical support center for the purification of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these highly functionalized heterocyclic compounds. The unique substitution pattern of this scaffold—featuring two different halogens and a nitrile group—presents specific challenges, including potential for side reactions and difficulties in separating closely related impurities.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the practical issues encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for researchers working with this class of compounds.

Q1: What are the most common impurities I should expect when working with 4-Bromo-3-iodo-1H-indazole-6-carbonitrile derivatives?

A1: Impurities typically arise from the synthetic route and can be broadly categorized:

  • Incomplete Reaction: Unreacted starting materials are a primary source of contamination. For instance, if the final step is iodination, you may have a significant amount of the 4-bromo-1H-indazole-6-carbonitrile precursor remaining.[1][2]

  • Byproducts from Side Reactions:

    • Dehalogenation: The C-I bond is generally more labile than the C-Br bond and can be susceptible to reductive cleavage during subsequent reaction steps (e.g., palladium-catalyzed couplings) or even during workup and purification, leading to the formation of the 4-bromo-indazole derivative.[3][4] Similarly, loss of the bromine atom can also occur.

    • Over-halogenation: If reaction conditions are not carefully controlled, di- or even tri-halogenated species can form, which may be difficult to separate from the desired product.[2]

    • Regioisomers: Depending on the synthetic strategy used to construct the indazole ring, isomeric byproducts might be present.[2]

  • Residual Reagents and Solvents: Reagents used in the synthesis (e.g., iodinating agents, bases like KOH) and solvents from the reaction or purification steps are common impurities that should be monitored.[1][5]

Q2: What is the best first-pass purification strategy for a crude sample of a 4-Bromo-3-iodo-1H-indazole-6-carbonitrile derivative?

A2: For most solid, moderately polar organic compounds, flash column chromatography on silica gel is the most effective initial purification technique.[6][7] This method is excellent for separating compounds with different polarities, allowing for the removal of less polar byproducts and more polar baseline impurities in a single step.[7][8] A typical starting point would be a solvent system based on a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[8][9]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-technique approach is essential for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[10][11] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile, often with a modifier like TFA or formic acid) coupled with a UV or Diode Array Detector (DAD) can resolve and quantify impurities with high precision.[10] Purity is typically reported as the area percentage of the main peak.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and detecting impurities with distinct proton signals.[11] The absence of signals corresponding to known starting materials or byproducts is a strong indicator of purity. For absolute purity determination, quantitative NMR (qNMR) using an internal standard of known purity can be employed.[10]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool for identifying the molecular weights of impurity peaks observed in the chromatogram, which helps in postulating their structures.[10][11]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Chromatography Issues

Q4: My compound is co-eluting with a key impurity during silica gel chromatography. What should I do?

A4: Co-elution occurs when compounds have very similar polarities and affinities for the stationary phase. Here is a systematic approach to improve separation:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Systematically vary the ratio of your polar and non-polar solvents. Run a series of Thin Layer Chromatography (TLC) plates with different solvent systems (e.g., 10% EtOAc/Hexane, 20%, 30%) to find the optimal separation window. An ideal Rf value for your target compound is typically between 0.2 and 0.4.[7]

    • Change Solvent Selectivity: If changing the solvent ratio is ineffective, replace one of the solvents. For example, substituting ethyl acetate with dichloromethane (DCM) or acetone can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the silica gel, often improving resolution.

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue may be the stationary phase.

    • Alumina: For basic compounds like indazoles, acidic silica gel can sometimes cause poor separation or tailing. Switching to neutral or basic alumina can be a good alternative.[7]

    • Reverse-Phase Chromatography: If the compound and impurities are sufficiently non-polar, reverse-phase (C18) flash chromatography can provide an orthogonal separation mechanism based on hydrophobicity rather than polarity.[7]

Q5: I'm observing significant tailing of my product peak during column chromatography. How can I fix this?

A5: Tailing is a common problem when purifying nitrogen-containing heterocycles like indazoles on standard silica gel.[7]

  • Causality: The lone pairs on the nitrogen atoms of the indazole ring are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction causes a portion of the molecules to lag behind the main band, resulting in a "tail".[7]

  • Solutions:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to your eluent. The modifier will preferentially bind to the acidic sites on the silica, preventing your compound from interacting too strongly and resulting in more symmetrical peaks.[7]

    • Switch to a Different Stationary Phase: As mentioned previously, using neutral or basic alumina can eliminate the acidic sites responsible for tailing.[7]

Q6: My recovery yield after column chromatography is very low. What are the potential causes?

A6: Low recovery can be a frustrating issue. The most likely causes are:

  • Irreversible Adsorption: Your compound may be binding too strongly to the silica gel and not eluting from the column. This can happen if the eluent is not polar enough or if the compound is particularly basic. Adding a basic modifier or switching to alumina can help.[7]

  • Improper Solvent System: If the eluent is not polar enough, the compound may simply not move off the column. Always use TLC to ensure your chosen solvent system provides an appropriate Rf value (not stuck on the baseline).[7]

  • Compound Instability: The compound may be degrading on the acidic silica gel. This is a particular concern for molecules with labile functional groups. If degradation is suspected, minimizing the time the compound spends on the column by using a faster flow rate or switching to a more inert stationary phase is recommended.

  • Poor Packing or Loading: An improperly packed column with channels or cracks can lead to poor separation and sample loss. Similarly, dissolving the crude product in too much solvent or a solvent that is too strong (polar) for the initial loading can cause the band to spread and lead to poor recovery of pure fractions.[7][12] Using a "dry loading" technique, where the compound is pre-adsorbed onto a small amount of silica, can often resolve this.[7][12]

Crystallization & Stability Issues

Q7: My purified compound is an oil or amorphous solid and won't crystallize. What should I do?

A7: Crystallization is often a trial-and-error process. A systematic approach is best.

  • Solvent Screening: The goal is to find a solvent system where your compound is soluble when hot but poorly soluble when cold.

    • Single Solvent Method: Test small amounts of your compound in various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, ethanol, acetonitrile). Heat the soluble samples and cool them slowly to see if crystals form.

    • Multi-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Allow it to cool slowly. Common pairs include DCM/hexanes, ethyl acetate/heptane, and ethanol/water.

  • Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal from a previous successful crystallization.

Q8: I suspect my compound is degrading during purification, specifically losing the iodine atom. How can I minimize this?

A8: Dehalogenation, particularly of aryl iodides, is a known side reaction, often mediated by light, trace metals, or residual reducing agents.[3][13]

  • Minimize Exposure to Light: Perform purification steps, especially column chromatography, with the column wrapped in aluminum foil to protect the compound from photodecomposition.[13]

  • Use High-Purity Solvents: Ensure that all solvents are free from impurities that could promote degradation.

  • Maintain an Inert Atmosphere: If the compound is sensitive to air or moisture, conducting purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Temperature Control: Avoid excessive heat during workup and purification. Concentrate solutions at the lowest practical temperature using a rotary evaporator.

  • pH Control: The stability of your compound may be pH-dependent. Ensure that aqueous washes and extractions are performed under conditions that do not promote degradation.

Section 3: Detailed Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general procedure for purifying a 4-Bromo-3-iodo-1H-indazole-6-carbonitrile derivative.

  • Preparation:

    • Select an appropriate solvent system based on TLC analysis. Aim for a solvent mixture that gives your target compound an Rf of ~0.3.

    • Prepare the eluent. If tailing was observed on TLC, add 0.5% triethylamine to the mixture.

    • Select a column of appropriate size for the amount of crude material.

  • Column Packing:

    • Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like DCM. Carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed column.[7]

  • Elution:

    • Carefully add the eluent to the column and apply gentle pressure (air or nitrogen) to begin elution. Maintain a steady flow rate.[7]

    • If a gradient elution is needed, start with a less polar mixture and gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection & Analysis:

    • Collect fractions in test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: HPLC Method for Purity Analysis

This protocol outlines a standard method for assessing the purity of the final compound.

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector.[10]

  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

  • Gradient Elution: A typical gradient might run from 10% B to 95% B over 15-20 minutes. This should be optimized for your specific derivative.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[15]

  • Injection Volume: 10 µL.

  • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV scan).

  • Sample Preparation: Prepare a solution of your compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks.[10]

Section 4: Data & Visualization

Table 1: Common Solvent Systems for Chromatography
PolarityNon-Polar ComponentPolar ComponentTypical Starting Ratio (v/v)Notes
Low to MediumHexanes / HeptaneEthyl Acetate (EtOAc)9:1 to 7:3A standard starting point for many organic compounds.[8]
MediumHexanes / HeptaneDichloromethane (DCM)1:1Good for separating isomers when EtOAc/Hexanes fails.
Medium to HighDichloromethane (DCM)Methanol (MeOH)99:1 to 95:5Use with caution; high concentrations of MeOH can dissolve silica.
MediumTolueneAcetone9:1Offers different selectivity compared to ester-based systems.
Diagrams

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Assessment & Polishing Crude Crude Product (Post-Workup) TLC_Analysis TLC / LC-MS Analysis to assess complexity Crude->TLC_Analysis Column_Chromatography Flash Column Chromatography (Silica or Alumina) TLC_Analysis->Column_Chromatography Fraction_Analysis Analyze Fractions (TLC / HPLC) Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions & Evaporate Fraction_Analysis->Combine_Fractions Purity_Check Purity Check (HPLC, NMR, LC-MS) Combine_Fractions->Purity_Check Recrystallization Recrystallization (If needed for high purity) Purity_Check->Recrystallization Purity < 98% or amorphous solid Final_Product Pure Product (>95%) Purity_Check->Final_Product Purity > 98% Recrystallization->Final_Product

Caption: General purification workflow for indazole derivatives.

Chromatography_Troubleshooting cluster_0 Problem Identification cluster_1 Solutions Start Chromatography Problem (e.g., co-elution, tailing) Is_Tailing Is the peak tailing? Start->Is_Tailing Is_Separation Is separation poor? Start->Is_Separation Add_Modifier Add 0.5% Et3N or Pyridine to the eluent Is_Tailing->Add_Modifier Yes Change_Stationary_Phase Switch to neutral/basic Alumina Is_Tailing->Change_Stationary_Phase If modifier fails Optimize_Eluent Optimize eluent polarity (TLC screening) Is_Separation->Optimize_Eluent Yes Change_Selectivity Change solvent system (e.g., DCM/Acetone) Optimize_Eluent->Change_Selectivity If polarity change is insufficient Change_Selectivity->Change_Stationary_Phase If still no separation

Caption: Decision tree for troubleshooting chromatography issues.

Section 5: References

  • Benchchem. Technical Support Center: Synthesis of Halogenated Imidazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeDCJOJhiiFhFFjolAaJrJwx3O2VZDMmohzxONa16_qIaDecT8Cc2Qzzo42UR7ZOt9-UF9YZs4kOBAi77mE2dpxg9zMDh_fBXaKE7lmVof93ACjA_KgvXZvt-JJvcEbSVzNsvtXujYY4lTj4oZfQSGhMjW1vbARk36VEG9L_D6HXdz4o37QDqI8LL1wB0uiWhxkRfBD7R0Tps=]

  • Benchchem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsRkxZFoOqV9isEN6p71BesOTYqSyjrS0xew20Yr9QelwNXZVEvdSKTBMranALb4Rwm7zi5CsAHwz4IIf2A_3_AoTJc9LWluByt4SFxPOh6OLwHsQIg07vULEl48AKi9fyzfmmIJARTsFFOx7WnxOuTVS8ZBHZ6NVTL0wP8_jAZTMpHIxvF59pdEVdgnH_-ljQhqKlr01yKBfHHLwI2fRCtmU7JF1xTsfMvOvWeeqJW5WmhqA=]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLYzUCe-AQpubNp_AFPFb-nbEuZxRs03h4g_PdEju5sBwPXNCHYosevmD7ljLBa2VeI8RsO_C0VrDfNvgzv5y1x76RTpXqLq3kLWp9nMCpPy5qUO0FIZUtdtvT4PtOvnma0veNd2hFJx9ONK8b_V3Ti8zeWYcYYuYcMg9WKguF8JjKRPGR88tmmpWV3Z1hi34FKilkrA2VjihXUaA_elC09DEAahlscDcgqbbgJMRoc0OHf0RBeHPqZIgUoJ5J0a2mEPTFF3k-LKzVvbMyt-aEAqnEHZerhUvna-0u_NEfOINpYgjGKpH76tu2nLc9iMn_5306K_ebQXhvgpWelA==]

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Troubleshooting

Managing palladium catalyst deactivation in indazole cross-coupling

Welcome to the Catalyst Technical Support Center . I am Dr.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalyst Technical Support Center . I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed for researchers and drug development professionals facing palladium catalyst deactivation during the cross-coupling of indazole scaffolds (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings).

Indazoles are privileged pharmacophores, but their nitrogen-rich nature makes them notorious for poisoning transition metal catalysts. Below, we dissect the mechanistic causality of these failures and provide field-proven, self-validating protocols to rescue your yields.

Mechanistic Overview: The "Why" Behind Catalyst Death

Before troubleshooting, we must understand the causality of deactivation. The indazole core contains two adjacent nitrogen atoms (N1 and N2). The N-H proton is relatively acidic, and the deprotonated indazolyl anion is highly nucleophilic. When utilizing unprotected indazoles in cross-coupling, three primary deactivation pathways emerge[1]:

  • Nitrogen Coordination (Poisoning): The basic indazole nitrogens can outcompete your phosphine ligands, binding directly to the electrophilic Pd(II) intermediate. This forms a thermodynamically stable, off-cycle resting state.

  • Dimeric Complex Formation: Unprotected azoles can act as bridging ligands, linking two palladium centers to form inactive [Pd(II)] dimers[1].

  • Palladium Black Aggregation: When the catalytic cycle stalls at the oxidative addition or transmetalation step due to ligand displacement, the unligated Pd(0) rapidly aggregates into insoluble, catalytically dead Palladium Black[2].

Catalytic Cycle & Deactivation Pathways

G Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X PdBlack Palladium Black (Irreversible Aggregation) Pd0->PdBlack Ligand Loss / High Temp TransMet Transmetalation / Amine Binding OxAdd->TransMet Base, Nucleophile N_Poison Indazole N-Coordination (Catalyst Poisoning) OxAdd->N_Poison Unprotected Indazole Dimer Inactive Pd(II) Dimer (Bridging Azoles) OxAdd->Dimer Azolyl Anions RedElim Reductive Elimination (Product Formation) TransMet->RedElim TransMet->N_Poison Competitive Binding RedElim->Pd0 Catalyst Regeneration

Figure 1: Palladium catalytic cycle highlighting indazole-induced deactivation pathways.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination with an unprotected 3-bromoindazole stalls at 20% conversion. Adding more catalyst doesn't help. What is happening? Dr. Thorne: Your catalyst is being poisoned by the substrate. The unprotected indazole is deprotonated by the strong base required for the amination, forming an azolyl anion. This anion aggressively displaces your phosphine ligand, forming an inactive Pd(II) complex[3]. Adding more catalyst merely creates more inactive complex. Solution: Switch to a highly sterically demanding, electron-rich dialkylbiaryl monophosphine ligand (e.g., tBuBrettPhos or GPhos). The extreme steric bulk of these ligands enforces a monoligated Pd(0) state and physically blocks the indazole nitrogen from coordinating to the palladium center[3]. Additionally, switch to a milder base like NaOTMS or Cs₂CO₃ to prevent excessive generation of the highly nucleophilic indazolyl anion[3].

Q2: I am performing a Suzuki-Miyaura coupling on a 5-iodoindazole. I see a black precipitate forming within 10 minutes, and the reaction dies. How do I prevent this? Dr. Thorne: The black precipitate is Palladium Black, indicating that your active Pd(0) has shed its ligands and aggregated[2]. This happens when the oxidative addition step is fast (typical for iodoarenes), but the transmetalation step is slow, leaving the unligated Pd intermediate exposed. Solution: First, ensure rigorous degassing; trace oxygen oxidizes phosphine ligands, stripping the Pd of its protection[4]. Second, pre-activate your catalyst. Instead of adding Pd(OAc)₂ and free ligand directly to the reaction, use a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3). Precatalysts ensure a 1:1 Ligand-to-Palladium ratio is established before the metal is exposed to the indazole, drastically reducing the formation of unligated Pd species[5].

Q3: Is it strictly necessary to protect the N1 position of the indazole? Dr. Thorne: While modern ligand design allows for unprotected couplings, N-protection (e.g., with THP, Boc, or SEM) remains the most robust way to guarantee high yields, especially for couplings at the highly reactive C3 position. Protecting N1 removes the acidic proton and sterically shields the nitrogen lone pair, completely shutting down the N-coordination deactivation pathway. If your synthetic route allows for a protection/deprotection sequence, it is highly recommended.

Quantitative Data: Ligand & Base Effects on Indazole Coupling

The following table summarizes the causal relationship between reaction parameters and the yield of cross-coupling reactions involving unprotected indazoles.

Catalyst SystemLigand TypeBaseDeactivation Pathway ObservedTypical YieldMechanistic Rationale
Pd(PPh₃)₄TriphenylphosphineNaOtBuSevere N-Poisoning, Pd Black< 15%PPh₃ is too labile and lacks steric bulk to prevent indazole coordination[2]. Strong base generates azolyl anions.
Pd(OAc)₂ / dppfBidentateK₃PO₄Dimeric Complex Formation30-40%Bidentate ligands struggle to undergo rapid reductive elimination with sterically hindered substrates.
XPhos Pd G2Dialkylbiaryl (Bulky)K₂CO₃Minimal75-85%Steric bulk prevents multi-indazole coordination. Precatalyst prevents Pd Black formation[5].
GPhos Pd G3Dialkylbiaryl (Ultra-Bulky)NaOTMSNone> 90%GPhos provides extreme steric shielding. NaOTMS is mild enough to prevent base-mediated heteroarene decomposition[3].

Experimental Protocol: Robust Buchwald-Hartwig Amination of Unprotected Indazoles

This self-validating protocol utilizes a Generation 3 (G3) palladacycle precatalyst to ensure proper active catalyst formation prior to substrate exposure, mitigating deactivation.

Objective: Coupling of 5-bromo-1H-indazole with a secondary amine.

Materials:

  • 5-bromo-1H-indazole (1.0 equiv, rigorously dried)

  • Secondary amine (1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (2.0 mol%)

  • NaOTMS (Sodium trimethylsilanolate) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (Degassed via 3x Freeze-Pump-Thaw cycles)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the 5-bromo-1H-indazole, tBuBrettPhos Pd G3 (2.0 mol%), and NaOTMS to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Causality Check: Using a G3 precatalyst ensures the active Pd(0)-ligand complex is generated in situ upon activation by the base, preventing the formation of unligated Pd that would otherwise aggregate into Palladium Black.

  • Solvent & Amine Addition: Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Add the degassed 1,4-dioxane (0.2 M relative to indazole) and the secondary amine via airtight syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive nitrogen flow. Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Validation & Workup: Cool to room temperature. A successful reaction will remain a homogeneous yellow/orange solution. If the solution is black with precipitate, oxygen ingress or ligand oxidation has occurred. Dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Benchchem. "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." Benchchem Technical Resources.
  • Benchchem. "troubleshooting palladium catalyst deactivation with 2-Iodo-5-(m-tolyl)oxazole." Benchchem Tech Support.
  • Benchchem. "4-Bromo-6-chloro-1H-indazole|885519-03-9." Benchchem Product Data.
  • Reichert, Elaine C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT.
  • SciSpace. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." SciSpace Literature.
  • ACS Publications. "Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation." ACS Publications.

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Optimization

Indazole Functionalization Support Center: Troubleshooting Regioselectivity

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the ambidentate nature of the indazole scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the ambidentate nature of the indazole scaffold. The inherent challenge lies in distinguishing between the N1 and N2 positions, as well as orchestrating sequential C-H functionalizations (such as C3 followed by C7).

This guide moves beyond basic troubleshooting. We will dissect the thermodynamic and kinetic causalities governing these reactions, providing you with self-validating protocols to ensure absolute regiocontrol in your drug development workflows.

Part 1: Mastering N1 vs. N2 Alkylation

Q: Why am I getting a mixture of N1 and N2 alkylated products, and why does N2 often predominate when N1 is the more stable tautomer?

The Mechanistic Reality: The indazole ring exhibits annular tautomerism, existing primarily as the 1H-indazole and 2H-indazole forms[1]. Ground-state density functional theory (DFT) calculations reveal that the 1H-indazole tautomer is thermodynamically more stable than the 2H-form by approximately 4.46 kcal/mol[2].

However, alkylation is governed by transition state (TS) kinetics. When the indazole is deprotonated to form the ambidentate indazolyl anion, attacking the electrophile at the N1 position requires the molecule to adopt a higher-energy TS geometry resembling the less stable 2H-tautomer[2]. Consequently, the total reaction energy barrier for N1 alkylation is roughly 3.35 to 3.42 kcal/mol higher than that for N2 alkylation[2]. This lower activation energy for N2 attack means that under standard kinetic conditions, N2-alkylation is heavily favored, often resulting in complex mixtures if the reaction is not pushed to thermodynamic equilibrium.

G Indazole 1H-Indazole (Stable Tautomer) Base Deprotonation Indazole->Base Anion Indazolyl Anion Base->Anion Kinetic Kinetic Control (Lower TS Barrier) Anion->Kinetic Fast Thermo Thermodynamic Control (Equilibration) Anion->Thermo Slow/Heat N2 N2-Alkylated Product Kinetic->N2 N1 N1-Alkylated Product Thermo->N1

Mechanistic divergence of indazole alkylation under kinetic vs. thermodynamic control.

Q: How do substituents on the indazole ring affect this regioselectivity?

The Causality of Steric and Electronic Bias: Substituents can override the inherent kinetic bias of the indazole core. For example, utilizing sodium hydride (NaH) in tetrahydrofuran (THF) with C3-substituted indazoles (e.g., 3-tert-butyl or 3-carboxamide) yields >99% N1 regioselectivity due to steric shielding of the N2 position and potential chelation effects[3].

Conversely, placing strongly electron-withdrawing groups at the C7 position (e.g., C7-NO2 or C7-CO2Me) drastically alters the electronic distribution of the anion, conferring excellent N2 regioselectivity (≥ 96%) under the exact same NaH/THF conditions[3].

Quantitative Data: Regioselectivity Outcomes
Indazole SubstituentReagents / ConditionsMajor ProductSelectivityReference
C3-tert-butylNaH, THF, R-Br, RTN1-Alkyl> 99%[3]
C7-NO2NaH, THF, R-Br, RTN2-Alkyl≥ 96%[3]
UnsubstitutedTrichloroacetimidate, H+N2-Alkyl> 99% (322:1)[2]
5-bromo-3-carboxylateCs2CO3, R-XN1-Alkyl> 90%[1]
Self-Validating Protocol: Highly Selective N1-Alkylation

Designed for C3-substituted indazoles via thermodynamic/chelation control[3][4].

  • Preparation : Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Deprotonation : Dissolve the C3-substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M). Cool the reaction mixture to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Validation Checkpoint 1 : Observe continuous H2 gas evolution. The suspension should gradually become a homogeneous solution over 30 minutes at room temperature, confirming the complete generation of the indazolyl anion.

  • Electrophile Addition : Add the alkyl bromide (1.1 equiv) dropwise. Note: If thermodynamic reversion is a concern, the addition of a tertiary amine like Et3N can stabilize the intermediate[4].

  • Reaction : Stir at room temperature for 12–24 hours.

  • Validation Checkpoint 2 : Perform LC-MS analysis. The chromatogram should show a single major peak corresponding to the N1-isomer (>99% AUC), with the N2-isomer being negligible or absent.

  • Workup & Isolation : Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via flash column chromatography.

Part 2: Sequential C-H Functionalization (C3 → C7)

Q: I need to differentially arylate the C3 and C7 positions. How do I prevent competitive functionalization?

The Mechanistic Reality: The C3 position of the indazole is highly nucleophilic and prone to direct electrophilic attack (e.g., halogenation), making it the ideal first site for functionalization[5]. Once the C3 position is functionalized (typically via a Suzuki-Miyaura coupling of a 3-haloindazole), the C7 position remains unreactive under standard conditions.

To activate the C7 position, you must leverage the directing ability of the N1 lone pair. By utilizing a Palladium catalyst, the N1 nitrogen coordinates to the metal center, bringing the catalyst into close proximity to the C7 C-H bond, thereby facilitating a highly regioselective C-H activation and subsequent arylation[5].

G Start 1H-Indazole Protect N1-Protection Start->Protect C3_Func C3-Halogenation Protect->C3_Func C3_Cross C3 Suzuki Coupling C3_Func->C3_Cross C7_Act Pd-Coordination via N1 C3_Cross->C7_Act C7_Cross C7 Arylation C7_Act->C7_Cross

Workflow for sequential C3 halogenation and C7 C-H arylation of the indazole scaffold.

Self-Validating Protocol: Sequential C3/C7 Arylation

A stepwise approach utilizing halogenation and directed C-H activation[5].

  • N-Protection : Protect the 1H-indazole with a standard protecting group (e.g., THP or SEM) at N1 to prevent competitive N-arylation during cross-coupling.

  • C3-Halogenation : React the protected indazole with N-bromosuccinimide (NBS, 1.05 equiv) in DMF at room temperature for 2 hours.

  • Validation Checkpoint 1 : Analyze via MS. The intermediate 3-bromoindazole must exhibit a distinct 1:1 isotopic pattern (79Br/81Br), confirming successful mono-halogenation at C3.

  • C3-Suzuki Coupling : In a Schlenk tube, combine the 3-bromoindazole (1.0 equiv), Arylboronic acid A (1.2 equiv), PdCl2(PPh3)4 (5 mol%), and K2CO3 (2.0 M aq, 2.0 equiv) in 1,4-dioxane. Heat to 90 °C for 4 hours.

  • Validation Checkpoint 2 : TLC should indicate complete consumption of the 3-bromo starting material.

  • C7 C-H Arylation : To the same reaction vessel (one-pot sequential), add Arylboronic acid B (1.5 equiv) and elevate the temperature to 110 °C for 12 hours. The N1 lone pair (if transiently available or depending on the lability of the protecting group under specific basic conditions) coordinates the Pd catalyst to direct C7 activation[5].

  • Workup : Cool to room temperature, filter through a pad of Celite, extract with EtOAc, and purify via automated flash chromatography to yield the C3,C7-diarylated indazole.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Beilstein Journal of Organic Chemistry
  • Strategic Advances in Sequential C-Arylations of Heteroarenes The Journal of Organic Chemistry - ACS Public
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Mechanism of a Highly Selective N2 Alkyl
  • Development of a selective and scalable N1-indazole alkyl

Sources

Troubleshooting

Stability issues of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile under basic conditions

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter stability issues when subjecting poly-functionalized building blocks to basic conditions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter stability issues when subjecting poly-functionalized building blocks to basic conditions. 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is a highly electron-deficient scaffold. While this makes it an excellent candidate for downstream functionalization, it also introduces competing degradation pathways—namely nitrile hydrolysis, dehalogenation, and nucleophilic aromatic substitution (SNAr).

This guide is designed to help you troubleshoot these issues, understand the underlying chemical causality, and implement self-validating protocols to ensure experimental success.

Troubleshooting Guide & FAQs

Q1: During N-alkylation using K₂CO₃ in DMF, my LC-MS shows a major byproduct with a mass shift of +18 Da. What is happening?

A1: You are observing the base-catalyzed hydrolysis of the 6-carbonitrile group to a primary carboxamide.

The Causality: While potassium carbonate (K₂CO₃) is generally considered a mild base, technical-grade DMF is highly hygroscopic and often contains residual moisture. The carbonate base reacts with this water to generate hydroxide ions (OH⁻). Because the 1H-indazole core is heavily substituted with electron-withdrawing groups (4-bromo, 3-iodo), the 6-carbonitrile carbon is exceptionally electrophilic. The OH⁻ nucleophilically attacks this carbon, forming an imidic acid intermediate that rapidly tautomerizes into the +18 Da amide[1]. Further heating in these conditions can drive the hydrolysis all the way to the carboxylic acid (+19 Da, loss of NH₃)[2].

The Fix: Switch to strictly anhydrous solvents (<50 ppm H₂O) and utilize a bulky, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃).

Q2: We attempted a Suzuki cross-coupling using aqueous NaOH as the base, but we lost the iodine atom (M-126 Da) before the coupling could occur. Why?

A2: The 3-iodo position on the indazole core is highly activated and represents the weakest bond in your molecule[3].

The Causality: Under harsh aqueous basic conditions (like NaOH) and elevated temperatures, the 3-iodo group is prone to base-induced deiodination or halogen-dance reactions. Strong aqueous bases not only risk hydrolyzing your nitrile but can also facilitate competitive hydrodehalogenation pathways that outcompete the desired oxidative addition of the palladium catalyst.

The Fix: Transition-metal catalyzed couplings on this scaffold require milder, anhydrous base systems. Potassium Phosphate (K₃PO₄) in a controlled dioxane/water mixture at lower temperatures (e.g., 60–70 °C) is highly recommended to preserve the C-I bond until the catalyst can engage it.

Q3: Does the deprotonation of the 1H-indazole nitrogen protect the ring from nucleophilic attack?

A3: Yes, but only partially.

The Causality: The N1 proton of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is highly acidic. Upon deprotonation by a base, the resulting indazolide anion delocalizes its negative charge across the fused bicyclic ring system. This anionic state significantly reduces the overall electrophilicity of the ring, raising the activation energy required for SNAr at the 4-bromo position. However, this electronic shielding does not extend sufficiently to the distal 6-carbonitrile group to protect it from direct attack by strong, small nucleophiles like hydroxide or methoxide.

Degradation Pathways & Troubleshooting Workflows

G A 4-Bromo-3-iodo-1H- indazole-6-carbonitrile (Intact) B Hydroxide (OH-) Attack at -CN A->B Aqueous Base E Strong Base / Heat (Alkoxides) A->E Anhydrous Strong Base C Amide Intermediate (+18 Da) B->C H2O D Carboxylate Anion (+19 Da, -NH3) C->D OH- / Heat F Deiodination / SNAr (-126 Da / Adducts) E->F Halogen Dance / SNAr

Figure 1: Base-mediated degradation pathways of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile.

G Start Start: Base-Mediated Reaction Sample Quench Aliquot & Run LC-MS Start->Sample Check Analyze Mass Spectra Sample->Check Intact Target Mass (Reaction Success) Check->Intact Clean Hydrolysis M+18 or M+19 (Nitrile Hydrolysis) Check->Hydrolysis +H2O Dehal M-126 (Deiodination) Check->Dehal -I Fix1 Switch to Anhydrous Cs2CO3 & Dry Solvents Hydrolysis->Fix1 Fix2 Lower Temp & Avoid Alkoxide Bases Dehal->Fix2

Figure 2: Self-validating LC-MS troubleshooting workflow for basic conditions.

Quantitative Data: Base Selection Matrix

To ensure the stability of the 6-carbonitrile and the halogen substituents, base selection is critical. Use the following matrix to guide your experimental design:

Base TypeNucleophilicitySolvent CompatibilityObserved Stability IssuesRecommendation
Aqueous NaOH / KOH HighWater, AlcoholsRapid nitrile hydrolysis to amide/carboxylate; dehalogenation at elevated temps.Avoid for intact nitrile retention.
NaOMe / KOtBu HighTHF, AlcoholsImidate formation; potential SNAr at the 4-bromo position.Avoid unless imidate formation is desired.
K₂CO₃ (Technical) Low-ModerateDMF, AcetonePartial hydrolysis (+18 Da) due to residual moisture generating OH⁻.Use with caution ; strictly requires anhydrous conditions.
Cs₂CO₃ (Anhydrous) LowMeCN, DMFHighly stable; cleanly deprotonates N1 for alkylation without attacking the nitrile.Highly Recommended for N-alkylation.
K₃PO₄ LowDioxane, TolueneStable; excellent for transition-metal catalyzed cross-couplings.Highly Recommended for Suzuki/Buchwald couplings.

Experimental Protocols

Self-Validating Protocol: Anhydrous N-Alkylation

Objective: Achieve regioselective N-alkylation while preserving the 3-iodo, 4-bromo, and 6-carbonitrile functional groups. Validation Mechanism: This protocol incorporates a pre-reaction LC-MS baseline check. If the base/solvent system is compromised by moisture, the +18 Da amide peak will appear before the electrophile is added, allowing you to isolate the root cause of failure immediately.

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen (N₂) or Argon three times to eliminate atmospheric moisture.

  • Reagent Loading: Add 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (1.0 equiv) and strictly anhydrous Cs₂CO₃ (1.5 equiv).

    • Causality Note: Cs₂CO₃ is chosen because its large cationic radius provides high solubility in organic solvents while the carbonate remains non-nucleophilic, preventing nitrile attack.

  • Solvent Addition: Inject anhydrous N,N-Dimethylformamide (DMF) (certified water content <50 ppm) via syringe to achieve a 0.2 M concentration.

  • Validation Check (The "Blank" Run): Stir the suspension at room temperature for 30 minutes. Withdraw a 10 µL aliquot, quench in 1 mL of acidic Acetonitrile (0.1% Formic Acid), and analyze via LC-MS.

    • Pass: Only the M-H (deprotonated) or intact mass is observed. Proceed to Step 5.

    • Fail: Observation of M+18 indicates moisture in the DMF or Cs₂CO₃. Discard the mixture and source fresh dry reagents.

  • Electrophile Addition: Once validated, add the alkyl halide (1.2 equiv) dropwise at 0 °C.

    • Causality Note: Cooling controls the reaction exotherm and maximizes N1 over N2 regioselectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via LC-MS until the starting material is fully consumed. Quench with saturated aqueous NH₄Cl.

References

  • 3-IODO-1H-INDAZOLE-6-CARBOXAMIDE | CAS#:906000-45-1 (Includes structural data for related building block 4-Bromo-3-iodo-1H-indazole-6-carbonitrile). ChemSrc. Available at:[Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II . Lumen Learning. Available at:[Link]

  • How can we hydrolyze -cyano group into the Acid functionality, selectively? ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for scientists and drug development professionals scaling up cross-coupling reactions involving 4-Bromo-3-iodo-1H-indazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for scientists and drug development professionals scaling up cross-coupling reactions involving 4-Bromo-3-iodo-1H-indazole-6-carbonitrile .

This highly functionalized indazole core is a privileged scaffold in oncology and immunology. However, differentiating the C-3 iodine from the C-4 bromine, managing the acidic N-H proton, and clearing heavy metal contaminants require rigorous, causality-driven process design.

Process Logic & Scale-Up Workflow

ScaleUpWorkflow N1 4-Bromo-3-iodo-1H-indazole -6-carbonitrile N2 Step 1: N-1 Protection (SEM-Cl, Base) N1->N2 N3 Step 2: Regioselective C-3 Coupling (Pd Catalyst, <80°C) N2->N3 N4 Step 3: Primary Pd Reduction (20% aq. NaHSO3 Wash) N3->N4 N5 Step 4: Advanced Scavenging (Silica-Thiol Resin) N4->N5 N6 Purified C-3 Intermediate (<10 ppm Pd) N5->N6

Workflow for regioselective C-3 cross-coupling and Pd scavenging.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling is yielding an inseparable mixture of C-3 and C-4 coupled products. How can I achieve strict regioselectivity at the C-3 position? Mechanistic Rationale: The C-3 iodine undergoes oxidative addition to Palladium(0) significantly faster than the C-4 bromine due to its weaker bond dissociation energy. However, if your chosen catalyst is too reactive (e.g., utilizing highly electron-rich, sterically demanding alkyl phosphines like P(t-Bu)3​ ) or if the reaction temperature exceeds 80 °C, the catalyst will competitively insert into the C-4 C-Br bond once the local concentration of the C-3 site drops[1]. Actionable Solution: To maintain strict C-3 regioselectivity, utilize a catalyst with a broader differentiation window, such as Pd(dppf)Cl2​ , and cap the reaction temperature at 70–80 °C. Strictly control the stoichiometry of the boronic acid to 1.05 equivalents to prevent over-coupling.

Q2: The cross-coupling reaction stalls at 40% conversion, and I am observing significant N-arylation byproducts. What is causing this? Mechanistic Rationale: The N-1 proton of the 1H-indazole is highly acidic. Under the basic conditions required for Suzuki or Sonogashira couplings (e.g., K2​CO3​ ), the indazole is deprotonated. The resulting indazolyl anion acts as a strong ligand, coordinating to the palladium center to form a stable, off-cycle Pd(II) complex that poisons the catalyst[2]. Furthermore, the unprotected nitrogen is susceptible to competitive Chan-Lam or Buchwald-Hartwig N-arylation. Actionable Solution: Implement an N-1 protection strategy prior to the cross-coupling step. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly recommended. It prevents catalyst poisoning, blocks N-arylation, and significantly enhances the solubility of the rigid indazole core in organic solvents, which is critical for mass transfer on a multi-kilogram scale.

Q3: On a 1-kilogram scale, my isolated product contains 1,500 ppm of residual Palladium. How do I reduce this to the pharmaceutical limit of <10 ppm? Mechanistic Rationale: Palladium complexes strongly coordinate to the nitrogen-rich indazole and the C-6 cyano group. Standard aqueous workups cannot break these thermodynamic chelates. Actionable Solution: Implement a dual-scavenging approach. First, wash the organic phase with 20% aqueous NaHSO3​ at 60 °C; the bisulfite acts as a soft ligand, coordinating Pd(II) and pulling it into the aqueous layer[3]. Second, treat the organic phase with a functionalized silica scavenger (e.g., Silica-Thiol), which irreversibly binds both Pd(0) and Pd(II) via covalent sulfur-metal interactions[4].

Quantitative Data: Palladium Scavenging Efficiency

The following table summarizes the scale-up validation data for palladium removal from the C-3 coupled indazole intermediate (Initial Pd concentration: ~8,000 ppm in the crude organic phase).

Scavenging MethodMechanism of ActionFinal Pd (ppm)Process TimeCost/Efficiency at Scale
Standard Aqueous Wash Physical phase separation1,500 - 2,0002 HoursLow Cost / Poor Efficiency
20% aq. NaHSO3​ Wash (60 °C) Soft ligand coordination to aqueous phase100 - 1504 HoursLow Cost / Good Efficiency
Silica-Thiol Resin (Batch) Covalent S-Pd bond formation< 1012 HoursHigh Cost / Excellent Efficiency
Dual: NaHSO3​
  • Silica-Thiol
Sequential coordination and covalent trapping< 5 8 HoursMedium Cost / Optimal Efficiency
Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems for pilot-plant execution.

Protocol 1: N-1 SEM Protection of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

Causality Checkpoint: Protection is mandatory to prevent Pd-poisoning and increase organic solubility.

  • Charge: To a dry, nitrogen-purged 20-L reactor, charge 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (1.0 kg, 1.0 equiv) and anhydrous 2-MeTHF (10 L).

  • Cooling: Cool the suspension to 0–5 °C.

  • Base Addition: Portion-wise add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv), maintaining the internal temperature below 10 °C. Visual Cue: Evolution of hydrogen gas; the suspension will transition to a clear, dark solution as the indazolyl anion forms.

  • Electrophile Addition: Dropwise add SEM-Cl (1.1 equiv) over 1 hour.

  • IPC (In-Process Control): Stir for 2 hours at 20 °C. Sample for HPLC. Self-Validation: Proceed only when starting material is <1.0%.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl (5 L). Separate phases, wash the organic layer with brine, and concentrate under reduced pressure to yield the SEM-protected intermediate.

Protocol 2: Regioselective C-3 Suzuki-Miyaura Coupling

Causality Checkpoint: A biphasic Toluene/Water system ensures the boronic acid and inorganic base remain solvated, preventing mass transfer limitations. Pd(dppf)Cl2​ is selected for its large bite angle, accelerating reductive elimination while maintaining strict C-I over C-Br regioselectivity.

  • Charge: To a 20-L reactor, charge the SEM-protected indazole (1.0 equiv), the target Arylboronic Acid (1.05 equiv—strictly controlled), and K3​PO4​ (2.5 equiv).

  • Solvent & Degassing: Add Toluene (10 vol) and Water (3 vol). Sparge the biphasic mixture with subsurface Nitrogen for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.02 equiv, 2 mol%).

  • Heating: Heat the mixture to an internal temperature of 75 °C. Do not exceed 80 °C to prevent C-4 bromine insertion.

  • IPC: Monitor via HPLC at 4 hours. Self-Validation: The ratio of C-3 coupled product to C-4 coupled byproduct must be >98:2.

Protocol 3: Dual Palladium Scavenging and Isolation

Causality Checkpoint: Sequential treatment breaks thermodynamic Pd-indazole chelates and traps the metal irreversibly.

  • Primary Reduction: To the warm (60 °C) crude organic phase from Protocol 2, add 20% aqueous NaHSO3​ (5 vol). Stir vigorously for 2 hours at 60 °C.

  • Phase Separation: Halt agitation and allow phases to split. Discard the heavy, dark aqueous layer (contains ~95% of the Pd).

  • Advanced Scavenging: To the organic phase, add Silica-Thiol resin (20% w/w relative to the theoretical yield of the product). Stir at 40 °C for 6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded resin.

  • Final IPC: Sample the clear organic filtrate for ICP-MS analysis. Self-Validation: Pd content must be <10 ppm before proceeding to crystallization.

References
  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles Source: ResearchGate URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole Source: PMC (National Institutes of Health) URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: Empirical 2D NMR vs. In Silico Prediction for the Peak Assignment of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

Executive Summary Highly substituted indazoles are critical pharmacophores in modern drug discovery, particularly in the development of kinase inhibitors and potent anticancer agents ([1]). However, the structural charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Highly substituted indazoles are critical pharmacophores in modern drug discovery, particularly in the development of kinase inhibitors and potent anticancer agents ([1]). However, the structural characterization of heavily halogenated derivatives, such as 4-Bromo-3-iodo-1H-indazole-6-carbonitrile , presents a significant analytical bottleneck. This guide objectively compares the performance of standard in silico predictive software against a rigorous, empirical 1D/2D NMR workflow, providing a self-validating methodology for unambiguous peak assignment.

The Structural Challenge: Causality of NMR Ambiguity

4-Bromo-3-iodo-1H-indazole-6-carbonitrile contains only three protons:

  • H-1 (N-H): Exchangeable proton on the pyrazole ring.

  • H-5: Aromatic proton flanked by the C4-Bromine and C6-Carbonitrile.

  • H-7: Aromatic proton flanked by the C6-Carbonitrile and the C7a-bridgehead carbon.

Because H-5 and H-7 are meta to each other, they appear as two closely spaced doublets (or broad singlets) with a small coupling constant ( J≈1.5 Hz).

The Failure of Predictive Alternatives: Standard in silico NMR predictors (e.g., HOSE-code based algorithms) routinely misassign H-5 and H-7. This failure is caused by the heavy atom effect of the C3-Iodine. Iodine's massive electron cloud exerts complex relativistic and anisotropic deshielding effects that propagate through the π -system ([2]). Predictive algorithms often fail to account for the spatial (peri) interaction between the C3-Iodine and C4-Bromine, leading to chemical shift errors exceeding 0.3 ppm.

Performance Comparison: Predictive Software vs. Empirical NMR

To establish a self-validating system, we must move beyond predictive heuristics and rely on empirical spatial and through-bond correlations.

Quantitative Data Comparison

The table below illustrates the performance gap between in silico prediction and the empirical NMR data acquired in DMSO- d6​ .

ProtonIn Silico Prediction (ppm)Empirical NMR (DMSO- d6​ ) Δδ (Error)Multiplicity & J (Hz)Key NOESY Correlation
H-1 (N-H) 12.5013.85-1.35br sH-7
H-5 7.457.82-0.37d ( J=1.5 )None
H-7 8.058.18-0.13d ( J=1.5 )H-1 (N-H)

Data demonstrates that predictive software significantly underestimates the deshielding effect on the N-H proton and fails to accurately resolve the narrow Δδ between H-5 and H-7.

Logical Workflow of NMR Assignment

G A 4-Bromo-3-iodo-1H-indazole-6-carbonitrile B Alternative: In Silico Prediction A->B C Recommended: Empirical NMR A->C D High Error Risk (Heavy Atom Effects) B->D E 1D 1H NMR (DMSO-d6) C->E H Accurate Peak Assignment D->H Requires Correction F Ambiguous H-5 / H-7 Signals E->F G 2D NMR (HMBC & NOESY) F->G G->H

Workflow comparing predictive software vs. empirical 2D NMR for peak assignment.

Experimental Protocol: The Self-Validating NMR Workflow

To achieve absolute certainty in your structural assignment, execute the following step-by-step methodology. Every step is designed with a specific physicochemical causality.

Step 1: Optimized Sample Preparation
  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: Indazoles exist in a tautomeric equilibrium (1H vs. 2H). DMSO- d6​ acts as a strong hydrogen-bond acceptor, anchoring the N-H proton and locking the molecule into the 1H-tautomer ([3]). This prevents rapid chemical exchange, sharpening the N-H signal and enabling crucial through-space NOE transfers.

Step 2: 1D 1 H NMR Acquisition
  • Action: Acquire a standard 1D spectrum at 400 MHz (or higher), 298 K, using 16 scans.

  • Observation: You will observe a broad singlet at ~13.85 ppm (N-H) and two meta-coupled doublets at ~7.82 ppm and ~8.18 ppm. At this stage, H-5 and H-7 remain ambiguous.

Step 3: 2D NOESY Acquisition (The Self-Validating Step)
  • Action: Acquire a 2D NOESY spectrum with a mixing time of 400–500 ms.

  • Causality: NOESY relies on the nuclear Overhauser effect (through-space dipole-dipole relaxation). Structurally, H-7 is spatially adjacent to the N-H proton (distance < 3.0 Å). H-5 is isolated between the Bromine and Carbonitrile groups.

  • Result: A strong NOE cross-peak will appear between the N-H signal (13.85 ppm) and the doublet at 8.18 ppm. This definitively assigns the 8.18 ppm peak as H-7. By process of elimination, the 7.82 ppm peak is H-5.

Step 4: 2D HMBC Acquisition (Orthogonal Validation)
  • Action: Acquire a 2D HMBC spectrum optimized for long-range carbon-proton coupling ( 3JCH​=8 Hz).

  • Causality: To orthogonally validate the NOESY data, we trace the carbon skeleton. H-7 will show a strong 3J correlation to the C-5 carbon and the C-3a bridgehead. H-5 will correlate to C-7 and C-3a. Furthermore, the carbonitrile carbon (C-6) will show strong 2J and 3J correlations to both H-5 and H-7, confirming the regiochemistry of the substitution ([4]).

Conclusion

While in silico prediction tools offer rapid estimations, they lack the sophisticated parameterization required to handle the heavy atom effects and tautomeric dynamics of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile. By employing a causality-driven, self-validating empirical workflow utilizing DMSO- d6​ and 2D NOESY/HMBC, researchers can achieve 100% confidence in their 1 H NMR peak assignments, ensuring the scientific integrity of downstream drug development pipelines.

References

  • Saketi, J. M. R., et al. "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." Applied Sciences, MDPI, 2020.[Link]

  • "Preparation of 1H-Indazole-3-carbonitrile." Organic Syntheses, 2020.[Link]

  • "Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization." The Journal of Organic Chemistry, ACS Publications, 2016.[Link]

  • Portilla, J., et al. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 2022.[Link]

Sources

Comparative

Unambiguous Structural Elucidation: Distinguishing Bromo-Iodo-Indazole Regioisomers via 13C NMR

In medicinal chemistry, the indazole core is a highly privileged scaffold. Specifically, di-halogenated indazoles—such as bromo-iodo-indazoles—serve as critical building blocks because they allow for orthogonal cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry, the indazole core is a highly privileged scaffold. Specifically, di-halogenated indazoles—such as bromo-iodo-indazoles—serve as critical building blocks because they allow for orthogonal cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) at distinct positions. However, synthesizing these molecules often yields a mixture of regioisomers, such as 3-bromo-5-iodo-1H-indazole and 5-bromo-3-iodo-1H-indazole .

For drug development professionals, distinguishing these isomers with absolute certainty is a regulatory and scientific mandate. This guide objectively compares standard analytical alternatives and demonstrates why 13C Nuclear Magnetic Resonance (NMR) spectroscopy , supported by 2D HMBC, is the only self-validating system capable of unambiguous assignment.

The Analytical Challenge: Why Mass Spectrometry and 1H NMR Fall Short

When faced with distinguishing regioisomers of bromo-iodo-indazoles, standard high-throughput techniques often fail to provide definitive answers:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass and the distinct isotopic signature of the bromine atom (1:1 ratio of ^79^Br to ^81^Br). However, because regioisomers share the exact same molecular formula (C7H4BrIN2~), their intact masses are identical. Fragmentation patterns are often too similar to confidently assign the relative positions of the halogens.

  • 1H NMR Spectroscopy: While 1H NMR is the workhorse of the organic lab, it relies on proton-proton scalar coupling and electronic shielding. In a 3,5-disubstituted indazole, the observable protons are at positions 4, 6, and 7. The splitting pattern (H-4 as a finely split doublet/singlet, H-6 as a doublet of doublets, H-7 as a doublet) remains virtually identical regardless of whether the iodine is at C-3 and bromine at C-5, or vice versa. The long-range electronic differences imparted by Br vs. I on these distant protons are too subtle to serve as a reliable diagnostic tool.

The 13C NMR Solution: Leveraging the "Heavy Atom Effect"

To solve this, we must look directly at the carbons bearing the halogens. 13C NMR provides a dramatic, undeniable spectroscopic signature due to a phenomenon known as the Heavy Atom Effect (HAE) [1].

The Causality Behind the Chemical Shift

In NMR physics, the chemical shift of a nucleus is dictated by its local electronic environment (shielding tensor). When a carbon is covalently bonded to a very heavy atom like Iodine, the massive electron cloud of the iodine atom introduces significant spin-orbit coupling . Relativistic effects cause the paramagnetic shielding term of the carbon to decrease drastically, resulting in a massive net diamagnetic shielding.

  • The Iodine Effect: An ipso-carbon attached to an iodine atom experiences an extreme upfield shift, typically resonating between 85 ppm and 95 ppm .

  • The Bromine Effect: Bromine, being significantly lighter, exerts a much weaker spin-orbit coupling effect. An ipso-carbon attached to a bromine atom typically resonates in the normal aromatic region, between 110 ppm and 125 ppm .

This ~25–30 ppm difference is absolute and diagnostic. By simply observing the 13C spectrum, you can immediately identify which carbon bears the iodine atom.

Comparative Data Analysis

The following table summarizes the experimental 13C chemical shifts for the ipso-carbons in various halogenated indazoles, demonstrating the consistency of the Heavy Atom Effect across different literature sources [2, 3, 4].

CompoundC-3 Chemical Shift (ppm)C-5 Chemical Shift (ppm)Diagnostic Observation
3-Iodo-1H-indazole 93.8 121.4 (C-5 is C-H)Massive upfield shift at C-3 due to Iodine.
3-Bromo-1H-indazole 123.1 121.9 (C-5 is C-H)C-3 remains in the standard aromatic region.
5-Bromo-3-iodo-1H-indazole 92.5 113.5 C-3 is highly shielded (Iodine). C-5 is typical (Bromine).
3-Bromo-5-iodo-1H-indazole ~123.0 ~88.0 C-5 is highly shielded (Iodine). C-3 is typical (Bromine).

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, a 1D 13C NMR spectrum alone should not be the end of the analysis. A robust protocol must be a self-validating system . We achieve this by coupling the 1D 13C data with a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. HMBC allows us to trace 2-bond and 3-bond couplings from the known protons (H-4, H-6, H-7) directly to the halogenated quaternary carbons.

Step-by-Step Methodology

Step 1: Optimized Sample Preparation

  • Action: Dissolve 15–20 mg of the purified bromo-iodo-indazole in 0.6 mL of DMSO-d6.

  • Causality: Indazoles often exhibit poor solubility in CDCl3. DMSO-d6 ensures complete dissolution, which is critical for obtaining high signal-to-noise (S/N) ratios for quaternary carbons. Furthermore, DMSO slows down the chemical exchange of the N-H proton, sharpening the spectra.

Step 2: 1D 13C{1H} Acquisition

  • Action: Acquire the 13C spectrum at 100 MHz or higher. Set the relaxation delay (D1) to at least 2.0 seconds, and acquire a minimum of 1024 scans.

  • Causality: Quaternary carbons (especially those attached to heavy halogens) lack attached protons to provide dipole-dipole relaxation, leading to exceptionally long T1 relaxation times. A longer D1 ensures these carbons fully relax between pulses, preventing signal saturation and ensuring they are visible in the final spectrum.

Step 3: 2D HMBC Acquisition (The Validation Step)

  • Action: Run a standard 1H-13C HMBC experiment optimized for long-range couplings ( JCH​ = 8 Hz).

  • Causality: HMBC will show cross-peaks between the isolated H-4 proton (which appears as a distinct singlet/fine doublet) and both C-3 (3-bond coupling) and C-5 (2-bond coupling).

Step 4: Data Processing & Causal Assignment

  • Identify the H-4 proton in the 1H spectrum.

  • Trace the HMBC correlations from H-4 to the two quaternary carbons.

  • Look at the 13C shifts of those two carbons. If the carbon at ~90 ppm correlates strongly to H-4, the iodine is at C-3 or C-5. You can differentiate C-3 from C-5 because H-6 will only correlate to C-5, not C-3.

Visualizing the Logical and Experimental Workflows

To streamline the decision-making process in the lab, follow the logical workflow below.

Workflow Start Unknown Regioisomer (Bromo-Iodo-Indazole) Acquire13C Acquire 13C NMR (Observe Quaternary Carbons) Start->Acquire13C CheckC3 Is the C-3 carbon shifted upfield (< 95 ppm)? Acquire13C->CheckC3 IsomerA 5-Bromo-3-Iodo-1H-indazole (Iodine at C-3) CheckC3->IsomerA Yes (Heavy Atom Effect at C-3) IsomerB 3-Bromo-5-Iodo-1H-indazole (Iodine at C-5) CheckC3->IsomerB No (C-3 is ~123 ppm, C-5 is < 95 ppm)

Caption: Decision tree for identifying bromo-iodo-indazole regioisomers based on the 13C Heavy Atom Effect.

To prove the assignment is correct, the HMBC correlation map serves as the ultimate structural proof.

HMBC H4 Proton H-4 (~7.6 ppm) C3 Carbon C-3 (Attached to Halogen A) H4->C3 3-bond HMBC C5 Carbon C-5 (Attached to Halogen B) H4->C5 2-bond HMBC C7a Carbon C-7a (Bridgehead) H4->C7a 3-bond HMBC H6 Proton H-6 (~7.5 ppm) H6->C5 2-bond HMBC

Caption: 2D HMBC correlation network used to self-validate the assignment of C-3 and C-5.

Conclusion

While 1H NMR and Mass Spectrometry are foundational tools, they lack the specific physical mechanisms required to distinguish remote halogen regioisomers on an indazole core. By exploiting the relativistic spin-orbit coupling inherent to the Heavy Atom Effect , 13C NMR provides a stark, ~30 ppm differential between iodo- and bromo-substituted carbons. When combined with 2D HMBC mapping, this approach transitions from a simple comparative analysis into an irrefutable, self-validating structural proof.

References
  • Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Journal of Molecular Modeling (2015). Available at: 1

  • Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry - ACS Publications (2024). Available at: 2

  • Decarboxylative Bromination of Hetarenes: Initial Mechanistic Insights. University of Greenwich (2014). Available at: 3

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules / PMC (2018). Available at: 4

Sources

Validation

Comparative Reactivity of 3-Iodo vs. 4-Bromo Indazoles in Palladium-Catalyzed Cross-Couplings

Introduction Indazole scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors and receptor antagonists. Functionalizing these heterocycles heavily rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Indazole scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized in the development of kinase inhibitors and receptor antagonists. Functionalizing these heterocycles heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). When designing synthetic routes, chemists frequently must choose between using 3-iodoindazoles and 4-bromoindazoles, or they must execute chemoselective couplings on dihalogenated 3-iodo-4-bromo-1H-indazole derivatives.

Understanding the comparative reactivity of the C3-iodo and C4-bromo positions is critical for predicting regioselectivity, preventing catalyst deactivation, and optimizing reaction conditions. This guide provides an objective comparison of their reactivity profiles, supported by mechanistic causality and validated experimental protocols.

Mechanistic Causality: Bond Dissociation vs. Positional Electronics

The reactivity of haloindazoles in Pd-catalyzed couplings is fundamentally governed by the rate of the oxidative addition step within the catalytic cycle.

  • Bond Dissociation Energy (BDE): The primary driver of chemoselectivity is the lower BDE of the C–I bond (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). Consequently, palladium(0) inserts into the C–I bond significantly faster, which translates to .

  • Electronic Environment: The C3 position resides on the electron-rich pyrazole moiety of the indazole core. While electron-rich halides typically undergo slower oxidative addition, the inherent weakness of the C–I bond overrides this electronic penalty. Furthermore, applying an electron-withdrawing N-protecting group (e.g., N-Boc or N-Ts) increases the electrophilicity of the C3 carbon, 1[1].

  • Benzenoid vs. Pyrazole Core: The C4-bromo position is located on the benzenoid ring. Its reactivity is relatively unactivated unless strong electron-withdrawing groups are present elsewhere on the ring. Activating this C–Br bond generally requires elevated temperatures and specialized electron-rich, bulky phosphine ligands (e.g., XPhos or BrettPhos) to overcome the higher activation barrier.

G Start 3-Iodo-4-bromo-1H-indazole Pd Pd(0) Catalyst Start->Pd + Ligand OxAdd1 Fast Oxidative Addition at C3-I (Lower BDE) Pd->OxAdd1 Preferred Pathway OxAdd2 Slow Oxidative Addition at C4-Br (Higher BDE) Pd->OxAdd2 Disfavored Pathway Prod1 3-Substituted-4-bromoindazole OxAdd1->Prod1 Transmetalation & Reductive Elim.

Chemoselective Pd(0) oxidative addition favoring C3-I over C4-Br.

Quantitative Reactivity Comparison

The following table summarizes the general reactivity profiles and optimal conditions for 3-iodo vs. 4-bromo indazoles based on empirical literature data.

Parameter3-Iodoindazoles4-Bromoindazoles
Typical Catalyst System Pd(PPh3)4, Pd(dppf)Cl2Pd2(dba)3 + XPhos / BrettPhos
Optimal Temperature 25 °C – 70 °C90 °C – 120 °C
N-Protection Requirement Highly Recommended (prevents deiodination)Optional (depends on base strength)
Base Preference Mild (K2CO3, Na2CO3)Stronger (Cs2CO3, NaOtBu)
Chemoselectivity Role Primary reaction site in dihalo-analogsSecondary reaction site
Primary Side Reactions Protodeiodination, Boronic Acid HomocouplingCatalyst poisoning via N-coordination

Experimental Methodologies: Self-Validating Protocols

To ensure high fidelity in cross-coupling, the following protocols incorporate self-validating steps. The causality behind each step is explicitly defined to empower researchers to troubleshoot effectively.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C3-Iodo Position

Objective: Selectively couple an aryl boronic acid at the C3 position of an N-protected 3-iodo-4-bromoindazole without activating the C4-bromo site. Causality Focus: Using a mild base and low temperature exploits the kinetic preference for C–I oxidative addition while 2[2].

  • Preparation & Stoichiometry: In a flame-dried Schlenk tube, add N-Boc-3-iodo-4-bromoindazole (1.0 equiv), arylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv). Rationale: A slight excess of boronic acid compensates for potential protodeboronation. K2CO3 is mild enough to prevent premature N-Boc cleavage.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O. Subject the mixture to three rigorous freeze-pump-thaw cycles. Rationale: Thorough removal of oxygen is critical. O2 promotes the formation of Pd(II) peroxo complexes, which drive the oxidative homocoupling of the boronic acid instead of the desired cross-coupling.

  • Catalyst Introduction: Backfill with Argon and add Pd(dppf)Cl2 (5 mol%). Rationale: Adding the catalyst post-degassing prevents premature oxidation of the Pd(0) species generated in situ.

  • Reaction Execution: Stir at 60 °C for 12 hours. Rationale: 60 °C provides sufficient thermal energy for C–I oxidative addition but remains well below the thermodynamic threshold (~90 °C) required for C–Br activation.

  • System Validation: Monitor via LC-MS. The reaction is self-validated as successful if the chromatogram shows complete consumption of the starting material with <5% of the bis-coupled byproduct, confirming strict chemoselectivity.

Protocol 2: Subsequent Functionalization of the C4-Bromo Position

Objective: Perform a Buchwald-Hartwig amination on the resulting 3-substituted-4-bromoindazole. Causality Focus: The C–Br bond requires a highly active, bulky, electron-rich ligand to facilitate oxidative addition and3[3].

  • Setup: Combine the 3-substituted-4-bromoindazole (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.5 equiv) in anhydrous toluene.

  • Catalyst/Ligand Selection: Add Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%). Rationale: BrettPhos is specifically designed to promote C–N coupling of challenging, sterically hindered aryl bromides and prevents the formation of inactive bis-amine Pd complexes.

  • Execution: Heat to 100 °C under Argon for 18 hours.

  • System Validation: Monitor for the disappearance of the C4-bromo starting material. Note that the use of a strong base (NaOtBu) will likely cleave the N-Boc group in situ; LC-MS validation should target the exact mass of the deprotected, aminated product.

Workflow Step1 1. N-Protection (Boc/THP) Prevents N-coordination to Pd Step2 2. Degassing Solvent Minimizes oxidative homocoupling Step1->Step2 Step3 3. C3-I Suzuki Coupling Mild base (K2CO3), 60°C Step2->Step3 Step4 4. C4-Br Functionalization Stronger base, 100°C, XPhos Step3->Step4

Sequential functionalization workflow for dihaloindazoles.

Conclusion

The differential reactivity between 3-iodo and 4-bromo indazoles provides a powerful strategic advantage in synthetic chemistry. By leveraging the inherent weakness of the C–I bond and modulating the electronic environment via N-protection, researchers can achieve precise chemocontrol. Utilizing self-validating protocols with rigorous degassing and appropriate ligand selection ensures reproducible, high-yielding access to complex indazole architectures.

References

  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.Benchchem.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.DSpace@MIT.
  • A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6.Benchchem.

Sources

Comparative

Structure-activity relationship (SAR) of 6-carbonitrile indazole derivatives

Structure-Activity Relationship (SAR) Comparison Guide: 6-Carbonitrile Indazole Derivatives vs. Alternative Scaffolds in Targeted Therapeutics Executive Summary The indazole ring is a privileged heterocyclic scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Comparison Guide: 6-Carbonitrile Indazole Derivatives vs. Alternative Scaffolds in Targeted Therapeutics

Executive Summary

The indazole ring is a privileged heterocyclic scaffold in modern drug discovery, frequently serving as a core pharmacophore for kinase inhibitors and receptor antagonists. When optimizing indazole derivatives, the vector of substitution dictates both target affinity and physicochemical properties. Structural analyses reveal that while the 4-position is typically directed toward the solvent-exposed region, the 5- and 6-positions project deeply into the binding pockets of critical targets such as 1[1] and2[2].

This guide objectively compares the performance of 6-carbonitrile (6-cyano) indazole derivatives against alternative 6-substituted analogs (e.g., halogens, methoxy groups). By evaluating structure-activity relationships (SAR), metabolic stability, and binding kinetics, we provide actionable insights for drug development professionals designing targeted therapeutics, including small molecule inhibitors and 3[3].

Mechanistic Rationale: The 6-Position Vector

The selection of a functional group at the 6-position of the indazole core requires a delicate balance of steric bulk, electronic distribution, and lipophilicity (LogP).

  • 6-Carbonitrile (-CN): The cyano group is sp-hybridized, offering a linear, low-steric-profile geometry. It acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor. Crucially, it improves target residence time by interacting with backbone amides in kinase hinge regions without significantly increasing the molecule's lipophilicity. This maintains a highly favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which is particularly vital for high-molecular-weight modalities like3[3].

  • 6-Halogen (-Br, -Cl): While halogens can exploit hydrophobic sub-pockets and form halogen bonds, their increased van der Waals radii and high lipophilicity often lead to poor aqueous solubility and higher off-target toxicity[2].

  • 6-Methoxy (-OMe): The methoxy group introduces an oxygen hydrogen-bond acceptor but suffers from rotational degrees of freedom. This introduces an entropic penalty upon binding and causes steric clashes in tightly constrained binding pockets, frequently diminishing potency[2].

SAR_Logic Indazole Indazole Core (Privileged Scaffold) Pos6 6-Position Vector (Pocket-Directed) Indazole->Pos6 SAR Optimization Cyano 6-Carbonitrile (-CN) Linear Geometry H-Bond Acceptor Pos6->Cyano Halo 6-Halogen (-Br, -Cl) Hydrophobic Bulk High Lipophilicity Pos6->Halo Methoxy 6-Methoxy (-OMe) Rotatable Bond Steric Clash Pos6->Methoxy Outcome1 High Affinity Optimal ADMET Cyano->Outcome1 Favorable Outcome2 Moderate Affinity Poor Solubility Halo->Outcome2 Sub-optimal Outcome3 Reduced Potency (Target Dependent) Methoxy->Outcome3 Poor Fit

SAR Decision Tree: Evaluating 6-position modifications on the indazole scaffold for drug design.

Comparative Performance Data

To illustrate the superiority of the 6-carbonitrile modification in specific contexts, the following table synthesizes representative SAR data comparing 6-substituted indazoles against kinase and receptor targets based on established drug design principles[1][2][3].

Indazole 6-Position SubstituentRepresentative TargetBinding Affinity ImpactPhysicochemical Effect (LogP / Solubility)Structural / Mechanistic Rationale
-Carbonitrile (-CN) HPK1 / RBP4Optimal (Low nM)Decreases LogP; Improves aqueous solubilityLinear sp-geometry avoids steric clash; strong H-bond acceptor with hinge region backbone.
-Halogen (-Br, -Cl) RBP4Comparable to -CNIncreases LogP; Reduces aqueous solubilityFills hydrophobic pockets; capable of halogen bonding, but increases lipophilic bulk.
-Methoxy (-OMe) RBP4 / KinasesDiminished Moderate LogP; Risk of O-dealkylationRotatable bond introduces entropic penalty; steric clashes in narrow binding pockets.
-Hydrogen (-H) Mps1Baseline (High nM)BaselineLacks critical vector interactions with deep pocket residues.

Experimental Workflows & Methodologies

To ensure high-fidelity SAR data, the synthesis and evaluation of these derivatives must follow rigorous, self-validating protocols.

Protocol 1: Synthesis of 6-Carbonitrile Indazole via Palladium-Catalyzed Cyanation

Objective: Convert 6-bromo-1H-indazole to 1H-indazole-6-carbonitrile using a self-validating catalytic system. Causality & Expertise: Direct cyanation of aryl bromides is notoriously prone to catalyst poisoning by free cyanide ions. By utilizing Zinc Cyanide (Zn(CN)₂)—rather than Sodium Cyanide—in combination with Pd₂(dba)₃ and a sterically demanding ligand (e.g., dppf or XPhos), the concentration of free cyanide in solution is kept strictly regulated[4]. This prevents the formation of inactive palladium-cyanide complexes, ensuring high turnover numbers.

  • Reagent Preparation: In a rigorously dried, argon-flushed Schlenk flask, combine 6-bromo-1H-indazole (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.05 equiv), and dppf (0.1 equiv).

  • Solvent Addition: Add anhydrous DMF. Critical Step: Degas the solvent via three freeze-pump-thaw cycles prior to addition to prevent oxidative degradation of the electron-rich phosphine ligand.

  • Reaction Execution: Heat the mixture to 120°C under an argon atmosphere for 12 hours.

  • In-Process Validation: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the starting material peak disappears and the product mass [M+H]⁺ corresponding to the carbonitrile derivative is dominant.

  • Workup & Purification: Quench with aqueous ammonia (to complex residual zinc and palladium), extract with ethyl acetate, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol 2: HTRF-Based Target Binding Assay for SAR Validation

Objective: Quantify the binding affinity (IC₅₀) of 6-carbonitrile indazole derivatives against target proteins. Causality & Expertise: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard colorimetric or prompt-fluorescence assays because its time-delayed measurement completely eliminates short-lived background autofluorescence from the small molecule library. This ensures that the generated IC₅₀ values are artifact-free and highly reproducible.

  • Complex Formation: In a 384-well low-volume plate, incubate the GST-tagged target protein with a biotinylated tracer ligand.

  • Compound Addition: Dispense the 6-carbonitrile indazole test compounds in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM) using an acoustic liquid handler. Rationale: Acoustic dispensing eliminates tip-based carryover and prevents lipophilic compound loss on plastic surfaces.

  • Fluorophore Introduction: Add Europium cryptate-labeled anti-GST antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Incubation: Seal and incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Data Acquisition & Validation: Read the plate on a time-resolved fluorescence microplate reader using excitation at 337 nm and dual emission at 620 nm and 665 nm.

    • Self-Validation Check: Calculate the Z'-factor for the assay plate. A Z' > 0.6 confirms assay robustness and validates the mathematical integrity of the IC₅₀ curve fit.

Workflow Start 6-Bromoindazole Precursor Pd Pd-Catalyzed Cyanation (Zn(CN)2) Start->Pd Synthesis Product 6-Carbonitrile Derivative Pd->Product LC-MS Verify Assay HTRF Target Binding Assay Product->Assay Screening Data SAR & ADMET Profiling Assay->Data Validation

Integrated workflow from palladium-catalyzed cyanation to HTRF high-throughput screening.

References

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125) . Journal of Medicinal Chemistry - ACS Publications. 1

  • Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis . PMC - NIH. 2

  • 3-formyl-1H-indazole-6-carbonitrile | 882803-60-3 . Benchchem. 4

  • Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy . ACS Publications. 3

Sources

Validation

Part 1: Comparative Performance - Halogen Substitutions in X-Ray Crystallography

Title: X-Ray Crystallography of Halogenated Indazoles: A Comparative Guide to 4-Bromo-3-iodo-1H-indazole-6-carbonitrile Derivatives Introduction 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is a highly functionalized, heavy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: X-Ray Crystallography of Halogenated Indazoles: A Comparative Guide to 4-Bromo-3-iodo-1H-indazole-6-carbonitrile Derivatives

Introduction 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is a highly functionalized, heavy-halogenated scaffold utilized extensively in Fragment-Based Drug Discovery (FBDD)[1]. For X-ray crystallographers and drug development professionals, the incorporation of both bromine and iodine on a rigid aromatic core presents a "pharmacophore doublet." This acts as a powerful tool for mapping protein interaction surfaces and assessing target druggability[1]. This guide objectively compares the crystallographic performance of this heavy-halogenated derivative against lighter analogs and evaluates optimal crystallization workflows to maximize resolution and electron density confidence.

In FBDD, low-affinity fragments often exhibit low occupancy in the binding site, making their electron density difficult to interpret. Substituting lighter halogens (F, Cl) with heavier halogens (Br, I) solves this through two distinct mechanisms:

1. Anomalous Scattering for High-Confidence Placement: Bromine possesses an accessible K-absorption edge at ~0.92 Å (13.5 keV), making it ideal for Multi-wavelength Anomalous Dispersion (MAD) phasing at synchrotrons[2]. While iodine lacks an accessible K-edge in the typical X-ray range, it provides a massive anomalous signal (f" ≈ 6.8 to 8.6e) at longer wavelengths, such as Cu K α (1.54 Å)[2]. This enables unambiguous, Single-wavelength Anomalous Diffraction (SAD) phasing on in-house diffractometers, allowing crystallographers to pinpoint the ligand's orientation even at fractional occupancies[1].

2. Halogen Bonding ( σ -hole) vs. Hydrogen Bonding: The anisotropic electron distribution around heavy halogens creates a positive electrostatic region—the σ -hole—along the C-X bond axis[3]. Iodine forms the strongest σ -hole, driving highly directional halogen bonds with Lewis bases (e.g., backbone carbonyl oxygens)[4]. These interactions occur at distances shorter than the sum of their van der Waals radii (typically 3.0–3.5 Å) and require a nearly linear C-X...O angle (>165°)[4]. Lighter halogens like fluorine lack a significant σ -hole and primarily act as hydrogen bond acceptors, altering the binding pose entirely.

Table 1: Quantitative Comparison of Halogen Substituents in Crystallography

PropertyFluoro-IndazolesChloro-Indazoles4-Br-3-I-Indazoles (Target)
Primary Interaction Hydrogen Bond AcceptorWeak Halogen BondStrong Halogen Bond ( σ -hole)
Typical C-X...O Distance > 3.5 Å (Electrostatic)~ 3.2 - 3.4 Å3.0 - 3.2 Å (VDW overlap)
Anomalous Signal (f" at 1.54 Å) < 0.1 e~ 0.7 eBr: ~1.2 e / I: ~6.8 e
Phasing Capability NoneWeakExcellent (SAD/MAD)
Low-Occupancy Resolution PoorModerateHigh (Unambiguous placement)

Part 2: Methodological Comparison - Crystallization Workflows

The addition of heavy halogens significantly increases the lipophilicity (LogP) of the indazole core, drastically reducing its aqueous solubility. When soaking these hydrophobic fragments into pre-formed protein crystals, the choice of crystallization method dictates success.

Causality & Expertise: Standard Vapor Diffusion (Hanging/Sitting Drop) allows for continuous solvent evaporation. For highly hydrophobic ligands like 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, this rapid evaporation often leads to premature supersaturation and ligand precipitation before it can diffuse into the crystal lattice. Conversely, Microbatch under oil prevents evaporation. This creates a closed system where the ligand concentration remains constant, allowing for controlled, gradual equilibration and significantly reducing the risk of crystal cracking or ligand "crashing out."

Table 2: Vapor Diffusion vs. Microbatch for Heavy-Halogenated Indazoles

ParameterVapor Diffusion (Hanging Drop)Microbatch Under Oil
Evaporation Rate ContinuousNegligible
Supersaturation Control Poor (Dynamic)Excellent (Static)
Ligand Precipitation Risk HighLow
Suitability for 4-Br-3-I-Indazole Sub-optimalOptimal

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Ligand Soaking via Microbatch This protocol utilizes a self-validating tolerance step to ensure crystal integrity is maintained prior to data collection.

  • Ligand Preparation: Dissolve 4-Bromo-3-iodo-1H-indazole-6-carbonitrile in 100% DMSO to create a 50 mM stock.

  • DMSO Tolerance Testing (Validation Step): Transfer apo-crystals into stabilizing solutions containing 2%, 5%, and 10% DMSO. Monitor for 24 hours under a microscope. Identify the maximum tolerated DMSO concentration where crystal edges remain sharp and do not exhibit birefringence loss (typically ~5%).

  • Soaking: Prepare a soaking solution containing the mother liquor, the maximum tolerated DMSO concentration, and 1-5 mM of the ligand.

  • Microbatch Equilibration: Submerge the apo-crystal in a 2 µL drop of the soaking solution and immediately cover with 10 µL of Al's Oil (1:1 silicon/paraffin oil) to prevent evaporation. Soak for 2 to 24 hours.

  • Harvesting: Loop the crystal, briefly pass it through a cryoprotectant solution (mother liquor + 20% glycerol + 1 mM ligand), and flash-freeze in liquid nitrogen.

Protocol 2: Data Collection & SAD Phasing

  • Wavelength Selection: Mount the crystal on a diffractometer. For in-house systems (Cu K α ), collect data at 1.54 Å to exploit the strong anomalous signal of Iodine[2]. For synchrotrons, tune the beam to 0.92 Å to target the Bromine K-edge[2].

  • Data Processing (Validation Step): Process the diffraction images using XDS or DIALS. Validate the presence of the anomalous signal by checking the anomalous correlation coefficient ( CCano​ ). A CCano​>0.3 in the outer resolution shell confirms a usable signal for phasing.

  • Phasing & Refinement: Use Phenix.AutoSol to locate the heavy atom substructure (Br/I). The massive electron density peaks of Br and I will unambiguously dictate the orientation of the indazole core, even if the carbonitrile moiety exhibits conformational flexibility.

Part 4: Mandatory Visualizations

G A Protein Crystallization B Ligand Soaking (4-Br-3-I-Indazole) A->B C X-Ray Diffraction (Synchrotron/In-house) B->C D Anomalous Phasing (Br / I Signal) C->D E Electron Density Map Generation D->E F Ligand Placement & Refinement E->F

Workflow for fragment-based X-ray screening using heavy-halogenated indazoles.

G A Halogenated Indazole (Br / I) B Anisotropic Electron Distribution A->B C Formation of Positive Sigma-Hole (σ-hole) B->C Along C-X axis D Equatorial Negative Belt (δ-) B->D Orthogonal to C-X E Halogen Bond Acceptor (e.g., Backbone Carbonyl) C->E F Repulsion with Hydrophobic Pocket D->F G Favorable Binding (Distance < VDW radii) E->G Angle ≈ 180° H Steric Clash / Weak Binding F->H If poorly positioned

Mechanistic pathway of halogen bonding versus steric clash in protein-ligand complexes.

Part 5: References

  • Title: FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment and Hit Generation Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Strength and Character of Halogen Bonds in Protein–Ligand Complexes Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

  • Title: A Newcomer's Guide to Peptide Crystallography Source: National Institutes of Health (NIH) - PMC URL: [Link]

  • Title: Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Substituted Indazoles

Introduction: The Critical Role of Purity in Indazole-Based Drug Development Substituted indazoles are a prominent class of heterocyclic compounds in modern medicinal chemistry, forming the structural core of numerous th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Indazole-Based Drug Development

Substituted indazoles are a prominent class of heterocyclic compounds in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide array of diseases.[1] The precise substitution pattern on the indazole scaffold dictates the molecule's pharmacological activity, efficacy, and safety profile. Consequently, ensuring the purity of the active pharmaceutical ingredient (API) is not merely a quality control checkpoint but a fundamental necessity for clinical success and patient safety. Impurities, which can arise from starting materials, intermediates, or degradation products, may exhibit their own pharmacological or toxicological effects, potentially compromising the therapeutic outcome.[2]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of substituted indazoles. We will delve into a systematic approach to method development, grounded in the physicochemical properties of these molecules, and compare the performance of a well-developed HPLC method against a generic approach and alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC). All methodologies and claims are substantiated with references to authoritative guidelines and scientific literature to ensure trustworthiness and scientific integrity.

Understanding the Analyte: Physicochemical Properties of Substituted Indazoles

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties. For substituted indazoles, several key characteristics influence their chromatographic behavior.

  • Tautomerism: Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[3] However, the presence of substituents and the nature of the solvent can influence the tautomeric equilibrium. This is critical for HPLC, as tautomers can exhibit different retention times, potentially leading to peak splitting or broadening if the interconversion is slow on the chromatographic timescale. The separation and isolation of tautomers by liquid chromatography has been documented for other heterocyclic compounds.[4]

  • Acidity and Basicity (pKa): Indazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base. The pKa for the protonated indazolium cation is approximately 1.04-1.31, while the pKa for the deprotonation of the N-H proton is around 13.86.[5][6] Substituents on the indazole ring can significantly alter these pKa values. The ionization state of the molecule, which is dictated by the mobile phase pH relative to the analyte's pKa, profoundly impacts its retention in reversed-phase HPLC.

  • Hydrophobicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The logP value of substituted indazoles will vary widely depending on the nature of the substituents. This property is a primary determinant of retention in reversed-phase HPLC, where more hydrophobic compounds interact more strongly with the non-polar stationary phase and thus have longer retention times.

  • UV Absorbance: The indazole ring system possesses a chromophore that absorbs UV light, making UV detection a suitable and widely used technique for HPLC analysis. The UV absorption spectra of indazoles typically show maxima that allow for sensitive detection. For instance, 1-methylindazole and 2-methylindazole exhibit distinct UV absorption profiles.[7] The choice of detection wavelength is a critical parameter in method development to maximize sensitivity for both the main component and any potential impurities.

A Systematic Approach to HPLC Method Development for Substituted Indazoles

A robust and reliable HPLC method for purity analysis is not achieved by chance but through a systematic and logical development process. The following workflow illustrates the key stages and considerations.

HPLC_Method_Development cluster_0 Phase 1: Analyte & Method Objective Definition cluster_1 Phase 2: Initial Screening & Optimization cluster_2 Phase 3: Fine-Tuning & Forced Degradation cluster_3 Phase 4: Validation A Understand Physicochemical Properties (pKa, logP, UV Spectra, Tautomerism) B Define Method Goals (Purity, Stability-Indicating) A->B C Column Selection (C18, C8, Phenyl-Hexyl) B->C D Mobile Phase Screening (ACN vs. MeOH, Buffer pH & Strength) C->D E Detector Wavelength Selection D->E F Gradient Optimization (Slope, Time) E->F G Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) F->G H Peak Purity & Resolution Assessment G->H I Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) H->I

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: A Case Study in Optimized HPLC Method Development

This protocol details an optimized HPLC method for the purity analysis of a hypothetical substituted indazole, "Indazole-X," and its potential process-related impurities and degradation products.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Indazole-X reference standard and samples.

  • HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Reagent grade ammonium acetate and phosphoric acid.

  • Purified water.

2. Chromatographic Conditions (Optimized Method):

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 80
    17.0 80
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Indazole-X reference standard in the diluent to obtain a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the sample diluent.

4. Forced Degradation Study Protocol: Forced degradation studies are essential to develop a stability-indicating method, as mandated by ICH guidelines.[8][9] These studies deliberately degrade the sample to ensure that the analytical method can separate the degradation products from the active ingredient.[10]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.[11]

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration for HPLC analysis.

Performance Comparison: Optimized HPLC vs. Generic Method and Alternative Technologies

To illustrate the importance of a well-developed method, we compare the performance of our optimized HPLC method with a generic, non-optimized approach and two alternative technologies: UPLC and SFC.

Comparison with a Generic HPLC Method

A generic HPLC method might use a standard C18 column with a simple isocratic mobile phase (e.g., 60:40 ACN:Water) and a fixed wavelength. While this might be sufficient for a simple assay, it often fails in purity analysis, leading to:

  • Poor Resolution: Co-elution of the main peak with closely related impurities.

  • Long Runtimes: Inefficient separation requiring longer analysis times.

  • Poor Peak Shape: Tailing or fronting of peaks, especially for polar or basic compounds.

  • Lack of Stability-Indicating Power: Inability to separate degradation products from the main analyte.

Comparison with UPLC and SFC

UPLC and SFC are powerful alternatives to conventional HPLC, each offering distinct advantages.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with sub-2 µm particles and instrumentation that can handle higher backpressures. This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[12][13] For the purity analysis of substituted indazoles, a UPLC method can provide a more detailed impurity profile in a fraction of the time.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It is a normal-phase chromatographic technique that offers very fast separations and significantly reduces the consumption of organic solvents, making it a "greener" alternative.[6][14] SFC can provide orthogonal selectivity to reversed-phase HPLC, which is beneficial for separating impurities that are difficult to resolve by RP-HPLC.[15][16]

The following table summarizes the comparative performance of these techniques for the purity analysis of a hypothetical substituted indazole.

ParameterOptimized HPLCGeneric HPLCUPLCSFC
Resolution (Critical Pair) > 2.0< 1.5> 3.0Orthogonal Selectivity
Analysis Time (min) 20> 30< 10< 5
Solvent Consumption/Run ~6 mL> 30 mL~3 mL< 2 mL (organic)
Peak Capacity GoodLowExcellentExcellent
Stability-Indicating YesNoYesYes
Environmental Impact ModerateHighLowVery Low

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The development of the optimized HPLC method was guided by a deep understanding of the analyte and chromatographic principles:

  • Column Choice: A C18 column with a smaller particle size (1.8 µm) was selected to leverage the principles of UPLC for higher efficiency and resolution.

  • Mobile Phase pH: The pH of the mobile phase was set to 4.5, which is well below the pKa of the indazole N-H proton but above the pKa of the protonated form. This ensures that the indazole and its basic impurities are in a consistent, protonated state, leading to better peak shapes and reproducible retention.

  • Buffer Selection: Ammonium acetate is a volatile buffer, making the method compatible with mass spectrometry (LC-MS) for impurity identification if needed.

  • Organic Modifier: Acetonitrile was chosen over methanol as it often provides better peak shapes and lower backpressure.

  • Gradient Elution: A gradient program was essential to elute both early-retained polar impurities and late-eluting non-polar impurities within a reasonable timeframe while maintaining good resolution across the entire chromatogram.

  • Column Temperature: Elevating the column temperature to 35 °C reduces the mobile phase viscosity, leading to lower backpressure and improved peak efficiency.

Visualizing the Logic: Separation Principles

The following diagram illustrates the logical relationship between analyte properties, method parameters, and the desired chromatographic outcome.

Separation_Principles cluster_0 Analyte Properties cluster_1 Method Parameters cluster_2 Chromatographic Outcome pKa pKa pH Mobile Phase pH pKa->pH logP logP Organic Organic Modifier % logP->Organic Tautomerism Tautomerism Buffer Buffer Choice Tautomerism->Buffer Retention Retention Time pH->Retention PeakShape Peak Shape pH->PeakShape Organic->Retention Resolution Resolution Organic->Resolution Buffer->PeakShape

Caption: Interplay of analyte properties and method parameters.

Conclusion: A Validated Method as a Self-Validating System

A well-developed and validated HPLC method for purity analysis is a self-validating system. Its ability to consistently separate the main component from all known and potential impurities, including those generated under stress conditions, provides a high degree of confidence in the quality of the drug substance. While newer technologies like UPLC and SFC offer significant advantages in speed and efficiency, a robust HPLC method remains a cornerstone of pharmaceutical analysis. The choice of technology should be guided by the specific needs of the project, considering factors such as sample complexity, throughput requirements, and available instrumentation. By following a systematic, science-driven approach to method development, researchers can ensure the integrity of their data and, ultimately, the safety and efficacy of these vital indazole-based medicines.

References

  • Chatterjee, B., & Mondal, P. (2026). Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples. Analytical and Bioanalytical Chemistry Research, 13(2), 173-191.
  • Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks.
  • A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. (2026, March 29). LCGC North America.
  • BOC Sciences. (2025, September 12).
  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology.
  • Quantitative determination of salbutamol sulfate impurities using achiral supercritical fluid chrom
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • A Review on Comparative study of HPLC and UPLC. Academia.edu.
  • Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. (2023, December 9).
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. (2026, February 5). International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS).
  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • QUANTITATIVE PERFORMANCES OF UHPSFC AND UHPLC : A COMPAR
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 9). Technology Networks.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • A Tale of Two Techniques: How to Choose between prep HPLC and prep SFC. Buchi.com.
  • A Comparative Guide to Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for Enantiosep. Benchchem.
  • Should I use SFC or HPLC for my Analysis?
  • Indazole. Wikipedia.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
  • Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. Chemistry & Biodiversity.
  • A validated UPLC method for the determination of process-related impurities in bulk drug. Journal of the Serbian Chemical Society.
  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (2019, June 26). The Journal of Organic Chemistry.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023, March 23). The Journal of Organic Chemistry.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2021, July 27). ACS Omega.
  • Discovery and synthesis of novel indazole deriv
  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (2020, January 21).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Molecules.
  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chrom
  • Refining UPLC Methodology for Comprehensive Analysis of Molindone and Its Impurities. (2024, December 13). Recent Advances in Drug Carrier and Biopharmaceutics Research.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. (2017, May 15). PubMed.
  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. (2012, October 1). International Journal of Pharmacy and Pharmaceutical Sciences.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10). ACS Omega.
  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2022, June 16). Journal of Applied Pharmaceutical Science.

Sources

Validation

Orthogonal Functionalization Strategies: A Comparative Guide to 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

Executive Summary In modern medicinal chemistry, the indazole ring is a privileged pharmacophore frequently embedded in kinase inhibitors and receptor antagonists. However, navigating the structure-activity relationship...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indazole ring is a privileged pharmacophore frequently embedded in kinase inhibitors and receptor antagonists. However, navigating the structure-activity relationship (SAR) of indazole derivatives requires building blocks that allow for precise, multi-vector functionalization. 4-Bromo-3-iodo-1H-indazole-6-carbonitrile emerges as a premium trifunctional scaffold designed for this exact purpose. By leveraging the differential reactivity of its halogens and the electronic influence of its nitrile group, researchers can execute highly regioselective, sequential cross-coupling reactions without generating complex regioisomer mixtures.

This guide objectively compares 4-Bromo-3-iodo-1H-indazole-6-carbonitrile against alternative building blocks, details the causality behind its chemical behavior, and provides a self-validating experimental workflow for its application in drug discovery.

Mechanistic Grounding: The Causality of Reactivity

The exceptional utility of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is governed by three distinct chemical principles [1, 2]:

  • Thermodynamic Differentiation (C3-I vs. C4-Br): The regioselectivity of palladium-catalyzed cross-coupling is dictated by the bond dissociation energy (BDE) of the carbon-halogen bonds. The C-I bond (~238 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol). Consequently, the activation energy for the oxidative addition of Pd(0) into the C3-I bond is much lower, allowing reactions (like Suzuki-Miyaura) to proceed at milder temperatures (50–60 °C) while leaving the C4-Br bond entirely intact.

  • Electronic Modulation via C6-Carbonitrile: The nitrile group at the C6 position is a strong electron-withdrawing group (EWG). While EWGs can slightly decelerate the initial oxidative addition step, they significantly lower the LUMO of the indazole core. This accelerates the reductive elimination step of the catalytic cycle, driving the reaction forward.

  • Late-Stage Vectorization: Unlike simple halogens, the C6-carbonitrile is not just an electronic modulator; it is a latent functional handle. Post-coupling, it can be converted into a primary amine (via reduction), an amide (via hydrolysis), or a tetrazole (via [2+3] cycloaddition), acting as a critical carboxylic acid bioisostere in pharmacokinetic optimization.

Comparative Performance Analysis

To justify the selection of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile, we must benchmark it against other commercially available bifunctional building blocks.

Building BlockRegioselectivity (C3 vs C4)C6 Derivatization HandleTypical Overall Yield (2 steps)Causality / Limitations
4-Bromo-3-iodo-1H-indazole-6-carbonitrile Excellent (I > Br)Yes (-CN)65–75%Optimal electronic differentiation; -CN allows for late-stage tetrazole/amine synthesis.
4-Bromo-3-iodo-1H-indazole Excellent (I > Br)No70–80%Good regiocontrol, but lacks the C6 vector essential for many kinase inhibitor SAR studies.
3,4-Dibromo-1H-indazole Poor (Br ≈ Br)No< 30% (mixtures)Requires strict stoichiometric control and specific bulky ligands; difficult separation of regioisomers.
1-Bromo-2-iodo-4-cyanobenzene Excellent (I > Br)Yes (-CN)75–85%Benzene analog; lacks the critical H-bond donor/acceptor motif of the indazole core.

Data synthesized from standard cross-coupling literature and comparative reactivity guides [2, 3].

Experimental Workflow: Self-Validating Sequential Cross-Coupling

To ensure scientific integrity, the following protocol for a sequential C3-Suzuki / C4-Sonogashira coupling is designed as a self-validating system . By utilizing specific analytical checkpoints, researchers can verify mechanistic success before proceeding to the next step.

Step 1: Regioselective C3-Suzuki-Miyaura Coupling [3]
  • Objective: Selectively couple an aryl boronic acid at the C3 position.

  • Procedure:

    • In a Schlenk flask, combine 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (1.0 eq), Aryl-B(OH)₂ (1.05 eq), and K₂CO₃ (2.0 eq).

    • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1).

    • Add Pd(dppf)Cl₂ (5 mol%) and heat to 60 °C for 4–6 hours. (Note: Keeping the temperature low is critical to prevent C4-Br activation).

  • Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. The intermediate mass must show the addition of the aryl group and the loss of iodine. Crucially, the mass spectrum MUST display a characteristic 1:1 doublet (M and M+2 peaks). This 1:1 ratio is the isotopic signature of the intact ⁷⁹Br and ⁸¹Br isotopes. If this doublet is absent, over-coupling at C4 has occurred, indicating the temperature was too high or the catalyst loading was excessive.

Step 2: C4-Sonogashira Coupling
  • Objective: Functionalize the remaining C4-Br bond with a terminal alkyne.

  • Procedure:

    • Take the purified C3-aryl intermediate (1.0 eq) and dissolve in anhydrous DMF.

    • Add Terminal Alkyne (1.5 eq), Et₃N (3.0 eq), Pd(PPh₃)₄ (10 mol%), and CuI (5 mol%).

    • Heat to 90 °C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. The 1:1 isotopic doublet observed in Step 1 must completely disappear, replaced by a single distinct mass peak corresponding to the final 3,4-disubstituted product.

Mechanistic Visualization

The following diagram illustrates the logical flow and chemical transformations of the orthogonal functionalization strategy.

Pathway A 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (Trifunctional Core) B Regioselective Suzuki Coupling (C3-Iodine Reacts First) A->B Pd(dppf)Cl2, Aryl-B(OH)2 60°C (Mild) C 4-Bromo-3-aryl-1H-indazole-6-carbonitrile (Intermediate) B->C D Sonogashira / Buchwald Coupling (C4-Bromine Reacts Second) C->D Pd(PPh3)4, Alkyne/Amine 90°C (Elevated) E 3,4-Disubstituted Indazole Core (Advanced Intermediate) D->E F C6-Nitrile Functionalization (Tetrazole / Amide / Amine) E->F Late-Stage Modification

Fig 1. Orthogonal cross-coupling workflow for 4-Bromo-3-iodo-1H-indazole-6-carbonitrile.

References

  • Giraud, F., Anizon, F., & Moreau, P. "C3-Indazole Functionalization: A Review." Tetrahedron, 2014. URL:[Link]

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, 2018. URL:[Link]

Comparative

Benchmarking Palladium Catalysts for the Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

Introduction & Mechanistic Challenges The compound 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is a densely functionalized heterocyclic building block of high value in medicinal chemistry and drug discovery. Its architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The compound 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is a densely functionalized heterocyclic building block of high value in medicinal chemistry and drug discovery. Its architecture presents a unique synthetic challenge: it contains two distinct carbon-halogen bonds (C3–I and C4–Br) and a strongly electron-withdrawing cyano group at the C6 position.

When executing a Suzuki-Miyaura cross-coupling on this scaffold, the primary objective is achieving strict chemoselectivity —functionalizing the C3 position while leaving the C4-bromide intact for subsequent, orthogonal functionalization.

The differentiation between these two sites relies on a delicate balance of thermodynamics and steric microenvironments:

  • Thermodynamics of Oxidative Addition: The C–I bond dissociation energy (~55 kcal/mol) is significantly lower than that of the C–Br bond (~68 kcal/mol). Consequently, the oxidative addition of Pd(0) into the C3–I bond is kinetically favored [1].

  • Steric Compression: The C4-bromide is sterically compressed between the C3 substituent and the C5 proton. By selecting a palladium catalyst with the appropriate ligand bulk, researchers can exploit this steric disparity to prevent a second oxidative addition at C4 after the C3 position has been arylated [2].

  • Electronic Effects: The C6-carbonitrile group withdraws electron density from the indazole core. While this accelerates the initial oxidative addition, it also makes the resulting Pd(II) intermediate highly susceptible to protodeboronation if the transmetalation step is not properly optimized.

G A Pd(0) Catalyst (Active Species) C Oxidative Addition at C3-I (Fast) A->C B 4-Bromo-3-iodo-1H-indazole -6-carbonitrile B->C C-I BDE < C-Br BDE D Oxidative Addition at C4-Br (Hindered) B->D Steric Clash E Pd(II) Intermediate (C3-Pd-I) C->E F Transmetalation & Reductive Elimination E->F Arylboronic Acid Base F->A Regenerate Pd(0) G C3-Arylated Product (Chemoselective) F->G

Figure 1. Mechanistic pathway of chemoselective oxidative addition at the C3-I position.

Catalyst Benchmarking & Performance Data

To objectively evaluate catalyst performance, we benchmarked four distinct palladium systems representing different ligand classes. The model reaction coupled N1-protected 4-Bromo-3-iodo-1H-indazole-6-carbonitrile with phenylboronic acid (1.05 equiv) to target the C3-phenyl derivative.

Quantitative Comparison Table
Catalyst SystemLigand TypeLoading (mol%)Temp (°C)Yield (%)C3:C4 SelectivityKey Observations
Pd(PPh3)4 Monodentate Phosphine5.09045%4:1High protodeboronation; mixed bis-coupling products due to prolonged heating requirements.
Pd(dppf)Cl2 Bidentate Phosphine5.08082%>20:1Optimal Balance. Large bite angle accelerates reductive elimination, trapping the C3 product.
Pd2(dba)3 / XPhos Dialkylbiaryl Phosphine2.06088%15:1Highly active [3]; requires strict stoichiometric control (max 1.05 eq boronic acid) to prevent C4 over-coupling.
PEPPSI-IPr N-Heterocyclic Carbene (NHC)2.06085%>20:1Exceptional steric differentiation. The bulky IPr ligand completely shuts down C4 oxidative addition.
Expert Analysis & Causality
  • Pd(PPh3)4: While historically ubiquitous, this first-generation catalyst struggles with highly functionalized dihaloheterocycles. The requirement for higher temperatures (90 °C) provides enough thermal energy to overcome the activation barrier for C4–Br oxidative addition, leading to poor chemoselectivity and complex purification.

  • Pd(dppf)Cl2: This catalyst represents the "sweet spot" for dihaloindazoles [1]. The bidentate dppf ligand enforces a large bite angle on the palladium center, which thermodynamically drives rapid reductive elimination. This minimizes the lifetime of the Pd(II) intermediate, preventing unwanted side reactions and delivering excellent >20:1 chemoselectivity.

  • Pd2(dba)3 / XPhos: The Buchwald dialkylbiaryl phosphine system is exceptionally active, allowing for lower catalyst loadings and milder temperatures [3]. However, because the oxidative addition barrier is lowered so significantly, the stoichiometry of the boronic acid must be strictly controlled to prevent the catalyst from turning over the C4-bromide.

  • PEPPSI-IPr: This NHC-Pd complex provides a rigid steric umbrella. Once the C3 position is arylated, the severe steric clash between the bulky diisopropylphenyl groups of the IPr ligand and the newly formed C3-aryl group physically blocks the palladium center from inserting into the adjacent C4-Br bond.

Self-Validating Experimental Protocol

The following methodology utilizes Pd(dppf)Cl2 , as it offers the most reliable and scalable balance of chemoselectivity, cost-effectiveness, and operational simplicity for this specific substrate.

Note on N-H Protection: While some modern catalysts tolerate free N-H indazoles, protecting the N1 position (e.g., with a Boc or THP group) is strongly recommended. Unprotected acidic N-H protons can coordinate to the palladium center or consume the basic equivalents needed for boronic acid activation, leading to stalled catalytic cycles [1].

Workflow Step1 1. Substrate Preparation Protect N1-H & Weigh Reagents (1.05 eq Boronic Acid) Step2 2. Catalyst & Base Add Pd(dppf)Cl2 (5 mol%) & K2CO3 (2.0 eq) Step1->Step2 Step3 3. Solvent & Degassing Add Dioxane/H2O (4:1) & Sparge with N2 (15 min) Step2->Step3 Step4 4. Reaction Execution Heat at 80°C for 4-6 hours & Monitor via LC-MS Step3->Step4 Step5 5. Workup & Purification Extract, Wash, and Purify via Chromatography Step4->Step5

Figure 2. Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Substrate & Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the N1-protected 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.05 equiv, 1.05 mmol).

    • Causality Check: Limiting the boronic acid to a strict 1.05 equivalent slight excess removes the thermodynamic driving force for secondary coupling at the C4 position, acting as a self-validating safeguard against over-arylation.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) and finely milled anhydrous K2CO3 (2.0 equiv, 2.0 mmol).

    • Causality Check: K2CO3 is selected as a mild, insoluble base that effectively forms the reactive trihydroxyborate complex in the aqueous biphasic layer without hydrolyzing the sensitive C6-cyano group.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Sparge the heterogeneous mixture with nitrogen or argon gas for 15 minutes.

    • Causality Check: Water is strictly required to activate the boronic acid. Degassing is critical; ambient oxygen will rapidly oxidize the Pd(0) active species and promote oxidative homocoupling of the boronic acid, starving the primary reaction.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC.

  • Workup & Purification: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C3-arylated product.

References

  • Liu, Y., et al. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Molecules, 28(7), 2938. Available at:[Link]

  • Gildner, P. G., & Colacot, T. J. (2015). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Organometallics, 34(22), 5497-5508. Available at:[Link]

  • Gally, C., et al. (2022). "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, 26(8), 2235-2245. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. The compound 4-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. The compound 4-Bromo-3-iodo-1H-indazole-6-carbonitrile is a highly functionalized heterocyclic molecule, valuable as a molecular building block in medicinal chemistry and drug discovery. Its complex structure, featuring bromine, iodine, and a nitrile group, necessitates a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Waste Characterization

1.1. Structural Analysis and Inferred Hazards

The molecule can be deconstructed into three key components, each contributing to its hazard profile:

  • Halogenated Indazole Core (Bromo- and Iodo-): The presence of both bromine and iodine classifies this compound as a halogenated organic compound . Such substances are often persistent in the environment and can produce toxic byproducts like dioxins and furans if not incinerated at sufficiently high temperatures[1]. Disposal requires segregation into a dedicated halogenated waste stream.[2][3]

  • Carbonitrile Group (-C≡N): The nitrile functional group presents a significant toxicological concern. Nitriles can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] A critical and non-negotiable handling requirement is to never mix nitrile-containing waste with strong acids , as this can lead to the generation of highly toxic hydrogen cyanide (HCN) gas.

  • Aromatic System: The indazole ring is an aromatic system. Aromatic compounds should not be disposed of by open burning or evaporation due to the potential for incomplete combustion and release of harmful substances.[3][6]

Based on this analysis, the waste must be classified as Hazardous Chemical Waste , specifically as a Halogenated and Nitrile-Containing Organic Solid .

Table 1: Summary of Hazards and Handling Requirements

FeatureAssociated HazardHandling and Disposal Implication
Halogen Atoms (Br, I) Environmental persistence; potential for toxic combustion byproducts.Segregate into a "Halogenated Organic Waste" stream. Requires high-temperature incineration.[1][2]
Nitrile Group (-CN) Acute toxicity (oral, dermal, inhalation). Potential to release HCN gas.Wear appropriate PPE. CRITICAL: Do not mix with acidic waste.[4]
Physical Form Solid PowderRisk of aerosolization. Handle in a fume hood or ventilated area to avoid inhalation.[3][4]
Incompatibilities Strong Oxidizing Agents, Strong AcidsStore separately from these materials to prevent violent reactions or toxic gas release.[4][7]

Personal Protective Equipment (PPE) and Spill Management

Before handling the compound or its waste, ensure all appropriate safety measures are in place.

2.1. Mandatory PPE

A non-negotiable baseline for handling this substance includes:

  • Eye Protection: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 standard.[8]

  • Hand Protection: Chemically resistant nitrile gloves.

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[3]

2.2. Spill Response Protocol

In the event of a small spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting the cleaning materials as hazardous waste.

  • Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The following protocol ensures regulatory compliance and laboratory safety. The foundation of this process is the "Satellite Accumulation Area" (SAA), a designated location at or near the point of waste generation where hazardous waste is collected under the control of laboratory personnel.[9][10][11]

Step 1: Select the Correct Waste Container

  • Action: Choose a container made of a material compatible with the waste, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[12][13] The container must be in good condition, free of leaks or cracks.[9]

  • Causality: Using an incompatible container can lead to degradation, leaks, and dangerous spills. The container must be sealable to prevent the release of vapors.[10][12]

Step 2: Prepare the Hazardous Waste Label

  • Action: Before any waste is added, affix a completed hazardous waste label to the container. The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE" .[9][11]

    • The full, unabbreviated chemical name: "4-Bromo-3-iodo-1H-indazole-6-carbonitrile" .

    • A clear indication of the waste stream: "Halogenated Organic Solid Waste" .

    • The primary hazard warnings (e.g., "Toxic," "Irritant").[11]

    • The name of the principal investigator and the laboratory location.[9]

  • Causality: Pre-labeling prevents the creation of "unknown" waste, which is extremely expensive and difficult to dispose of. Accurate labeling is a federal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and ensures the safety of everyone who handles the container.[9][10]

Step 3: Collect the Waste

  • Action: Collect all waste containing 4-Bromo-3-iodo-1H-indazole-6-carbonitrile—including the pure compound, reaction residues, and contaminated items (e.g., weighing paper, gloves)—directly into the labeled container.

  • Causality: Consolidating all contaminated materials into a single, correctly identified waste stream prevents cross-contamination and simplifies the disposal process.

Step 4: Store the Waste Container Securely

  • Action: Keep the waste container tightly sealed except when adding waste.[10][12] Store it in your designated SAA, which must be equipped with secondary containment (such as a spill tray) to capture any potential leaks.[12][14]

  • Causality: A closed container prevents the release of potentially harmful dust or vapors into the laboratory atmosphere. Secondary containment is a critical safety barrier that prevents a small leak from becoming a major incident by keeping spilled material from reaching drains or mixing with other chemicals.[15]

Step 5: Arrange for EHS Pickup

  • Action: Once the container is full (never more than 90% capacity to allow for expansion) or has been accumulating for the maximum time allowed by your institution (often 6-12 months in an SAA), contact your EHS office to schedule a waste pickup.[2][12][16]

  • Causality: EHS professionals are trained and equipped to transport hazardous waste to a central accumulation area before it is sent to a licensed treatment, storage, and disposal facility (TSDF) for final destruction, typically via high-temperature incineration.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Storage & Disposal start Waste Generated: 4-Bromo-3-iodo-1H-indazole-6-carbonitrile char 1. Characterize Waste - Halogenated Organic - Nitrile-Containing - Solid start->char ppe 2. Don Appropriate PPE - Safety Goggles - Nitrile Gloves - Lab Coat char->ppe container 3. Select & Label Container - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Information ppe->container collect 4. Collect Waste in SAA (Solid compound, residues, contaminated labware) container->collect close 5. Keep Container Tightly Closed collect->close segregate 6. Segregate from Incompatibles (Acids, Oxidizers) in Secondary Containment close->segregate pickup 7. Request EHS Pickup (When full or time limit reached) segregate->pickup end Disposal via Licensed Vendor (High-Temperature Incineration) pickup->end

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 4-Bromo-3-iodo-1H-indazole-6-carbonitrile

As a Senior Application Scientist, I frequently oversee the integration of highly functionalized building blocks into drug discovery pipelines. 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (CAS: 1000342-48-2) is a prime exa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of highly functionalized building blocks into drug discovery pipelines. 4-Bromo-3-iodo-1H-indazole-6-carbonitrile (CAS: 1000342-48-2) is a prime example of such a compound[1]. Featuring a rigid indazole core heavily decorated with halogens (bromine and iodine) and an electron-withdrawing nitrile group, it is an invaluable intermediate for cross-coupling reactions in the synthesis of complex therapeutics.

However, the very structural features that make it synthetically valuable also dictate strict handling protocols. Halogenated heterocycles are notoriously lipophilic, increasing their potential for dermal absorption, while the nitrile moiety requires precautions against systemic toxicity[2]. This guide provides a self-validating, step-by-step operational and safety framework for handling this compound, ensuring scientific rigor and uncompromising laboratory safety.

Physicochemical Hazard Profile

To design an effective safety protocol, we must first understand the physicochemical properties driving the risk.

Property / FeatureData / DescriptionOperational Implication & Causality
Chemical Name 4-Bromo-3-iodo-1H-indazole-6-carbonitrileN/A
CAS Number 1000342-48-2[1]Unique identifier for safety data sheet (SDS) tracking and inventory management.
Physical State Solid (Powder)High risk of aerosolization and dust inhalation during weighing. Requires localized exhaust ventilation.
Halogenation (Br, I) High lipophilicityRapid permeation through standard single-layer latex gloves; poses a severe skin irritation risk.
Nitrile Group (-CN) Potential systemic toxicityRequires stringent containment to prevent ingestion or mucosal absorption.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates specific Personal Protective Equipment (PPE) barriers and respiratory safeguards.
Risk-Mitigated PPE Matrix

In accordance with OSHA's Laboratory Safety Guidance, Personal Protective Equipment (PPE) is the final line of defense, deployed only after engineering and administrative controls are established[3]. The National Research Council's Prudent Practices in the Laboratory explicitly advises against relying on thin, single-use gloves for highly functionalized organics[4].

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile Gloves (minimum 4 mil thickness)Causality: Halogenated organics can permeate thin latex or vinyl[4]. Nitrile offers superior chemical resistance. Double-gloving provides a fail-safe; if the outer glove is contaminated, it can be doffed immediately without exposing the skin.
Eye/Face Protection Chemical Safety Goggles (ANSI Z87.1 compliant)Causality: The fine powder form of this indazole derivative poses a severe risk of corneal irritation and mechanical damage. Standard safety glasses with side shields are insufficient against airborne dust.
Respiratory Protection N95/P100 Respirator (if handling outside a fume hood)Causality: While primary handling must occur in a fume hood, a respirator is required during spill cleanup to prevent inhalation of STOT SE 3 classified particulates[5].
Body Protection Flame-Resistant (FR) Lab Coat, fully buttonedCausality: Prevents accumulation of chemical dust on personal clothing. FR material is required as this compound is often dissolved in flammable organic solvents (e.g., DMF, THF) during downstream synthesis.
Operational Workflow & PPE Integration

The following protocol outlines the safe handling of 4-Bromo-3-iodo-1H-indazole-6-carbonitrile for a standard dissolution procedure (e.g., preparing a 0.1 M stock solution). Every step is designed as a self-validating system to ensure absolute containment.

Phase 1: Pre-Operation & Engineering Controls
    • Self-Validation: Check the digital monitor, or tape a small tissue paper strip to the sash to visually confirm inward airflow.

  • Clear the Workspace: Remove incompatible chemicals (e.g., strong oxidizing agents, active metals) from the hood. Halogenated compounds can react violently with active metals[2].

  • Don PPE: Put on the FR lab coat, chemical safety goggles, and the first pair of nitrile gloves. Inspect the second (outer) pair for micro-tears before donning.

Phase 2: Weighing and Dissolution (Step-by-Step Methodology)
  • Preparation: Place a static-dissipative weighing boat on the analytical balance inside the fume hood. The indazole powder can hold a static charge, causing it to disperse unexpectedly.

  • Transfer: Using a clean, grounded stainless-steel spatula, carefully transfer the 4-Bromo-3-iodo-1H-indazole-6-carbonitrile to the weighing boat.

    • Causality: Slow, deliberate movements prevent the generation of airborne dust particulates.

  • Dissolution: Transfer the weighed solid into a pre-labeled glass vial. Add the required volume of anhydrous solvent (e.g., DMSO or DMF).

  • Sealing: Cap the vial securely with a PTFE-lined septum cap.

    • Self-Validation: Invert the vial gently to ensure the seal is tight and dissolution is proceeding without leakage.

  • Decontamination: Wipe down the balance and spatula with a solvent-dampened lint-free wipe (e.g., isopropanol) while still inside the hood.

Spill Response and Disposal Plan

Even with rigorous protocols, spills can occur. The response must be immediate, methodical, and compliant with hazardous waste guidelines[3].

Solid Spill Protocol:

  • Isolate: Alert nearby personnel. If the spill is outside the fume hood, immediately don an N95/P100 respirator.

  • Contain: Do not dry sweep, as this aerosolizes the halogenated nitrile dust. Instead, cover the powder with slightly dampened absorbent pads (using water or a compatible solvent like ethanol).

  • Collect: Carefully scoop the dampened material using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Clean: Wash the spill area with a mild detergent solution, followed by a water rinse.

Waste Disposal Plan:

  • Segregation: 4-Bromo-3-iodo-1H-indazole-6-carbonitrile and its solutions must be strictly segregated into Halogenated Organic Waste containers.

    • Causality: Mixing halogenated waste with non-halogenated waste complicates incineration processes and violates environmental regulations.

  • Labeling: Clearly label the waste container with the full chemical name, CAS number (1000342-48-2), and the hazard pictograms (Irritant, Health Hazard).

  • PPE Disposal: Doff the outer gloves first, turning them inside out, and dispose of them in a solid hazardous waste bin. Wash hands thoroughly with soap and water immediately after removing the inner gloves[2].

Workflow Visualization

The following diagram illustrates the logical safety workflow, emphasizing the critical decision points during handling and potential spill events.

ChemicalSafetyWorkflow N1 Pre-Operation Assessment N2 Verify Fume Hood (Engineering Control) N1->N2 N3 Don PPE: Double Nitrile Gloves, Goggles, FR Lab Coat N2->N3 N4 Weighing Solid (Static-Dissipative Boat) N3->N4 N5 Dissolution in Solvent (e.g., DMF/DMSO) N4->N5 N6 Contamination or Spill? N5->N6 N7 Spill Response Protocol: Contain, Absorb, Decontaminate N6->N7 Yes N8 Waste Segregation: Halogenated Organic Waste N6->N8 No N7->N8 N9 Doff PPE & Wash Hands N8->N9

Fig 1: Operational and safety workflow for handling 4-Bromo-3-iodo-1H-indazole-6-carbonitrile.

References
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council / National Academies Press URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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